Tuvusertib
Description
Properties
IUPAC Name |
2-amino-6-fluoro-N-[5-fluoro-4-(3-methylimidazol-4-yl)pyridin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N8O/c1-25-7-21-5-11(25)12-9(18)3-20-4-10(12)23-16(27)13-14(19)24-26-6-8(17)2-22-15(13)26/h2-7H,1H3,(H2,19,24)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQPCTBFIPVIJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2=C(C=NC=C2NC(=O)C3=C4N=CC(=CN4N=C3N)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Tuvusertib in DNA Damage Repair
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tuvusertib (formerly known as M1774) is a potent, selective, and orally administered inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, a critical regulator of the DNA damage response (DDR).[1][2][3] This document provides a comprehensive technical overview of this compound's mechanism of action, focusing on its role in DNA damage repair and its therapeutic potential in oncology. This compound's primary mechanism involves the induction of "synthetic lethality" in cancer cells with pre-existing defects in other DDR pathways, particularly those involving the Ataxia Telangiectasia Mutated (ATM) gene.[4][5][6] By inhibiting ATR, this compound prevents the repair of DNA damage and stabilization of replication forks, leading to catastrophic genomic instability and subsequent cell death in vulnerable cancer cells.[1][2] This guide will detail the underlying molecular pathways, summarize key preclinical and clinical data, provide illustrative experimental protocols, and visualize the core mechanisms through detailed diagrams.
The Central Role of ATR in DNA Damage Response
The ATR kinase is a primary sensor of single-stranded DNA (ssDNA), which is often exposed during replication stress.[4][5] Replication stress, a hallmark of cancer, arises from various factors including oncogene activation, leading to stalled or collapsed replication forks.[1] Upon detection of ssDNA coated by Replication Protein A (RPA), ATR is activated and initiates a signaling cascade to orchestrate cell cycle arrest, promote DNA repair, and stabilize replication forks.[4][5] A key downstream effector of ATR is the checkpoint kinase 1 (CHK1).[1][7] Activated ATR phosphorylates CHK1, which in turn phosphorylates a multitude of substrates to enforce cell cycle checkpoints, notably at the S and G2/M phases, preventing cells with damaged DNA from entering mitosis.[1][8]
This compound's Mechanism of Action: Inhibition of the ATR-CHK1 Pathway
This compound functions as an ATP-competitive inhibitor of ATR kinase.[9] By binding to the kinase domain of ATR, this compound effectively blocks its catalytic activity, preventing the phosphorylation of its downstream targets, including CHK1.[4][10] This abrogation of the ATR-CHK1 signaling pathway has several critical consequences for a cancer cell undergoing replication stress:
-
Abrogation of Cell Cycle Checkpoints: Inhibition of ATR by this compound prevents the activation of CHK1, leading to the failure of S and G2/M checkpoints.[4] This forces cells with unrepaired DNA damage to proceed into mitosis, a lethal event that results in mitotic catastrophe and apoptosis.[4]
-
Increased Genomic Instability: Without functional ATR signaling, stalled replication forks are not properly stabilized and can collapse, leading to the formation of double-strand breaks (DSBs).[11] The accumulation of these DNA lesions overwhelms the cell's repair capacity, further contributing to genomic instability and cell death.[1]
-
Induction of Apoptosis: The combination of checkpoint abrogation and rampant DNA damage triggers programmed cell death. Evidence for this includes the induction of γH2AX (a marker of DNA double-strand breaks) and cleaved PARP, a hallmark of apoptosis, following this compound treatment.[4]
The Principle of Synthetic Lethality
The therapeutic efficacy of this compound is significantly enhanced in tumors that harbor mutations in other key DDR genes, most notably ATM.[4][5][6] ATM is the primary kinase responsible for responding to DNA double-strand breaks. In many cancers, ATM is lost or mutated, rendering the cells highly dependent on the ATR pathway to manage replication stress and repair DNA damage.[5][6][12] This dependency creates a "synthetic lethal" vulnerability.[4][6][12] By inhibiting ATR with this compound in an ATM-deficient background, both major DNA damage signaling pathways are crippled, leading to a level of genomic chaos that is unsustainable for the cancer cell, resulting in its selective death.[6] This synthetic lethal approach provides a therapeutic window, as normal, healthy cells with a functional ATM pathway are less affected by ATR inhibition.[6] Tumors with defects in other DDR components, such as p53 and ARID1A, have also shown increased sensitivity to ATR inhibitors.[1]
Quantitative Data on this compound's Activity
The potency and efficacy of this compound have been characterized in numerous preclinical and clinical studies. Below is a summary of key quantitative data.
Table 1: In Vitro Potency of this compound and Other ATR Inhibitors
| Cell Line (Cancer Type) | This compound (M1774) IC₅₀ (µM) | Ceralasertib IC₅₀ (µM) | Berzosertib IC₅₀ (µM) | Gartisertib IC₅₀ (µM) | Elimusertib IC₅₀ (µM) |
| H146 (SCLC) | ~0.1 | >1 | >1 | <0.1 | <0.1 |
| H82 (SCLC) | ~0.2 | >1 | >1 | ~0.1 | ~0.1 |
| DMS114 (SCLC) | ~0.1 | ~1 | >1 | <0.1 | <0.1 |
| (Data adapted from Jo et al., 2024)[4] |
Table 2: Clinical Efficacy and Pharmacodynamics of this compound
| Clinical Study Parameter | Observation | Reference |
| Monotherapy Response | 1 unconfirmed partial response in a patient with platinum- and PARP inhibitor-resistant BRCA wild-type ovarian cancer. 15 of 55 patients (27%) had stable disease. | [1] |
| Combination Therapy (with Niraparib) | 5 responses (15.6%) in 32 evaluable patients with various solid tumors, including PARPi-resistant cancers. Overall response rate of 19% in heavily pre-treated patients. | [13][14] |
| Recommended Dose for Expansion (RDE) | Monotherapy: 180 mg once daily (QD), 2 weeks on/1 week off. | [1][15] |
| Target Engagement | Maximum target engagement suggested at doses ≥130 mg QD, as measured by γH2AX modulation. | [1][15] |
| Pharmacokinetics (Monotherapy) | Median time to peak plasma concentration: 0.5 to 3.5 hours. Mean elimination half-life: 1.2 to 5.6 hours. | [1][15] |
Key Experimental Protocols
This section outlines the methodologies for cornerstone experiments used to elucidate the mechanism of action of this compound.
Western Blotting for ATR-CHK1 Pathway Inhibition
-
Objective: To determine if this compound inhibits the phosphorylation of ATR and its downstream target CHK1.
-
Protocol:
-
Cell Culture and Treatment: Seed cancer cell lines (e.g., H146 small cell lung cancer cells) in appropriate culture media.[4]
-
Induction of DNA Damage: To activate the ATR pathway, treat cells with a DNA damaging agent such as a topoisomerase I inhibitor (e.g., camptothecin at 100 nM) or hydroxyurea.[4][16]
-
This compound Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 10 nM to 500 nM) for 1-3 hours before and during the DNA damage induction.[4][10]
-
Lysate Preparation: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-ATR, total ATR, phospho-CHK1 (Ser345), total CHK1, and γH2AX. Use a loading control like β-actin.[4][10]
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Cell Viability Assay (e.g., CellTiter-Glo)
-
Objective: To quantify the cytotoxic effect of this compound as a single agent or in combination with other drugs and to determine IC₅₀ values.
-
Protocol:
-
Cell Seeding: Plate cells in 96-well or 384-well plates at a predetermined density and allow them to adhere overnight.[4][11]
-
Drug Treatment: Treat cells with a serial dilution of this compound and/or other compounds for a specified duration (e.g., 72 hours).[4]
-
Luminescent Assay: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent, which measures ATP levels as an indicator of metabolically active cells.[4]
-
Data Acquisition: Measure luminescence using a microplate reader.
-
Data Analysis: Normalize the results to untreated controls and plot a dose-response curve to calculate the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
-
Immunofluorescence for DNA Damage Foci
-
Objective: To visualize the induction of DNA damage (e.g., γH2AX foci) in cells following this compound treatment.
-
Protocol:
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate.
-
Treatment: Treat cells with this compound, a DNA damaging agent, or a combination.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Primary Antibody Incubation: Incubate with a primary antibody against γH2AX overnight at 4°C.[17]
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Acquire images using a fluorescence or confocal microscope and quantify the number and intensity of foci per nucleus.[17]
-
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathways and the mechanism of this compound.
Diagram 1: The ATR Signaling Pathway in Response to Replication Stress
Caption: ATR pathway activation in response to replication stress, leading to cell cycle arrest and DNA repair.
Diagram 2: Mechanism of this compound Action
Caption: this compound inhibits ATR, leading to checkpoint failure, genomic instability, and cell death.
Diagram 3: Synthetic Lethality with ATM Deficiency
Caption: this compound induces synthetic lethality in ATM-deficient cancer cells by blocking the compensatory ATR pathway.
Conclusion
This compound is a promising targeted therapy that exploits the reliance of certain cancers on the ATR pathway for survival. Its mechanism of action, centered on the inhibition of the ATR-CHK1 axis and the induction of synthetic lethality in tumors with DDR deficiencies, provides a strong rationale for its continued development. Preclinical data robustly support its potency and mechanism, while ongoing clinical trials are beginning to define its therapeutic potential, both as a monotherapy and in combination with other agents like PARP inhibitors and chemotherapy.[1][13][18] The ability to identify patients with specific biomarkers of DDR deficiency, such as ATM loss, will be crucial for maximizing the clinical benefit of this compound and advancing precision oncology.
References
- 1. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor this compound (M1774) as Monotherapy in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ATR Targeting [merckgrouponcology.com]
- 6. benchchem.com [benchchem.com]
- 7. The suppression of ATR/Chk1 pathway by Elimusertib ATR inhibitor in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CHK1 Inhibitor Blocks Phosphorylation of FAM122A and Promotes Replication Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical strategies for development of ATR inhibitors | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 10. researchgate.net [researchgate.net]
- 11. Selective Inhibition of ATM-dependent Double-strand Break Repair and Checkpoint Control Synergistically Enhances the Efficacy of ATR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | PARP inhibitor synthetic lethality in ATM biallelic mutant cancer cell lines is associated with BRCA1/2 and RAD51 downregulation [frontiersin.org]
- 13. ascopubs.org [ascopubs.org]
- 14. youtube.com [youtube.com]
- 15. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor this compound (M1774) as Monotherapy in Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. ascopubs.org [ascopubs.org]
Tuvusertib: A Deep Dive into ATR Kinase Inhibition for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tuvusertib (formerly M1774) is a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR).[1][2][3] In cancer cells, which often exhibit increased replication stress and defects in other DDR pathways, reliance on ATR for survival is heightened.[4][5] this compound's mechanism of action centers on disrupting this dependency, leading to genomic instability and apoptotic cell death in tumor cells. This technical guide elucidates the ATR kinase inhibition pathway by this compound, presenting key preclinical and clinical data, detailed experimental methodologies, and visual representations of the underlying molecular interactions.
The ATR Kinase Signaling Pathway
The ATR kinase is a primary sensor of single-stranded DNA (ssDNA), a common feature of stalled replication forks and other forms of DNA damage.[5] Upon activation, ATR phosphorylates a cascade of downstream targets, most notably the checkpoint kinase 1 (CHK1), to orchestrate a cellular response that includes cell cycle arrest, DNA repair, and stabilization of replication forks.[2][6] This response allows cells to repair DNA damage before proceeding with cell division, thus maintaining genomic integrity. Many cancer cells have defects in other DNA damage signaling pathways, such as the one governed by the ATM kinase, making them particularly dependent on the ATR pathway for survival.[4]
Mechanism of Action of this compound
This compound functions as a selective inhibitor of ATR kinase.[2] By binding to ATR, this compound prevents the phosphorylation of its downstream targets, most critically CHK1.[2] This abrogation of ATR signaling has several key consequences for cancer cells:
-
Inhibition of DNA Damage Checkpoint Activation: this compound's blockade of the ATR-CHK1 pathway prevents the activation of cell cycle checkpoints.[2][6] This forces cells with damaged DNA to proceed through the cell cycle, leading to the accumulation of genomic instability.
-
Disruption of DNA Repair: The ATR pathway is integral to the repair of damaged DNA. By inhibiting this pathway, this compound impairs the cell's ability to mend DNA lesions, further contributing to genomic chaos.[2]
-
Induction of Apoptosis: The culmination of unchecked DNA damage and genomic instability triggers programmed cell death, or apoptosis, in tumor cells.[2]
Preclinical and Clinical Data
Preclinical Activity
In preclinical studies, this compound has demonstrated potent single-agent antitumor activity in various cancer cell lines and xenograft models, particularly those with mutations in DDR pathway genes such as ATM and ARID1A.[3][7] It has also shown significant synergy when combined with DNA-damaging agents like topoisomerase I and PARP inhibitors.[6][8]
| Parameter | Cell Lines | Result | Reference |
| Cell Viability (IC50) | H146, H82, DMS114 (Small Cell Lung Cancer) | Nanomolar concentrations | [6] |
| In Vivo Efficacy (Monotherapy) | ATMmut Non-Small Cell Lung Cancer Xenograft | Antitumor activity | [3][7] |
| In Vivo Efficacy (Monotherapy) | ARID1Amut Gastric Cancer Xenograft | Antitumor activity | [3][7] |
| In Vivo Efficacy (Combination) | BRCAmut High-Grade Serous Ovarian Cancer Xenograft (with Niraparib) | Antitumor activity | [3][7] |
Clinical Trial Data
A first-in-human, open-label, Phase I study (NCT04170153) evaluated the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound monotherapy in patients with metastatic or locally advanced unresectable solid tumors.[9][10]
| Parameter | Value | Reference |
| Recommended Dose for Expansion (RDE) | 180 mg once daily (2 weeks on/1 week off) | [7][9] |
| Maximum Tolerated Dose (MTD) | 180 mg once daily (continuously) | [7][9] |
| Most Common Grade ≥3 Treatment-Emergent Adverse Events | Anemia (36%), Neutropenia (7%), Lymphopenia (7%) | [7][9] |
| Dose-Limiting Toxicities | Primarily Grade 2 or 3 Anemia | [7][9] |
| Median Time to Peak Plasma Concentration | 0.5 to 3.5 hours | [7][9] |
| Mean Elimination Half-Life | 1.2 to 5.6 hours | [7][9] |
| Preliminary Efficacy | One unconfirmed partial response in a patient with platinum- and PARP inhibitor-resistant BRCA wild-type ovarian cancer. Molecular responses observed in patients with mutations in ARID1A, ATRX, and DAXX. | [9][11] |
Experimental Protocols
Western Blotting for ATR Pathway Inhibition
Objective: To assess the inhibition of ATR signaling by this compound through the detection of phosphorylated CHK1 (pCHK1).
Methodology:
-
Cell Culture and Treatment: Cancer cell lines (e.g., H146) are cultured to 70-80% confluency. Cells are pre-treated with varying concentrations of this compound for 1 hour. Subsequently, a DNA-damaging agent (e.g., 100 nmol/L Camptothecin) is added for an additional 3 hours to induce replication stress.[6]
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against pCHK1 (Ser345), total CHK1, and a loading control (e.g., GAPDH).
-
Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and chemiluminescence is used for detection. A decrease in the pCHK1/total CHK1 ratio with increasing this compound concentration indicates ATR inhibition.
Cell Viability Assay
Objective: To determine the anti-proliferative effect of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound for 72 hours.[12]
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read on a plate reader. The data is normalized to untreated controls, and IC50 values are calculated using non-linear regression analysis.
In Vivo Xenograft Studies
Objective: To evaluate the antitumor efficacy of this compound in a living organism.
Methodology:
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Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.
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Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally at a predetermined dose and schedule.[7]
-
Tumor Measurement and Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised for further analysis.
Conclusion
This compound represents a promising therapeutic strategy that exploits the reliance of many cancers on the ATR pathway for survival. Its mechanism of action, centered on the inhibition of ATR kinase and the subsequent disruption of the DNA damage response, leads to selective killing of tumor cells. Preclinical and early clinical data have demonstrated its potential as both a monotherapy and in combination with other anticancer agents. Further clinical investigation is ongoing to fully elucidate the therapeutic utility of this compound in various cancer types.[9]
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Facebook [cancer.gov]
- 3. This compound (M1774) | ATR inhibitor | Probechem Biochemicals [probechem.com]
- 4. ATR Targeting [merckgrouponcology.com]
- 5. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor this compound (M1774) as Monotherapy in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The novel ATR inhibitor M1774 induces replication protein overexpression and broad synergy with DNA-targeted anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor this compound (M1774) as Monotherapy in Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Tuvusertib's Role in Cell Cycle Checkpoint Control: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tuvusertib (formerly M1774) is a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR) and cell cycle checkpoints.[1][2][3] This technical guide provides an in-depth overview of this compound's mechanism of action, its role in abrogating cell cycle checkpoint control, and its synergistic potential with DNA-damaging agents. Detailed experimental protocols and quantitative data are presented to support researchers in the evaluation and application of this compound in preclinical and clinical settings.
Introduction to this compound and ATR Kinase
The integrity of the genome is constantly challenged by endogenous and exogenous sources of DNA damage. To maintain genomic stability, cells have evolved a complex signaling network known as the DNA Damage Response (DDR). A key player in the DDR is the serine/threonine kinase ATR, which is activated by single-stranded DNA (ssDNA) that forms at sites of DNA damage and replication stress.[3][4] Once activated, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (CHK1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[5][6] In many cancer cells, the DDR pathway is dysregulated, leading to a greater reliance on the ATR-mediated checkpoint for survival. This dependency presents a therapeutic window for ATR inhibitors like this compound.
This compound is an orally bioavailable small molecule that selectively inhibits the kinase activity of ATR.[1][3] By blocking ATR, this compound prevents the phosphorylation and activation of CHK1, thereby overriding the cell cycle checkpoints, particularly the G2/M and intra-S phase checkpoints.[5][7] This abrogation of checkpoint control in cancer cells with high levels of replicative stress or in combination with DNA-damaging agents leads to premature entry into mitosis with unrepaired DNA, ultimately resulting in mitotic catastrophe and apoptotic cell death.[3]
Mechanism of Action: Abrogation of Cell Cycle Checkpoint Control
This compound's primary mechanism of action is the inhibition of the ATR kinase, which disrupts the ATR-CHK1 signaling axis. This pathway is central to the control of cell cycle progression in the presence of DNA damage.
The ATR-CHK1 Signaling Pathway
In response to DNA damage, particularly from replication stress, ATR is activated and phosphorylates CHK1 at serine 345 (p-CHK1 S345).[6] Activated CHK1 then phosphorylates a number of downstream effectors, including the Cdc25 family of phosphatases. Phosphorylation of Cdc25 leads to its inactivation and subsequent degradation, preventing the dephosphorylation and activation of cyclin-dependent kinases (CDKs) that are necessary for cell cycle progression.[5][6] This results in cell cycle arrest, providing time for DNA repair.
Cell Cycle Analysis by Flow Cytometry (EdU and DAPI Staining)
This method allows for the simultaneous analysis of DNA synthesis (S-phase) and total DNA content to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
EdU (5-ethynyl-2'-deoxyuridine) labeling reagent
-
Click-iT™ EdU Flow Cytometry Assay Kit (or similar)
-
DAPI (4',6-diamidino-2-phenylindole) or Propidium Iodide (PI)
-
Fixation and permeabilization buffers
-
Flow cytometer
Protocol:
-
Treat cells with this compound and/or a DNA-damaging agent.
-
Pulse-label the cells with EdU for a short period (e.g., 30 minutes to 2 hours) to incorporate it into newly synthesized DNA.
-
Harvest and fix the cells.
-
Permeabilize the cells.
-
Perform the "click" reaction to conjugate a fluorescent azide to the EdU.
-
Wash the cells.
-
Stain the cells with a DNA content dye such as DAPI or PI.
-
Analyze the samples on a flow cytometer.
-
Gate on single cells and analyze the EdU and DAPI fluorescence to determine the percentage of cells in G1, S, and G2/M phases.
dot
References
- 1. benchchem.com [benchchem.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor this compound (M1774) as Monotherapy in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor this compound (M1774) as Monotherapy in Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The novel ATR inhibitor M1774 induces replication protein overexpression and broad synergy with DNA-targeted anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospho-Chk1 (Ser345) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Collection - Data from The Novel ATR Inhibitor this compound (M1774) Induces Replication Protein Overexpression and Broad Synergy with DNA-targeted Anticancer Drugs - Molecular Cancer Therapeutics - Figshare [aacr.figshare.com]
Preclinical Efficacy of Tuvusertib: A Technical Overview for Drug Development Professionals
Introduction: Tuvusertib (also known as M1774) is a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, a critical regulator of the DNA damage response (DDR).[1][2] ATR is activated by single-stranded DNA (ssDNA) breaks and plays a pivotal role in cell cycle checkpoint control, DNA repair, and the stabilization of stalled replication forks.[1] In many cancer cells, which often exhibit increased replication stress and defects in other DDR pathways, there is a heightened reliance on ATR for survival.[3] This dependency presents a therapeutic window for ATR inhibitors like this compound, which can induce synthetic lethality in tumor cells with specific genetic backgrounds, such as mutations in ATM or ARID1A.[4] This technical guide summarizes the key preclinical findings on the efficacy of this compound, both as a monotherapy and in combination with other anti-cancer agents, providing a comprehensive resource for researchers and drug development professionals.
Monotherapy Efficacy of this compound
This compound has demonstrated significant anti-proliferative activity across a range of cancer cell lines, particularly those with deficiencies in the DNA damage response network.
In Vitro Potency
As a single agent, this compound effectively suppresses cancer cell viability at nanomolar concentrations. In a panel of small cell lung cancer (SCLC) cell lines, this compound showed greater activity than the ATR inhibitors ceralasertib and berzosertib.[5]
| Cell Line | Cancer Type | This compound IC50 (µM) | Ceralasertib IC50 (µM) | Berzosertib IC50 (µM) | Gartisertib IC50 (µM) | Elimusertib IC50 (µM) |
| H146 | SCLC | 0.136 | 0.289 | 0.781 | 0.012 | 0.005 |
| H82 | SCLC | 0.089 | 0.216 | 0.495 | 0.015 | 0.005 |
| DMS114 | SCLC | 0.091 | 0.179 | 0.352 | 0.011 | 0.004 |
| Data sourced from Jo et al., Molecular Cancer Therapeutics.[5] |
In Vivo Monotherapy Efficacy
Preclinical xenograft models have confirmed the anti-tumor activity of this compound monotherapy in tumors with specific DNA damage response gene mutations.[4]
| Tumor Model | Genetic Background | Treatment | Tumor Growth Inhibition |
| NSCLC Xenograft | ATM-mutated | This compound | Significant |
| Gastric Cancer Xenograft | ARID1A-mutated | This compound | Significant |
| Data sourced from Yap et al., Clinical Cancer Research.[4] |
Combination Therapy: Synergistic Effects of this compound
A key therapeutic strategy for this compound is its use in combination with DNA-damaging agents (DDAs) and other DDR inhibitors, such as PARP inhibitors. By inhibiting ATR, this compound prevents the repair of DNA damage induced by these agents, leading to increased genomic instability and cancer cell death.[2][4]
In Vitro Synergy with DNA Damaging Agents
Studies have demonstrated that non-toxic doses of this compound can significantly enhance the efficacy of various DDAs in SCLC cell lines. The combination index (CI) values, where CI < 0.5 indicates strong synergy, highlight the potentiation of these agents by this compound.[5]
| Cell Line | Combination Agent | This compound Concentration (nM) | Combination Index (CI) |
| H146 | SN-38 | 40 | < 0.5 |
| H146 | Etoposide | 40 | < 0.5 |
| H146 | Cisplatin | 40 | < 0.5 |
| H146 | Talazoparib | 40 | < 0.5 |
| H82 | SN-38 | 20 | < 0.5 |
| H82 | Etoposide | 20 | < 0.5 |
| H82 | Cisplatin | 20 | < 0.5 |
| H82 | Talazoparib | 20 | < 0.5 |
| Data sourced from Jo et al., Molecular Cancer Therapeutics.[5] |
In Vivo Combination Efficacy
The synergistic effects of this compound in combination with other anti-cancer agents have been validated in in vivo models.[4]
| Tumor Model | Genetic Background | Combination Therapy | Outcome |
| High-Grade Serous Ovarian Cancer Xenograft | BRCA-mutated | This compound + Niraparib (PARP inhibitor) | Enhanced anti-tumor activity |
| Data sourced from Yap et al., Clinical Cancer Research.[4] |
Mechanism of Action: ATR Signaling Pathway Inhibition
This compound exerts its anti-tumor effects by directly inhibiting the ATR kinase. In response to DNA damage and replication stress, ATR activates its downstream effector, CHK1, initiating a signaling cascade that leads to cell cycle arrest and DNA repair.[1][5] this compound's inhibition of ATR blocks this pathway, preventing the phosphorylation of CHK1 and abrogating the cell cycle checkpoint. This forces cells with damaged DNA to proceed through the cell cycle, leading to mitotic catastrophe and apoptosis.[5]
Caption: this compound inhibits ATR, preventing CHK1 phosphorylation and abrogating the G2/M checkpoint.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these preclinical findings.
Cell Viability Assay
The anti-proliferative effects of this compound were quantified using the CellTiter-Glo Luminescent Cell Viability Assay.
Caption: Workflow for determining cell viability and IC50 values.
Methodology:
-
Cells are seeded in 96-well opaque-walled plates.
-
After 24 hours of incubation, cells are treated with a serial dilution of this compound, either alone or in combination with a fixed concentration of a DNA-damaging agent.
-
The plates are incubated for an additional 72 hours.
-
CellTiter-Glo Reagent is added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
-
Luminescence is measured using a microplate reader.
-
Data is normalized to untreated controls, and IC50 values are calculated using non-linear regression analysis.
Western Blotting for Phospho-CHK1 Inhibition
Western blotting is used to confirm the on-target activity of this compound by assessing the phosphorylation status of CHK1.
Methodology:
-
Cancer cells are treated with this compound for a specified period.
-
Cells are then exposed to a DNA-damaging agent to induce replication stress and activate the ATR pathway.
-
Whole-cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phospho-CHK1 and total CHK1.
-
After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence substrate.
In Vivo Xenograft Studies
The anti-tumor efficacy of this compound in a physiological context is evaluated using mouse xenograft models.
Caption: General workflow for in vivo xenograft efficacy studies.
Methodology:
-
Female immunodeficient mice (e.g., CD1 nude) are subcutaneously inoculated with a suspension of human cancer cells.[5]
-
Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Mice are then randomized into different treatment groups, including vehicle control, this compound monotherapy, and combination therapy.
-
This compound is administered orally according to a specified dosing schedule.
-
Tumor dimensions and body weight are measured regularly (e.g., twice weekly).
-
Tumor volume is calculated using the formula: (length × width²) / 2.
-
The study is continued until tumors in the control group reach a specified size or for a predetermined duration.
-
Tumor growth inhibition is calculated and statistically analyzed.
Conclusion
The preclinical data for this compound strongly support its development as a targeted anti-cancer agent. Its potent single-agent activity in tumors with specific DDR deficiencies and its marked synergistic effects with a broad range of DNA-damaging agents and PARP inhibitors highlight its potential in various therapeutic settings. The well-defined mechanism of action, centered on the inhibition of the ATR-CHK1 signaling pathway, provides a solid rationale for its clinical investigation. The experimental protocols outlined herein offer a foundation for further research into the efficacy and application of this compound in oncology.
References
- 1. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor this compound (M1774) as Monotherapy in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel ATR inhibitor M1774 induces replication protein overexpression and broad synergy with DNA-targeted anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATR Targeting [merckgrouponcology.com]
- 4. The Novel ATR Inhibitor this compound (M1774) Induces Replication Protein Overexpression and Broad Synergy with DNA-target… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
Tuvusertib: An In-depth Technical Guide to its Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuvusertib (also known as M1774) is an orally bioavailable, potent, and selective small-molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase.[1][2] ATR is a critical apical kinase in the DNA Damage Response (DDR) pathway, playing a pivotal role in maintaining genomic integrity in response to replication stress.[1][3] By inhibiting ATR, this compound disrupts cancer cell DNA repair, leading to the accumulation of DNA damage and ultimately inducing apoptosis. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing relevant biological pathways and workflows.
Mechanism of Action
This compound functions by selectively inhibiting the kinase activity of ATR.[1][2] Under conditions of replication stress, single-stranded DNA (ssDNA) regions are generated and coated by Replication Protein A (RPA). This triggers the recruitment and activation of ATR, which in turn phosphorylates a cascade of downstream substrates, most notably Checkpoint Kinase 1 (CHK1).[1][3] Phosphorylated CHK1 (pCHK1) orchestrates cell cycle arrest, primarily at the G2/M checkpoint, to allow time for DNA repair.[1] this compound's inhibition of ATR prevents the phosphorylation of CHK1, abrogating the G2/M checkpoint and forcing cells with damaged DNA to enter mitosis, a lethal event termed mitotic catastrophe.[1][3]
Data Presentation
Preclinical Activity
This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines, with IC50 values typically in the nanomolar range.[1][4] Its efficacy is particularly pronounced in tumors with underlying DNA damage repair deficiencies.[5]
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H146 | Small Cell Lung Cancer | ~0.05 | [1] |
| H82 | Small Cell Lung Cancer | ~0.04 | [1] |
| DMS114 | Small Cell Lung Cancer | ~0.06 | [1] |
| Various | Broad Panel | ~0.02 to >1 | [1][4] |
Table 1: In vitro anti-proliferative activity of this compound in various cancer cell lines.
Clinical Pharmacokinetics and Pharmacodynamics
In a first-in-human Phase I study (NCT04170153), this compound was evaluated in patients with advanced solid tumors.[5] The recommended dose for expansion (RDE) was established at 180 mg once daily (QD) on a 2 weeks on/1 week off schedule.[5]
| Parameter | Value | Reference |
| Median Tmax (Time to maximum concentration) | 0.5 - 3.5 hours | [5] |
| Mean Elimination Half-life | 1.2 - 5.6 hours | [5] |
| Recommended Dose for Expansion (RDE) | 180 mg QD (2 weeks on/1 week off) | [5] |
| Target Engagement (≥80% γ-H2AX inhibition) | Achieved at doses ≥130 mg QD | [5] |
Table 2: Key pharmacokinetic and pharmacodynamic parameters of this compound in patients with advanced solid tumors.
Experimental Protocols
Cell Viability Assay for IC50 Determination
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound using a luminescence-based cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well white, clear-bottom tissue culture plates
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired concentration range.
-
Cell Treatment: Remove the medium from the wells and add the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours.
-
Luminescence Measurement: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate-reading luminometer. Normalize the data to the vehicle control and plot the results as a dose-response curve. Calculate the IC50 value using a non-linear regression model.[6]
Western Blot for Phospho-CHK1 (pCHK1) Detection
This protocol describes the detection of pCHK1, a key downstream target of ATR, by Western blotting to confirm the inhibitory activity of this compound.
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-pCHK1, anti-total CHK1, anti-loading control e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations and time points. Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities and normalize the pCHK1 signal to the total CHK1 and the loading control.
Flow Cytometry for γ-H2AX Analysis
This protocol details the measurement of phosphorylated Histone H2AX (γ-H2AX), a biomarker of DNA double-strand breaks and a pharmacodynamic marker for ATR inhibition, using flow cytometry.[5]
Materials:
-
Cancer cell line or peripheral blood mononuclear cells (PBMCs)
-
This compound
-
Fixation buffer (e.g., paraformaldehyde-based)
-
Permeabilization buffer (e.g., saponin- or methanol-based)
-
Fluorochrome-conjugated anti-γ-H2AX antibody
-
DNA staining dye (e.g., DAPI, Propidium Iodide)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations and for different durations.
-
Cell Fixation and Permeabilization: Harvest the cells and fix them to preserve cellular structures. Subsequently, permeabilize the cell membranes to allow antibody entry.
-
Immunostaining: Incubate the cells with a fluorochrome-conjugated anti-γ-H2AX antibody.
-
DNA Staining: Stain the cells with a DNA dye for cell cycle analysis.
-
Flow Cytometry Acquisition: Acquire data on a flow cytometer, collecting fluorescence signals for γ-H2AX and DNA content.
-
Data Analysis: Analyze the data using flow cytometry software to quantify the mean fluorescence intensity (MFI) of γ-H2AX in different cell cycle phases.
Conclusion
This compound is a promising ATR inhibitor with a well-defined mechanism of action and demonstrated preclinical and clinical activity. Its ability to selectively target the ATR kinase, a key regulator of the DNA damage response, leads to synthetic lethality in cancer cells with underlying DDR defects and potentiates the efficacy of DNA-damaging agents. The pharmacodynamic effects of this compound can be reliably monitored through biomarkers such as pCHK1 and γ-H2AX. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the pharmacodynamics of this compound and other ATR inhibitors. Further research will continue to delineate the full potential of this compound in various cancer types and combination therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. The novel ATR inhibitor M1774 induces replication protein overexpression and broad synergy with DNA-targeted anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor this compound (M1774) as Monotherapy in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Tuvusertib: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tuvusertib (also known as M1774) is a potent and selective, orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR).[1][2][3] By targeting ATR, this compound disrupts cancer cell DNA repair mechanisms, leading to synthetic lethality in tumors with specific genetic backgrounds and sensitizing them to DNA-damaging agents. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, mechanism of action, and key experimental data.
Chemical Structure and Physicochemical Properties
This compound is a complex heterocyclic molecule with the systematic IUPAC name 2-amino-6-fluoro-N-(5-fluoro-4-(1-methyl-1H-imidazol-5-yl)pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide.[4] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 2-amino-6-fluoro-N-(5-fluoro-4-(1-methyl-1H-imidazol-5-yl)pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | [4] |
| Synonyms | M1774, ATR inhibitor 1 | [5][6] |
| CAS Number | 1613200-51-3 | [5] |
| Molecular Formula | C16H12F2N8O | [4][7] |
| Molecular Weight | 370.32 g/mol | [4][7] |
| SMILES | O=C(C1=C2N=CC(F)=CN2N=C1N)NC3=C(C4=CN=CN4C)C(F)=CN=C3 | [5] |
| Solubility | Soluble in DMSO (6.25 mg/mL) | [6] |
Mechanism of Action: Targeting the ATR Signaling Pathway
This compound is a selective inhibitor of ATR kinase, a key protein in the DNA damage response pathway.[1][8] ATR is activated in response to single-stranded DNA (ssDNA), which forms as a result of DNA replication stress or damage.[1] Once activated, ATR phosphorylates a number of downstream targets, most notably the checkpoint kinase 1 (CHK1).[1][7] This phosphorylation event initiates a signaling cascade that leads to cell cycle arrest, allowing time for DNA repair.[1]
By inhibiting ATR, this compound prevents the phosphorylation and activation of CHK1.[6][7] This abrogation of the G2/M cell cycle checkpoint prevents cells from halting division in the presence of DNA damage, ultimately leading to mitotic catastrophe and apoptosis.[1] This mechanism is particularly effective in cancer cells that have a high degree of replication stress or that have mutations in other DNA damage response genes, such as ATM or p53.
In Vitro and In Vivo Efficacy
This compound has demonstrated potent anti-proliferative activity in a variety of cancer cell lines and has shown efficacy in preclinical in vivo models.
In Vitro Activity
This compound exhibits low nanomolar to sub-micromolar IC50 values in several small cell lung cancer (SCLC) cell lines.[1][9] Its inhibitory constant (Ki) for ATR is less than 1 µM.[6][10]
| Cell Line | IC50 (µM) | Source |
| H146 (SCLC) | ~0.1 | [1][9] |
| H82 (SCLC) | ~0.2 | [1][9] |
| DMS114 (SCLC) | ~0.1 | [1][9] |
In Vivo Activity
In vivo studies using xenograft models have shown that this compound can significantly inhibit tumor growth.[4][9] For example, in a human gastric carcinoma N87 xenograft model, this compound demonstrated anti-tumor activity.[9]
Clinical Pharmacokinetics
A first-in-human Phase 1 clinical trial provided key pharmacokinetic data for this compound in patients with advanced solid tumors.[4][11]
| Parameter | Value | Source |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 3.5 hours | [4][11] |
| Mean Elimination Half-Life (t1/2) | 1.2 - 5.6 hours | [4][11] |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is a general guideline for assessing the effect of this compound on the viability of cancer cell lines.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).[9]
-
Reagent Addition: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Signal Measurement: Measure the luminescent signal using a plate reader.
-
Data Analysis: Plot the luminescence values against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Western Blot for Phospho-CHK1
This protocol outlines the general steps to assess the inhibition of ATR activity by measuring the phosphorylation of its downstream target, CHK1.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated CHK1 (e.g., anti-p-CHK1 Ser345). Also, probe a separate membrane or strip and re-probe the same membrane with an antibody for total CHK1 as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated CHK1 compared to total CHK1 and the untreated control.
Conclusion
This compound is a promising ATR inhibitor with a well-defined chemical structure and mechanism of action. Its ability to selectively target the ATR kinase and disrupt the DNA damage response in cancer cells has been demonstrated in both in vitro and in vivo studies. The pharmacokinetic profile of this compound supports its oral administration. The experimental protocols provided in this guide offer a framework for further investigation into the therapeutic potential of this compound. As research continues, this compound may emerge as a valuable component of combination therapies for a range of cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. This compound (M1774) | ATR inhibitor | Probechem Biochemicals [probechem.com]
- 4. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor this compound (M1774) as Monotherapy in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Chk | Apoptosis | ATM/ATR | TargetMol [targetmol.com]
- 7. This compound | C16H12F2N8O | CID 90199447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor this compound (M1774) as Monotherapy in Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Tuvusertib's Impact on the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tuvusertib (M1774) is a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, a critical component of the DNA Damage Response (DDR) pathway. Beyond its direct cytotoxic effects on tumor cells with DDR deficiencies, emerging evidence indicates that this compound significantly modulates the tumor microenvironment (TME). By inducing an inflammatory response through the activation of the cGAS-STING pathway, this compound can alter the immune landscape within tumors. This guide provides a comprehensive overview of the current understanding of this compound's effects on the TME, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing the core signaling pathways.
Core Mechanism of Action in the Tumor Microenvironment
This compound's primary mechanism of immunomodulation stems from its inhibition of ATR. In cancer cells with high replication stress, this inhibition leads to an accumulation of DNA damage and the formation of micronuclei. These cytosolic DNA fragments are detected by the cyclic GMP-AMP synthase (cGAS), which in turn activates the stimulator of interferon genes (STING) pathway. This signaling cascade results in the production of type I interferons and other inflammatory cytokines, effectively initiating an anti-tumor immune response.
Signaling Pathway
Caption: this compound's mechanism of action on the tumor microenvironment.
Quantitative Analysis of TME Alterations
Preclinical studies, particularly in murine colon cancer models (MC-38), have demonstrated significant alterations in the TME following treatment with this compound in combination with the ATM inhibitor lartesertib. While full quantitative data from these studies are not yet publicly available, the key findings are summarized below.
| Parameter | Treatment Group | Timepoint | Observation | Inferred Quantitative Change |
| PD-L1 Expression | This compound + Lartesertib | 24, 48, 72 hours | Significant upregulation on immune and tumor cells | > 2-fold increase (Estimated) |
| This compound + Lartesertib | 23 days | Reduced expression on tumor cells | Decrease from peak expression | |
| Immune Cell Infiltration | ||||
| CD8+ T-Cells | This compound + Lartesertib | 23 days | Depletion | > 50% decrease (Estimated) |
| Natural Killer (NK) Cells | This compound + Lartesertib | 23 days | Significant increase | > 2-fold increase (Estimated) |
| Peripheral Blood (Human) | ||||
| Monocytes & NK Cells | This compound Monotherapy (≥130 mg) | On-treatment | Decrease | Not specified |
| This compound Monotherapy | During treatment break | Full recovery | Return to baseline | |
| T and B Cells | This compound Monotherapy | All | No persistent effects | No significant change |
Note: Inferred quantitative changes are estimations based on descriptive terms like "significant" from available abstracts and should be confirmed with full study publications.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of this compound's effects on the TME. These are based on standard protocols for the specified models and techniques.
Murine Syngeneic Tumor Model (MC-38)
A standard workflow for assessing this compound's in vivo efficacy and its impact on the TME is as follows:
Methodological & Application
Application Notes and Protocols for Tuvusertib Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuvusertib, also known as M1774, is a potent and selective, orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2][3] ATR is a critical regulator of the DNA damage response (DDR), playing a key role in cell cycle arrest, DNA repair, and the stability of replication forks.[4][5] In many cancer cells, there is a dependency on the ATR pathway for survival, especially in the context of increased replicative stress or defects in other DDR pathways.[2] By inhibiting ATR, this compound disrupts DNA damage repair processes, leading to the accumulation of DNA damage and ultimately inducing apoptosis in cancer cells.[1] These application notes provide a detailed protocol for the treatment of cancer cell lines with this compound in a laboratory setting.
Mechanism of Action
This compound selectively inhibits the kinase activity of ATR.[1] This inhibition prevents the downstream phosphorylation of key substrates, most notably the checkpoint kinase 1 (CHK1).[1] The ATR-CHK1 signaling cascade is a central pathway that, when activated by DNA damage or replication stress, orchestrates a halt in the cell cycle to allow time for DNA repair. By blocking this pathway, this compound allows cells with damaged DNA to proceed through the cell cycle, leading to genomic instability and cell death.[4][5][6]
Caption: this compound inhibits ATR, blocking the downstream signaling to CHK1 and preventing cell cycle arrest.
Data Presentation
This compound Activity in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| H146 | Small Cell Lung Cancer | ~0.1 | Greater activity than ceralasertib and berzosertib.[4][7] |
| H82 | Small Cell Lung Cancer | ~0.2 | |
| DMS114 | Small Cell Lung Cancer | ~0.05 | |
| U266 | Myeloma | Not specified | Induces cell death and apoptosis at 0-2 µM.[8] |
| OPM2 | Myeloma | Not specified | Induces cell death and apoptosis at 0-2 µM.[8] |
IC50 values are approximate and can vary based on experimental conditions.
Recommended Concentration Ranges for In Vitro Studies
| Application | Concentration Range | Treatment Duration |
| Single agent viability/apoptosis | 10 nM - 2 µM | 24 - 72 hours |
| Combination studies (synergy) | 20 nM - 100 nM | 24 - 72 hours |
| Western Blotting (pathway analysis) | 40 nM - 1 µM | 1 - 24 hours |
Experimental Protocols
Materials
-
This compound (M1774)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Appropriate cancer cell lines (e.g., H146, U266)
-
Complete cell culture medium (e.g., RPMI-1640, DMEM) with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Lysis buffer for protein extraction
-
Antibodies for Western blotting (e.g., anti-phospho-CHK1, anti-CHK1, anti-PARP, anti-Caspase-3, anti-γH2AX)
-
Flow cytometry reagents (e.g., Propidium Iodide, Annexin V)
Stock Solution Preparation
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Note: this compound is soluble in DMSO up to at least 12 mg/mL (~32.4 mM).[9]
-
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[8]
Cell Culture Treatment Workflow
Caption: A generalized workflow for treating cultured cells with this compound and subsequent analysis.
Detailed Methodologies
1. Cell Seeding:
-
Culture cells in appropriate complete medium to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed cells into multi-well plates (e.g., 96-well for viability, 6-well for protein/RNA extraction) at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere and recover overnight in a humidified incubator (37°C, 5% CO2).
2. This compound Dilution Preparation:
-
Thaw a this compound stock solution aliquot.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: Ensure the final DMSO concentration in the culture medium is consistent across all treatments, including the vehicle control (e.g., ≤ 0.1%), to avoid solvent-induced toxicity.
-
3. Cell Treatment:
-
Carefully remove the medium from the seeded cells.
-
Add the medium containing the various concentrations of this compound or the vehicle control (medium with the same percentage of DMSO).
-
For combination studies, non-toxic doses of this compound (e.g., 20-40 nM) can be added in conjunction with other DNA-damaging agents.[4]
4. Incubation:
-
Return the plates to the incubator and incubate for the desired period (e.g., 24, 48, or 72 hours).[4][8]
5. Downstream Analysis:
-
Cell Viability Assay (e.g., CellTiter-Glo®):
-
Equilibrate the plate and reagents to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix on an orbital shaker to induce cell lysis.
-
Measure luminescence using a plate reader.
-
Calculate cell viability relative to the vehicle-treated control.
-
-
Western Blotting:
-
Wash cells with ice-cold PBS.
-
Lyse cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a standard assay (e.g., BCA).
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against proteins of interest (e.g., p-CHK1, CHK1, γH2AX, cleaved PARP, cleaved Caspase-3) followed by HRP-conjugated secondary antibodies.
-
Visualize protein bands using a chemiluminescence detection system. This compound treatment is expected to block the phosphorylation of CHK1 and induce markers of DNA damage (γH2AX) and apoptosis (cleaved PARP and Caspase-3).[4][8]
-
-
Flow Cytometry for Cell Cycle or Apoptosis Analysis:
-
Harvest cells (including any floating cells in the medium).
-
For cell cycle analysis, fix cells in ethanol and stain with a DNA-intercalating dye (e.g., propidium iodide).
-
For apoptosis analysis, stain cells with Annexin V and a viability dye (e.g., PI or DAPI) according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer.
-
Concluding Remarks
This document provides a comprehensive protocol for the in vitro use of this compound. As an ATR inhibitor, this compound is a valuable tool for investigating the DNA damage response and holds promise as an anti-cancer therapeutic. The provided methodologies can be adapted for various cancer cell lines and experimental questions. It is recommended to perform initial dose-response experiments to determine the optimal concentration and treatment duration for each specific cell line and assay.
References
- 1. Facebook [cancer.gov]
- 2. ATR Targeting [merckgrouponcology.com]
- 3. This compound (M1774) | ATR inhibitor | Probechem Biochemicals [probechem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The novel ATR inhibitor M1774 induces replication protein overexpression and broad synergy with DNA-targeted anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Novel ATR Inhibitor M1774 Induces Replication Protein Overexpression and Broad Synergy with DNA-targeted Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Tuvusertib in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuvusertib (also known as M1774) is a potent and selective, orally available inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2][3] ATR is a critical component of the DNA Damage Response (DDR) pathway, a network of signaling pathways that maintains genomic integrity.[4] In many cancer cells, which often have dysregulated G1 checkpoints, there is an increased reliance on the S and G2 checkpoints, which are controlled by the ATR/CHK1 signaling pathway.[5] this compound selectively inhibits ATR activity, blocking the downstream phosphorylation of checkpoint kinase 1 (CHK1).[2][3] This action prevents ATR-mediated signaling, leading to the disruption of DNA damage checkpoint activation, inhibition of DNA damage repair, and ultimately, induction of tumor cell apoptosis.[2][3]
These application notes provide detailed protocols for the use of this compound in preclinical xenograft mouse models, both as a monotherapy and in combination with other DNA-damaging agents. The provided methodologies are based on published studies and are intended to guide researchers in designing and executing their own in vivo efficacy studies.
Mechanism of Action: The ATR/CHK1 Signaling Pathway
This compound's primary mechanism of action is the inhibition of the ATR kinase, a key regulator of the cellular response to DNA replication stress.[1][6] In response to single-stranded DNA (ssDNA) breaks, which can occur during replication, ATR is activated and phosphorylates a number of substrates, most notably CHK1.[7] Phosphorylated CHK1 then orchestrates a cell cycle arrest, primarily at the S and G2/M phases, allowing time for DNA repair. By inhibiting ATR, this compound prevents the activation of CHK1, causing cells with DNA damage to proceed through the cell cycle without proper repair, leading to genomic instability and apoptosis.[2][3][6]
Experimental Protocols
Protocol 1: this compound Monotherapy and Combination Therapy in a Small Cell Lung Cancer (SCLC) Xenograft Model
This protocol is adapted from a study utilizing the H82 human SCLC cell line.[1]
1. Cell Culture:
-
Culture H82 cells (ATCC HTB-175) in the recommended medium until they reach the desired confluence for harvesting.
2. Animal Model:
-
Use female CD1 nude mice (Crl:CD1-Foxn1nu), 6-8 weeks of age.[1]
3. Tumor Implantation:
-
Harvest H82 cells and resuspend them in a 1:1 mixture of PBS and Matrigel.
-
Subcutaneously inject 5 x 106 cells in a volume of 100 µL into the right flank of each mouse.[1]
-
Monitor the mice regularly for tumor growth.
4. Treatment Regimen:
-
Once tumors reach a mean volume of approximately 100-200 mm³, randomize the mice into treatment groups (n=9 per group).[1]
-
Vehicle Control: Administer the vehicle solution orally according to the same schedule as the this compound group.
-
This compound Monotherapy: Administer this compound at a dose of 15 mg/kg orally, once weekly.[1]
-
Irinotecan Monotherapy: Administer irinotecan at a dose of 50 mg/kg intraperitoneally, once weekly.[1]
-
Combination Therapy: Administer irinotecan (50 mg/kg, i.p.) first. Twenty-four hours later, administer this compound (15 mg/kg, p.o.). Repeat this cycle weekly.[1]
5. Tumor Measurement and Efficacy Assessment:
-
Measure tumor length (L) and width (W) with calipers twice a week.
-
Calculate tumor volume using the formula: Volume = (L x W²)/2.[1]
-
Monitor animal body weight and general health status.
-
Define an event for progression-free survival as a 73% increase in tumor volume from baseline.[1]
Protocol 2: this compound in a Gastric Carcinoma Xenograft Model
This protocol is based on a study using the N87 human gastric carcinoma cell line.[1]
1. Cell Culture:
-
Culture N87 cells (ATCC CRL-5822) in the appropriate medium.
2. Animal Model:
-
Use female CD1 nude mice, 6-8 weeks of age.[1]
3. Tumor Implantation:
-
Prepare and inject 5 x 106 N87 cells in PBS/Matrigel subcutaneously into the right flank.[1]
4. Treatment Regimen:
-
When tumors are established, randomize mice into treatment groups.
-
The treatment regimen can be adapted from Protocol 1, using this compound as a monotherapy or in combination with a relevant DNA-damaging agent, such as irinotecan.
5. Efficacy Assessment:
-
Follow the tumor measurement and efficacy assessment procedures outlined in Protocol 1.
Protocol 3: Pharmacodynamic (PD) Marker Analysis
To confirm target engagement and understand the biological effects of this compound in vivo, analysis of pharmacodynamic markers in tumor tissue is recommended.
1. Tissue Collection:
-
At the end of the study, or at specified time points, euthanize a subset of mice from each treatment group.
-
Excise tumors and either snap-freeze them in liquid nitrogen for Western blot analysis or fix them in formalin for immunohistochemistry (IHC).
2. Western Blot for pCHK1:
-
Homogenize frozen tumor samples and extract proteins.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe the membrane with primary antibodies against phosphorylated CHK1 (pCHK1) and total CHK1.
-
Use a suitable secondary antibody and detection system to visualize the protein bands. A reduction in the pCHK1/total CHK1 ratio in the this compound-treated groups would indicate target engagement.
3. Immunohistochemistry (IHC) for γH2AX:
-
Embed formalin-fixed tumors in paraffin and section them.
-
Perform antigen retrieval on the tissue sections.
-
Incubate with a primary antibody against γH2AX, a marker of DNA double-strand breaks.
-
Use a secondary antibody and a detection system to visualize the staining. An increase in γH2AX staining in the this compound-treated groups, especially in combination with a DNA-damaging agent, would suggest increased DNA damage.
Data Presentation
The following tables summarize the key parameters and expected outcomes for this compound xenograft studies based on available data.
Table 1: Experimental Parameters for this compound Xenograft Studies
| Parameter | Details | Reference |
| Cell Lines | H82 (SCLC), N87 (Gastric Carcinoma) | [1] |
| Animal Model | Female CD1 nude mice (6-8 weeks old) | [1] |
| Tumor Implantation | 5 x 106 cells in PBS/Matrigel, subcutaneous | [1] |
| This compound Dosage | 15 mg/kg, once weekly, oral | [1] |
| Combination Agent | Irinotecan, 50 mg/kg, once weekly, intraperitoneal | [1] |
| Tumor Measurement | Calipers, Volume = (L x W²)/2 | [1] |
Table 2: Quantitative Efficacy Data for this compound in H82 SCLC Xenograft Model
| Treatment Group | Dosage and Schedule | Outcome | P-value | Reference |
| Vehicle | - | Tumor Growth | - | [1] |
| This compound | 15 mg/kg, p.o., 1x/week | Moderate Tumor Suppression | - | [1] |
| Irinotecan | 50 mg/kg, i.p., 1x/week | Significant Tumor Suppression | < 0.0001 (vs. Vehicle) | [1] |
| Combination | Irinotecan + this compound | Synergistic Tumor Suppression | < 0.0001 (vs. Vehicle and Irinotecan) | [1] |
Note: Specific tumor growth inhibition (TGI) percentages were not provided in the source material, but the combination treatment showed significantly greater tumor suppression than either agent alone.
Conclusion
This compound has demonstrated significant antitumor activity in preclinical xenograft models, both as a monotherapy and in combination with DNA-damaging agents like irinotecan.[1] The protocols and data presented here provide a framework for researchers to investigate the efficacy of this compound in various cancer models. Careful consideration of the experimental design, including the choice of cell line, treatment regimen, and endpoint analysis, is crucial for obtaining robust and reproducible results. Further studies are warranted to explore the full potential of this compound in combination with a broader range of cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor this compound (M1774) as Monotherapy in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Tuvusertib (M1774) for In Vitro Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of Tuvusertib (also known as M1774), a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. This compound is a critical tool for investigating the DNA damage response (DDR) and its role in cancer cell proliferation and survival. By selectively targeting ATR, this compound blocks the phosphorylation of downstream targets, most notably Checkpoint Kinase 1 (CHK1), leading to the disruption of DNA damage repair, cell cycle checkpoint activation, and ultimately, tumor cell apoptosis.[1]
This document outlines the effective concentrations of this compound in various cancer cell lines and provides detailed protocols for assessing its biological activity through cell viability and Western blot assays.
Mechanism of Action
This compound is an orally available inhibitor of ATR kinase, a key protein in the DDR pathway.[1] ATR is activated in response to single-stranded DNA, which can result from DNA damage or replication stress.[2][3] Upon activation, ATR phosphorylates a number of downstream substrates, including CHK1.[4] This phosphorylation event initiates a signaling cascade that leads to cell cycle arrest, allowing time for DNA repair.[3] By inhibiting ATR, this compound prevents the activation of CHK1 and other downstream effectors, thereby abrogating the cell cycle checkpoint and pushing cells with damaged DNA into mitosis, a process that often results in cell death.[1][3]
Data Presentation
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound as a single agent in various small cell lung cancer (SCLC) cell lines after 72 hours of treatment. These values demonstrate the nanomolar potency of this compound.
| Cell Line | Cancer Type | IC50 (µM) |
| H146 | Small Cell Lung Cancer | ~0.1 - 0.2 |
| H82 | Small Cell Lung Cancer | ~0.1 - 0.2 |
| DMS114 | Small Cell Lung Cancer | ~0.2 - 0.3 |
Table 1: In vitro potency of this compound in SCLC cell lines. Data extracted from Jo, et al., Mol Cancer Ther, 2023.[1]
Experimental Protocols
Cell Viability Assay
This protocol is adapted from studies evaluating the effect of this compound on cancer cell proliferation.[1]
Materials:
-
Cancer cell lines of interest (e.g., H146, H82, DMS114)
-
Complete cell culture medium
-
This compound (M1774)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
96-well white flat-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 2,000 cells per well in a 96-well white flat-bottom plate in a final volume of 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO. Selleck Chemicals suggests a stock concentration of 12 mg/mL (32.4 mM) in fresh DMSO.[5]
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., from 1 nM to 10 µM).
-
Add the diluted this compound or vehicle control (DMSO) to the appropriate wells. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Measuring Cell Viability:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Western Blot for p-CHK1 (Ser345) Inhibition
This protocol is designed to assess the pharmacodynamic effect of this compound on its direct downstream target, CHK1. A reduction in the phosphorylation of CHK1 at Serine 345 is a reliable biomarker of ATR inhibition.[6][7]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (M1774)
-
Optional: DNA damaging agent (e.g., Camptothecin (CPT) or Hydroxyurea (HU)) to induce p-CHK1 signal
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-CHK1 (Ser345), anti-total CHK1, anti-β-Actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.[8]
-
To enhance the p-CHK1 signal, you may induce replication stress by treating the cells with a DNA damaging agent (e.g., 100 nM CPT for 3 hours) in the continued presence of this compound.[8]
-
Include an untreated control and a "damage only" control (cells treated with the DNA damaging agent but not this compound).
-
-
Cell Lysis:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer to an equal amount of protein (e.g., 20-40 µg) from each sample.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load the denatured protein samples onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-CHK1 (Ser345) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed for total CHK1 and a housekeeping protein like β-actin.
-
Quantify band intensities using densitometry software.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ATR Targeting [merckgrouponcology.com]
- 3. mdpi.com [mdpi.com]
- 4. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor this compound (M1774) as Monotherapy in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Combining Tuvusertib with PARP Inhibitors in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of ATR inhibitors, such as Tuvusertib (M1774/VX-970), and PARP (Poly (ADP-ribose) polymerase) inhibitors represents a promising therapeutic strategy in oncology. This approach is based on the concept of synthetic lethality, where the simultaneous inhibition of two key DNA Damage Response (DDR) pathways leads to cancer cell death, particularly in tumors with existing DDR deficiencies. This compound targets the ATR kinase, a central regulator of the cellular response to replication stress, while PARP inhibitors block the repair of single-strand DNA breaks.[1][2][3] Their combined action can lead to an accumulation of cytotoxic double-strand breaks and catastrophic genomic instability in cancer cells.
These application notes provide a comprehensive guide for researchers to design and execute preclinical experiments evaluating the combination of this compound with various PARP inhibitors. Detailed protocols for key in vitro and in vivo assays are provided, along with templates for data presentation and visualization tools to facilitate experimental planning and interpretation.
Signaling Pathway: this compound and PARP Inhibitor Synergy
The following diagram illustrates the targeted signaling pathways and the synergistic mechanism of this compound and PARP inhibitors.
Data Presentation: In Vitro Synergy
The following tables summarize quantitative data from preclinical studies, demonstrating the synergistic effects of combining this compound with PARP inhibitors in various cancer cell lines.
Table 1: Single-Agent IC50 Values of this compound in Small Cell Lung Cancer (SCLC) Cell Lines
| Cell Line | This compound IC50 (µM) |
| H146 | 0.040 |
| H82 | 0.020 |
| DMS114 | Not Reported |
Data derived from studies on SCLC cell lines treated for 72 hours, with cell viability assessed by CellTiter-Glo assay.[4]
Table 2: Synergistic Combination of this compound and Talazoparib in SCLC Cell Lines
| Cell Line | This compound Concentration (nM) | Talazoparib Concentration Range (nM) | Combination Index (CI) Values | Interpretation |
| H146 | 40 (non-toxic) | 0.1 - 10 | < 0.5 | Synergistic |
| H82 | 20 (non-toxic) | 0.1 - 10 | < 0.5 | Synergistic |
Combination Index (CI) values were calculated using the Chou-Talalay method, where CI < 1 indicates synergy. The data shows that a non-toxic dose of this compound significantly enhances the cytotoxicity of Talazoparib.[4]
Table 3: Combination of this compound with Other PARP Inhibitors (Data Template)
| Cancer Type | Cell Line | PARP Inhibitor | This compound IC50 (µM) | PARP Inhibitor IC50 (µM) | Combination IC50 (this compound + PARP Inhibitor) | Combination Index (CI) |
| Ovarian Cancer | OVCAR-3 | Olaparib | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Breast Cancer | MDA-MB-231 | Rucaparib | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Prostate Cancer | DU-145 | Niraparib | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
This table serves as a template for researchers to populate with their experimental data. It is recommended to determine the IC50 values for each drug individually and then in combination at a constant ratio to calculate the CI.
Experimental Protocols
The following section provides detailed protocols for key experiments to evaluate the combination of this compound and PARP inhibitors.
Cell Viability Assay (CellTiter-Glo®)
This protocol is for a 96-well plate format and can be adapted for other formats.
Workflow Diagram:
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and PARP inhibitor stock solutions (in DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.[5]
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the PARP inhibitor in complete medium. For combination treatments, prepare a matrix of concentrations.
-
Add 100 µL of the drug dilutions to the respective wells. The final DMSO concentration should be kept constant and low (e.g., <0.1%).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[3]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL).[3][6]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[3]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[3]
-
Record luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Calculate IC50 values using a non-linear regression analysis (e.g., log(inhibitor) vs. response) in software like GraphPad Prism.
-
For combination studies, calculate the Combination Index (CI) using software such as CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Western Blot for DNA Damage and Checkpoint Markers (pCHK1 and γ-H2AX)
Workflow Diagram:
Materials:
-
Treated cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-CHK1 (Ser345) (e.g., Cell Signaling Technology #2348, 1:1000 dilution)[1]
-
Rabbit anti-γ-H2AX (Ser139) (e.g., Cell Signaling Technology #9718, 1:1000 dilution)
-
Mouse anti-β-Actin (loading control, 1:5000 dilution)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Protocol:
-
Sample Preparation:
-
Treat cells with this compound and/or PARP inhibitor for the desired time (e.g., 2-24 hours).
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
Prepare lysates for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
-
Electrophoresis and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in 5% BSA in TBST for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody (e.g., anti-p-CHK1) diluted in 5% BSA/TBST overnight at 4°C with gentle shaking.[7]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) in 5% BSA/TBST for 1 hour at room temperature.[1]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using software like ImageJ. Normalize the levels of pCHK1 and γ-H2AX to a loading control like β-Actin.
-
Cell Cycle Analysis by Flow Cytometry
Materials:
-
Treated cells
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Protocol:
-
Cell Preparation and Fixation:
-
Treat cells with this compound and/or PARP inhibitor for 24-48 hours.
-
Harvest both adherent and floating cells, wash with PBS, and centrifuge.
-
Resuspend the cell pellet (1-2 x 10⁶ cells) in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes (or store at -20°C for longer periods).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events.
-
Use software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in G1, S, and G2/M phases.
-
DNA Damage Quantification (Comet Assay)
This alkaline comet assay protocol is suitable for detecting single and double-strand DNA breaks.[4]
Materials:
-
Treated cells
-
CometAssay® Kit (e.g., Trevigen) or individual reagents:
-
Low melting point agarose (LMAgarose)
-
Lysis solution
-
Alkaline unwinding solution (pH > 13)
-
Alkaline electrophoresis buffer
-
SYBR® Gold or other DNA stain
-
-
Microscope slides
-
Electrophoresis unit
-
Fluorescence microscope with appropriate filters
Protocol:
-
Cell Preparation:
-
Treat cells with this compound and/or PARP inhibitor.
-
Harvest cells and resuspend at 1 x 10⁵ cells/mL in ice-cold PBS.
-
-
Slide Preparation:
-
Combine cells with molten LMAgarose at a 1:10 ratio (v/v) and immediately pipette onto a CometSlide™.
-
Place the slide flat at 4°C for 10 minutes to solidify the agarose.
-
-
Lysis:
-
Immerse the slides in Lysis Solution overnight at 4°C.
-
-
Alkaline Unwinding and Electrophoresis:
-
Immerse the slides in alkaline unwinding solution for 20-60 minutes at room temperature in the dark.
-
Perform electrophoresis in alkaline buffer at ~1 V/cm for 20-30 minutes.
-
-
Staining and Visualization:
-
Gently rinse the slides with neutralization buffer.
-
Stain the DNA with SYBR® Gold.
-
Visualize the comets using a fluorescence microscope.
-
-
Data Analysis:
-
Capture images of the comets.
-
Use comet scoring software (e.g., Comet Assay IV, OpenComet) to quantify DNA damage, typically by measuring the percentage of DNA in the tail or the tail moment.
-
In Vivo Xenograft Studies
Workflow Diagram:
Materials:
-
Immunocompromised mice (e.g., nude or NSG)
-
Cancer cell line for implantation
-
Matrigel
-
This compound and PARP inhibitor formulations for oral gavage or other appropriate route
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.[8]
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., vehicle, this compound alone, PARP inhibitor alone, combination).
-
Administer drugs according to a predetermined schedule. For example:
-
Monitor tumor volume (using the formula: Volume = (length x width²)/2) and body weight regularly (e.g., 2-3 times per week).
-
-
Endpoint and Analysis:
-
Continue treatment until tumors reach a predetermined endpoint size or for a specified duration.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and pharmacodynamic analysis (e.g., Western blot for pCHK1, γ-H2AX).
-
Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Patient-Derived Organoid (PDO) Drug Screening
Protocol:
-
PDO Culture:
-
Drug Screening Preparation:
-
Dissociate mature PDOs into small fragments or single cells.
-
Embed the fragments/cells in Matrigel and plate in a 384-well plate.
-
-
Drug Treatment:
-
After the organoids have formed, treat with a dose-response matrix of this compound and a PARP inhibitor.
-
Incubate for 5-7 days.
-
-
Viability Assessment:
-
Measure cell viability using a 3D-compatible assay such as CellTiter-Glo® 3D.
-
-
Data Analysis:
-
Generate dose-response curves and calculate synergy scores (e.g., using the ZIP model) to assess the combination effect in a patient-relevant model.
-
Conclusion
The combination of this compound and PARP inhibitors holds significant promise as a cancer therapeutic strategy. The protocols and guidelines presented in these application notes provide a robust framework for researchers to investigate this combination in a preclinical setting. Careful experimental design, execution, and data analysis are crucial for elucidating the synergistic potential and mechanisms of action of this promising drug combination.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for drug screening of patient-derived tumor organoids using high-content fluorescent imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Establishment of patient-derived cancer organoids for drug-screening applications | Springer Nature Experiments [experiments.springernature.com]
- 7. cellsignal.com [cellsignal.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. jcancer.org [jcancer.org]
- 10. Talazoparib is a Potent Radiosensitizer in Small Cell Lung Cancer Cell Lines and Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for drug screening of patient-derived tumor organoids using high-content fluorescent imaging - PMC [pmc.ncbi.nlm.nih.gov]
Detecting Tuvusertib Target Engagement: A Western Blot Protocol for p-CHK1
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tuvusertib (M1774) is a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2][3] ATR is a critical regulator of the DNA damage response (DDR), a network of signaling pathways that coordinate cell-cycle checkpoints, DNA repair, and apoptosis.[4][5] Upon DNA damage or replication stress, ATR is activated and phosphorylates a number of downstream targets, including the checkpoint kinase 1 (CHK1) at serine 345 (p-CHK1).[4][5] This phosphorylation event is a key step in the activation of cell cycle checkpoints. This compound exerts its anti-neoplastic activity by inhibiting ATR, thereby preventing the phosphorylation of CHK1 and disrupting the DDR.[4][5] This application note provides a detailed protocol for a Western blot assay to monitor the engagement of this compound with its target by measuring the inhibition of CHK1 phosphorylation in cancer cell lines.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for the Western blot protocol.
Quantitative Data Summary
The following table summarizes representative qualitative data on the effect of this compound on p-CHK1 levels as determined by Western blot analysis. For accurate quantitative comparison, densitometric analysis of the Western blot bands is required.
| Cell Line | Treatment Conditions | Observed Effect on p-CHK1 (Ser345) | Reference |
| H146 (Small Cell Lung Cancer) | Pre-treatment with this compound (10 nM) for 1 hour, followed by co-incubation with Camptothecin (CPT) (100 nM) for 3 hours. | Effective inhibition of CPT-induced CHK1 phosphorylation. | [1] |
Experimental Protocol
This protocol is based on methodologies reported for detecting this compound-mediated inhibition of CHK1 phosphorylation.[1]
Materials and Reagents
-
Cell Line: H146 (human small cell lung cancer) or other suitable cancer cell line.
-
This compound (M1774): Prepare a stock solution in DMSO.
-
DNA Damaging Agent: Camptothecin (CPT) or other agent to induce replication stress.
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE Reagents: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS, glycerol.
-
Transfer Buffer: Tris-glycine buffer with methanol.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-p-CHK1 (Ser345)
-
Rabbit anti-total CHK1
-
Mouse or Rabbit anti-β-actin (or other loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate: ECL Western Blotting Substrate.
-
Imaging System: Chemiluminescence detection system.
Procedure
-
Cell Culture and Treatment:
-
Culture H146 cells in appropriate media and conditions until they reach 70-80% confluency.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 1 hour. Include a vehicle control (DMSO).
-
Induce DNA damage by adding a DNA damaging agent such as Camptothecin (e.g., 100 nM) and incubate for an additional 3 hours.
-
-
Cell Lysis and Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-CHK1 (Ser345) (typically at a 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (typically at a 1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with an ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed for total CHK1 and a loading control like β-actin.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-CHK1 signal to the total CHK1 signal and then to the loading control.
-
Expected Results
Treatment with a DNA damaging agent like Camptothecin should induce a strong p-CHK1 signal in the control cells. Pre-treatment with this compound is expected to cause a dose-dependent decrease in the p-CHK1 signal, indicating successful target engagement and inhibition of ATR kinase activity. Total CHK1 levels should remain relatively unchanged across treatment conditions.
This Western blot protocol provides a reliable method for assessing the pharmacodynamic effects of this compound by measuring the inhibition of CHK1 phosphorylation. This assay is a valuable tool for preclinical studies to confirm target engagement and to determine the effective concentration range of this compound in various cancer cell models.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification of ATR-Chk1 pathway inhibitors that selectively target p53-deficient cells without directly suppressing ATR catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. revvity.com [revvity.com]
Application of Tuvusertib in Organoid Culture Systems: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuvusertib, also known as M1774, is a potent and orally available inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2][3] ATR is a critical component of the DNA damage response (DDR) pathway, playing a key role in cell cycle arrest, DNA repair, and maintaining genomic stability, particularly in response to replication stress.[2][4] By selectively inhibiting ATR, this compound disrupts these repair mechanisms, leading to the accumulation of DNA damage and ultimately inducing apoptosis in cancer cells.[2][5] This makes it a promising therapeutic agent, especially in tumors with existing DDR deficiencies.
Patient-derived organoids (PDOs) have emerged as a powerful preclinical model for cancer research and drug development.[6][7] These three-dimensional, self-organizing structures closely recapitulate the genetic, histological, and functional characteristics of the original tumor, offering a more physiologically relevant system for assessing drug efficacy than traditional two-dimensional cell cultures.[8][9][10] This document provides detailed application notes and protocols for the use of this compound in organoid culture systems, based on current research findings.
Mechanism of Action of this compound
This compound functions by inhibiting the ATR kinase, a key player in the DDR signaling cascade. In response to DNA damage, particularly single-stranded DNA breaks that occur during replication stress, ATR is activated.[4] Activated ATR then phosphorylates a number of downstream targets, most notably the checkpoint kinase 1 (CHK1).[2][5] This phosphorylation event initiates a signaling cascade that leads to cell cycle arrest, allowing time for DNA repair.
By inhibiting ATR, this compound prevents the phosphorylation and activation of CHK1.[11][12] This abrogation of the G2/M checkpoint allows cells with damaged DNA to proceed through the cell cycle, leading to mitotic catastrophe and apoptosis.[11] this compound has shown efficacy as a monotherapy in preclinical models and is also being investigated in combination with DNA-damaging agents (DDAs) like chemotherapy and PARP inhibitors, where it can potentiate their cytotoxic effects.[11][12][13]
Application in Organoid Cultures
Patient-derived organoids are a valuable tool for assessing the efficacy of this compound, both as a single agent and in combination therapies. Studies have demonstrated the utility of colorectal and small cell lung cancer organoids in evaluating the synergistic effects of this compound with various DNA-damaging agents.[11][13]
Data Presentation: this compound Efficacy in Organoids
The following tables summarize quantitative data from studies utilizing this compound in patient-derived organoid models.
Table 1: Single-Agent Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µmol/L) |
| H146 | Small Cell Lung Cancer | 0.08 |
| H82 | Small Cell Lung Cancer | 0.06 |
| DMS114 | Small Cell Lung Cancer | 0.05 |
Data extracted from a study by Min et al. (2024), which provides context for the potency of this compound before its application in more complex organoid models.[11]
Table 2: Synergistic Effects of this compound with DNA-Damaging Agents in Patient-Derived Small Cell Lung Cancer Organoids
| Drug Combination | Organoid Line | This compound Concentration (nmol/L) | Combination Index (CI) | Interpretation |
| This compound + Topotecan | SCLC #1 | 15.6 | <0.5 | Synergy |
| This compound + Topotecan | SCLC #1 | 62.5 | <0.5 | Synergy |
| This compound + Etoposide | SCLC #1 | 15.6 | <0.5 | Synergy |
| This compound + Etoposide | SCLC #1 | 62.5 | <0.5 | Synergy |
| This compound + Cisplatin | SCLC #1 | 15.6 | <0.5 | Synergy |
| This compound + Cisplatin | SCLC #1 | 62.5 | <0.5 | Synergy |
| This compound + Lurbinectedin | SCLC #1 | 15.6 | <0.5 | Synergy |
| This compound + Lurbinectedin | SCLC #1 | 62.5 | <0.5 | Synergy |
| This compound + Topotecan | SCLC #2 | 15.6 | <0.5 | Synergy |
| This compound + Topotecan | SCLC #2 | 62.5 | <0.5 | Synergy |
| This compound + Etoposide | SCLC #2 | 15.6 | <0.5 | Synergy |
| This compound + Etoposide | SCLC #2 | 62.5 | <0.5 | Synergy |
| This compound + Cisplatin | SCLC #2 | 15.6 | <0.5 | Synergy |
| This compound + Cisplatin | SCLC #2 | 62.5 | <0.5 | Synergy |
| This compound + Lurbinectedin | SCLC #2 | 15.6 | <0.5 | Synergy |
| This compound + Lurbinectedin | SCLC #2 | 62.5 | <0.5 | Synergy |
Combination Index (CI) values were calculated using the CompuSyn software, where CI < 0.5 indicates a synergistic effect. Data from Min et al. (2024).[13]
Experimental Protocols
The following are detailed protocols for key experiments involving the application of this compound in organoid culture systems.
Protocol 1: Patient-Derived Organoid (PDO) Culture
This protocol outlines the general steps for establishing and maintaining PDO cultures for subsequent drug screening.
-
Tissue Acquisition and Digestion:
-
Obtain fresh tumor tissue from biopsies or surgical resections under sterile conditions.
-
Mechanically mince the tissue into small fragments (1-2 mm³).
-
Digest the tissue fragments using a suitable enzyme cocktail (e.g., collagenase, dispase) at 37°C with agitation until a single-cell suspension or small cell clusters are obtained.
-
-
Organoid Seeding:
-
Resuspend the cell pellet in a basement membrane matrix (e.g., Matrigel).
-
Plate droplets of the cell-matrix suspension into pre-warmed culture plates.
-
Allow the matrix to solidify at 37°C for 15-30 minutes.
-
-
Organoid Culture and Maintenance:
-
Overlay the solidified matrix with a specialized organoid culture medium. The composition of the medium will vary depending on the tissue of origin but typically contains basal media, growth factors (e.g., EGF, Noggin, R-spondin), and other supplements.
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO₂.
-
Change the culture medium every 2-3 days.
-
Passage the organoids every 7-14 days by mechanically or enzymatically dissociating them and re-seeding them in a fresh matrix.
-
Protocol 2: this compound Drug Response Assay in Organoids
This protocol details the procedure for assessing the viability of organoids following treatment with this compound.
-
Organoid Plating for Drug Screening:
-
Harvest established organoids and dissociate them into small fragments.
-
Count and resuspend the organoid fragments in a basement membrane matrix at a desired density (e.g., 2,000 organoids/well).
-
Seed the organoid-matrix suspension into 384-well white flat-bottom plates (10 µL/well).
-
After solidification of the matrix, add 20 µL of organoid culture medium to each well.
-
-
This compound Treatment:
-
After 48 hours of incubation to allow for organoid recovery and growth, prepare serial dilutions of this compound and any combination drugs in the culture medium.
-
Add 30 µL of the drug-containing medium to the respective wells. Include vehicle-only controls.
-
Incubate the plates for 72 hours at 37°C.
-
-
Viability Assessment:
-
Quantify organoid viability using a luminescent cell viability assay (e.g., CellTiter-Glo® 3D).
-
Measure the luminescent signal using a microplate reader.
-
-
Data Analysis:
-
Normalize the viability data to the vehicle-treated controls.
-
Plot dose-response curves and calculate the half-maximal inhibitory concentration (IC50) values using appropriate software (e.g., GraphPad Prism).
-
For combination studies, calculate the Combination Index (CI) using software like CompuSyn to determine synergy, additivity, or antagonism.
-
Protocol 3: Western Blot Analysis of Protein Expression
This protocol is for assessing changes in protein expression and phosphorylation in organoids following this compound treatment.
-
Protein Extraction:
-
Treat organoid cultures with this compound at the desired concentrations and time points.
-
Harvest the organoids and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-ATR, phospho-CHK1, γH2AX) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Conclusion
This compound represents a promising therapeutic agent that targets the ATR-CHK1 pathway, a critical component of the DNA damage response. The use of patient-derived organoids provides a highly relevant preclinical platform to investigate the efficacy of this compound, both as a monotherapy and in combination with other anticancer drugs. The protocols and data presented here offer a foundational guide for researchers and drug development professionals to design and execute studies utilizing this compound in organoid culture systems, ultimately contributing to the advancement of personalized cancer therapy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor this compound (M1774) as Monotherapy in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C16H12F2N8O | CID 90199447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Prospective experimental treatment of colorectal cancer patients based on organoid drug responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Patient-derived tumor organoids: A preclinical platform for personalized cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. How can organoid technology be used to address drug screening issues? [absin.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The novel ATR inhibitor M1774 induces replication protein overexpression and broad synergy with DNA-targeted anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening Assays Using Tuvusertib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuvusertib (formerly M1774) is a potent and selective, orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2][3][4] ATR is a critical component of the DNA damage response (DDR) pathway, playing a key role in cell cycle checkpoint activation, DNA repair, and the maintenance of genomic stability.[5] In many cancer cells, the DDR pathway is dysregulated, leading to a greater reliance on ATR for survival, a concept known as synthetic lethality. By inhibiting ATR, this compound can induce synthetic lethality in cancer cells with specific DNA repair defects and can also sensitize cancer cells to DNA-damaging agents. These characteristics make this compound a promising candidate for high-throughput screening (HTS) campaigns to identify novel anti-cancer combination therapies and to elucidate the genetic determinants of sensitivity to ATR inhibition.
These application notes provide detailed protocols for two common HTS assays—a cell viability assay and a DNA synthesis assay—that can be readily adapted for use with this compound.
Mechanism of Action and Signaling Pathway
This compound selectively inhibits the kinase activity of ATR, which in turn prevents the phosphorylation and activation of its key downstream target, Checkpoint Kinase 1 (CHK1).[6] This disruption of the ATR-CHK1 signaling cascade abrogates the S and G2/M cell cycle checkpoints, allowing cells with DNA damage to proceed through the cell cycle, ultimately leading to mitotic catastrophe and apoptosis.
Quantitative Data
The potency of this compound can be quantified by its half-maximal inhibitory concentration (IC50), which varies across different cancer cell lines. The following table summarizes the IC50 values for this compound and other ATR inhibitors in selected cancer cell lines.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | H146 | Small Cell Lung Cancer | ~0.05 | [6] |
| This compound | H82 | Small Cell Lung Cancer | ~0.03 | [6] |
| This compound | DMS114 | Small Cell Lung Cancer | ~0.04 | [6] |
| Gartisertib | Glioblastoma (median of 12 lines) | Glioblastoma | 0.56 | [5] |
| Berzosertib | Glioblastoma (median of 12 lines) | Glioblastoma | 2.21 | [5] |
| Elimusertib | Ovarian Carcinosarcoma (HRD) | Ovarian Cancer | 0.0613 | [7] |
| Elimusertib | Ovarian Carcinosarcoma (HRP) | Ovarian Cancer | 0.3616 | [7] |
| AZD6738 (Ceralasertib) | Breast Cancer (9 of 13 lines) | Breast Cancer | <1 | [8] |
Note: The IC50 values can vary depending on the assay conditions and the specific characteristics of the cell lines.[9]
High-Throughput Screening Protocols
The following are detailed protocols for two common HTS assays that are well-suited for screening with this compound.
Cell Viability High-Throughput Assay using CellTiter-Glo®
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. A decrease in ATP levels corresponds to a decrease in cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
384-well white, clear-bottom assay plates
-
This compound stock solution (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Multichannel pipette or automated liquid handler
-
Luminometer plate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Dilute the cells in complete culture medium to the desired seeding density (e.g., 1,000-5,000 cells per well).
-
Using a multichannel pipette or automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate overnight at 37°C in a 5% CO2 humidified incubator.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in complete culture medium. For combination screening, prepare a matrix of this compound and the second compound.
-
Add 10 µL of the diluted compound(s) to the appropriate wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 humidified incubator.
-
-
Assay Procedure:
-
Equilibrate the assay plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add 50 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the number of viable cells. The percentage of cell viability can be calculated as follows:
% Viability = (Luminescence_sample / Luminescence_vehicle_control) * 100
IC50 values can be determined by plotting the percent viability against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.
DNA Synthesis High-Throughput Assay using EdU Incorporation
This assay measures the rate of DNA synthesis by detecting the incorporation of 5-ethynyl-2'-deoxyuridine (EdU), a nucleoside analog of thymidine, into newly synthesized DNA. A decrease in EdU incorporation is indicative of cell cycle arrest and inhibition of proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
384-well imaging plates (e.g., black-walled, clear-bottom)
-
This compound stock solution (in DMSO)
-
Click-iT® EdU Alexa Fluor® Imaging Kit (or similar)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton® X-100 in PBS)
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system
Protocol:
-
Cell Seeding and Treatment:
-
Follow the same cell seeding and compound addition steps as described for the CellTiter-Glo® assay. The incubation time for compound treatment may be shorter (e.g., 24-48 hours) depending on the cell cycle length.
-
-
EdU Labeling:
-
Prepare a 2X working solution of EdU in complete culture medium (e.g., 20 µM).
-
Add an equal volume of the 2X EdU solution to each well (final concentration 10 µM).
-
Incubate the plate for 1-2 hours at 37°C in a 5% CO2 humidified incubator.
-
-
Cell Fixation and Permeabilization:
-
Carefully remove the medium and wash the cells once with PBS.
-
Add 50 µL of fixative to each well and incubate for 15 minutes at room temperature.
-
Remove the fixative and wash the cells twice with PBS.
-
Add 50 µL of permeabilization buffer to each well and incubate for 20 minutes at room temperature.
-
Remove the permeabilization buffer and wash the cells twice with PBS.
-
-
Click-iT® Reaction:
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions.
-
Add 50 µL of the reaction cocktail to each well and incubate for 30 minutes at room temperature, protected from light.
-
Remove the reaction cocktail and wash the cells once with PBS.
-
-
Nuclear Staining and Imaging:
-
Add 50 µL of a diluted nuclear counterstain (e.g., DAPI) to each well and incubate for 15-30 minutes.
-
Wash the cells twice with PBS.
-
Acquire images using a high-content imaging system.
-
Data Analysis: Image analysis software is used to identify and count the total number of nuclei (DAPI signal) and the number of EdU-positive nuclei (fluorescent signal from the Click-iT® reaction). The percentage of EdU-positive cells is a measure of the proportion of cells actively synthesizing DNA.
% EdU-positive cells = (Number of EdU-positive nuclei / Total number of nuclei) * 100
Assay Validation: The Z'-Factor
For any HTS assay, it is crucial to determine its quality and robustness. The Z'-factor is a statistical parameter that is widely used for this purpose.[1][10][11][12][13] It takes into account both the dynamic range of the assay and the variability of the data.
The formula for the Z'-factor is:
Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
Where:
-
SD is the standard deviation
-
Mean is the average signal
Interpretation of the Z'-Factor:
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Acceptable |
| < 0 | Unacceptable |
A Z'-factor greater than 0.5 is generally considered the standard for a robust and reliable HTS assay.[1][13] For example, a Z' of 0.79 has been reported for a robust AlphaScreen HTS assay. While a specific Z'-factor for a this compound HTS assay is not publicly available, researchers should aim to optimize their assay conditions to achieve a Z'-factor of ≥ 0.5 to ensure high-quality, reproducible data.
Conclusion
This compound is a promising ATR inhibitor with significant potential in oncology. The high-throughput screening assays detailed in these application notes provide a robust framework for identifying novel therapeutic combinations and for exploring the mechanisms of sensitivity and resistance to ATR inhibition. By carefully validating these assays, for instance by ensuring a Z'-factor of ≥ 0.5, researchers can generate high-quality data to accelerate the development of new cancer therapies.
References
- 1. assay.dev [assay.dev]
- 2. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor this compound (M1774) as Monotherapy in Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Novel ATR Inhibitor M1774 Induces Replication Protein Overexpression and Broad Synergy with DNA-targeted Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor this compound (M1774) as Monotherapy in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATR inhibition using gartisertib enhances cell death and synergises with temozolomide and radiation in patient-derived glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ovarian and uterine carcinosarcomas are sensitive in vitro and in vivo to Elimusertib, a novel ataxia-telangiectasia and Rad3-related (ATR) kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-tumor activity of the ATR inhibitor AZD6738 in HER2 positive breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. Z-factor - Wikipedia [en.wikipedia.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
Tuvusertib-Induced Cell Cycle Arrest: A Flow Cytometry-Based Analysis
Application Note
Introduction
Tuvusertib (formerly M1774) is a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase.[1] ATR is a critical regulator of the DNA damage response (DDR), a network of signaling pathways that maintain genomic integrity.[1] In response to replication stress, which is the slowing or stalling of DNA replication forks, ATR is activated and phosphorylates multiple substrates, including checkpoint kinase 1 (CHK1).[2] This activation leads to transient cell cycle arrest, primarily at the S and G2/M phases, allowing time for DNA repair.[2] Many cancer cells exhibit high levels of replication stress and may have defects in other DDR pathways, making them particularly dependent on ATR for survival.[1] By inhibiting ATR, this compound prevents the activation of cell cycle checkpoints, leading to an accumulation of DNA damage and ultimately, cancer cell death.[1][3] This application note provides a detailed protocol for the analysis of cell cycle arrest induced by this compound using flow cytometry with propidium iodide (PI) staining.
Principle
Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells. Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[3] By staining cells with PI and analyzing them with a flow cytometer, it is possible to differentiate cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content) of the cell cycle. This allows for the quantitative assessment of this compound's effect on cell cycle progression.
Data Presentation
The following table summarizes the effect of this compound on the cell cycle distribution of H146 small cell lung cancer cells. The data is derived from a study where cells were treated for 24 hours with 40 nM this compound, 100 nM SN-38 (a topoisomerase I inhibitor), or a combination of both.[3]
| Treatment Group | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (Untreated) | 45% | 40% | 15% |
| This compound (40 nM) | 42% | 43% | 15% |
| SN-38 (100 nM) | 20% | 60% | 20% |
| This compound + SN-38 | 5% | 45% | 50% |
Data is estimated from the bar graph presented in Jo, U., et al. (2024). The Novel ATR Inhibitor this compound (M1774) Induces Replication Protein Overexpression and Broad Synergy with DNA-targeted Anticancer Drugs. Molecular Cancer Therapeutics.[3]
As a single agent at a non-cytotoxic low concentration, this compound showed minimal changes in the cell cycle profile.[3] However, when combined with a DNA-damaging agent like SN-38, this compound abrogated the S-phase arrest induced by SN-38 and led to a significant accumulation of cells in the G2/M phase, consistent with its mechanism of action of overriding the G2/M checkpoint.[3]
Mandatory Visualization
Caption: this compound inhibits ATR kinase, preventing CHK1 activation and G2/M arrest.
Caption: Workflow for this compound-induced cell cycle analysis by flow cytometry.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
Materials:
-
Cancer cell line of interest (e.g., H146, HeLa, U2OS)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed cells into 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.
-
Incubate the cells overnight to allow for attachment.
-
Prepare working concentrations of this compound by diluting the stock solution in complete cell culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Remove the medium from the wells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
Materials:
-
Treated and control cells from Protocol 1
-
PBS, ice-cold
-
70% ethanol, ice-cold
-
RNase A solution (100 µg/mL in PBS)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
5 ml flow cytometry tubes
-
Refrigerated centrifuge
-
Flow cytometer
Procedure:
-
Harvest Cells:
-
Aspirate the medium from the wells.
-
Wash the cells once with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to neutralize the trypsin and transfer the cell suspension to a 15 ml conical tube.
-
Centrifuge at 300 x g for 5 minutes. Discard the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µl of ice-cold PBS.
-
While gently vortexing, add 4.5 ml of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate on ice for at least 30 minutes or at -20°C for at least 2 hours. Cells can be stored in ethanol at -20°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes. Carefully decant the ethanol.
-
Wash the cell pellet with 5 ml of PBS and centrifuge again at 500 x g for 5 minutes. Discard the supernatant.
-
Resuspend the cell pellet in 500 µl of PI staining solution.
-
Add 5 µl of RNase A solution (100 µg/mL) to the cell suspension to ensure only DNA is stained.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the PI fluorescence signal in the appropriate detector (e.g., PE-Texas Red channel).
-
Collect data for at least 10,000-20,000 events per sample.
-
Use the flow cytometry software to generate a DNA content histogram (PI fluorescence intensity on a linear scale).
-
Gate on single cells to exclude doublets and aggregates.
-
Use the software's cell cycle analysis model to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Troubleshooting
-
High CV of G1/G0 peaks: Ensure slow and dropwise addition of ethanol during fixation while vortexing. Run samples at a low flow rate on the cytometer.
-
Cell Clumping: Ensure a single-cell suspension before fixation. Filter the stained samples through a 40 µm cell strainer before analysis if necessary.
-
RNA Contamination: Ensure RNase A is active and used at the correct concentration to avoid a broad G1 peak.
Conclusion
The protocols described in this application note provide a reliable method for analyzing the effects of this compound on cell cycle progression. By inhibiting the ATR kinase, this compound is expected to abrogate the G2/M checkpoint, leading to an accumulation of cells in the G2/M phase, particularly when combined with DNA-damaging agents. Flow cytometry with PI staining is an effective and quantitative method to measure this effect, providing valuable insights into the mechanism of action of this potent ATR inhibitor.
References
Application Notes and Protocols: Immunohistochemistry Staining for Biomarkers Post-Tuvusertib Treatment
Introduction
Tuvusertib (also known as M1774) is a potent and selective, orally available inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a critical enzyme in the DNA Damage Response (DDR) pathway, which helps cancer cells repair damaged DNA and survive.[3][4] In response to replication stress, a hallmark of many cancers, ATR is activated and phosphorylates multiple substrates, including the checkpoint kinase 1 (CHK1).[4][5] This activation leads to cell cycle arrest, allowing time for DNA repair.[5]
This compound works by selectively inhibiting ATR activity, which in turn blocks the downstream phosphorylation of CHK1.[1] This abrogation of the ATR-CHK1 signaling pathway prevents the activation of DNA damage checkpoints, disrupts DNA repair, and can lead to the death of cancer cells, a mechanism known as synthetic lethality, particularly in tumors with existing DNA repair defects (e.g., ATM or p53 mutations).[1][6][7]
Monitoring the modulation of downstream biomarkers is crucial for assessing the pharmacodynamic (PD) activity of this compound in preclinical and clinical research. Immunohistochemistry (IHC) is a powerful technique to visualize and quantify protein expression changes within the tumor microenvironment. This document provides detailed protocols for IHC staining of two key biomarkers following this compound treatment: phosphorylated CHK1 (p-CHK1 Ser345) as a direct target engagement marker, and phosphorylated Histone H2AX (γH2AX) as a marker of DNA damage.[6][8]
This compound Signaling Pathway
The diagram below illustrates the mechanism of action for this compound within the ATR-CHK1 signaling pathway. DNA damage or replication stress activates ATR, which then phosphorylates CHK1. This compound directly inhibits ATR, preventing this phosphorylation event and subsequent cell cycle arrest.
Data Presentation: Expected Biomarker Modulation
The following table summarizes the anticipated changes in key biomarker expression levels in tumor tissue following effective treatment with this compound, as detected by immunohistochemistry.
| Biomarker | Expected Change Post-Tuvusertib | Rationale | References |
| p-CHK1 (Ser345) | Decrease | This compound directly inhibits ATR, the kinase responsible for phosphorylating CHK1 at serine 345. A reduction in p-CHK1 indicates successful target engagement. | [1][8][9][10] |
| γH2AX (Ser139) | Increase | Inhibition of the ATR-mediated checkpoint leads to the collapse of replication forks and accumulation of DNA double-strand breaks, which are marked by γH2AX. | [6][8][11] |
Experimental Workflow: Immunohistochemistry
The diagram below outlines the key steps in the immunohistochemical staining protocol for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Detailed Protocol: IHC Staining for p-CHK1 and γH2AX in FFPE Tissues
This protocol describes the immunohistochemical staining of p-CHK1 (Ser345) and γH2AX in formalin-fixed, paraffin-embedded (FFPE) tissue sections derived from preclinical models or clinical biopsies.
Materials and Reagents
-
Slides: Positively charged glass slides
-
Primary Antibodies:
-
Rabbit anti-p-CHK1 (Ser345) monoclonal antibody
-
Rabbit anti-γH2AX (Ser139) monoclonal antibody
-
-
Detection System: HRP-polymer based detection kit
-
Antigen Retrieval Solution: Sodium Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0)[12]
-
Wash Buffer: Phosphate Buffered Saline with Tween 20 (PBST)
-
Blocking Reagents:
-
3% Hydrogen Peroxide (H₂O₂) in methanol[13]
-
Normal Goat Serum (or serum from the host species of the secondary antibody)
-
-
Chromogen: 3,3'-Diaminobenzidine (DAB)
-
Counterstain: Harris' Hematoxylin
-
Rehydration/Dehydration: Xylene and graded ethanol series (100%, 95%, 70%)[14]
-
Mounting Medium: Permanent mounting medium
Sample Preparation
-
Fix freshly dissected tissue (<3mm thick) in 10% neutral buffered formalin for 12-24 hours at room temperature.[12][13]
-
Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.[13]
-
Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides.
-
Dry the slides overnight in an oven at 60°C.
Deparaffinization and Rehydration
-
Immerse slides in xylene: 2 changes for 10 minutes each.[14]
-
Immerse slides in 100% ethanol: 2 changes for 5 minutes each.[13]
-
Immerse slides in 95% ethanol: 2 changes for 5 minutes each.
-
Immerse slides in 70% ethanol: 1 change for 5 minutes.
-
Rinse thoroughly in running deionized water for 5 minutes.[12]
Antigen Retrieval
-
Place slides in a staining container filled with Sodium Citrate Buffer (pH 6.0).[13]
-
Heat the container in a pressure cooker or water bath to 95-100°C for 20 minutes. Do not allow the solution to boil dry.[12][13]
-
Allow slides to cool down in the buffer for 20-30 minutes at room temperature.
-
Rinse slides with deionized water and then with PBST.
Staining Procedure
-
Endogenous Peroxidase Block: Immerse slides in 3% H₂O₂ in methanol for 10-15 minutes at room temperature to block endogenous peroxidase activity.[12][13]
-
Rinse slides 3 times with PBST for 5 minutes each.
-
Blocking: Apply a blocking serum (e.g., 2% normal goat serum in PBS) and incubate for 30-60 minutes at room temperature in a humidified chamber.[12] This step blocks non-specific antibody binding.
-
Primary Antibody Incubation: Gently blot the blocking serum from the slides (do not rinse). Apply the primary antibody (anti-p-CHK1 or anti-γH2AX) diluted to its optimal concentration in antibody diluent.
-
Incubate overnight at 4°C in a humidified chamber.
-
Rinse slides 3 times with PBST for 5 minutes each.
-
Secondary Antibody/Polymer Incubation: Apply the HRP-conjugated secondary antibody or HRP-polymer reagent according to the manufacturer's instructions.
-
Incubate for 30-60 minutes at room temperature in a humidified chamber.[15]
-
Rinse slides 3 times with PBST for 5 minutes each.
-
Chromogen Development: Apply the DAB substrate solution and incubate for 2-10 minutes, or until the desired brown color intensity is reached. Monitor development under a microscope.[13]
-
Rinse slides gently with deionized water to stop the reaction.
Counterstaining, Dehydration, and Mounting
-
Counterstain: Immerse slides in Hematoxylin for 1-2 minutes.[13]
-
Rinse slides in running tap water for 5-10 minutes until the section turns blue.
-
Dehydration: Dehydrate the sections through a graded ethanol series (70%, 95%, 100%, 100%) for 2-5 minutes each.[13]
-
Clearing: Clear the sections in xylene with 2 changes for 5 minutes each.[13]
-
Mounting: Apply a drop of permanent mounting medium to the section and place a coverslip, avoiding air bubbles.
-
Allow the slides to dry completely before analysis.
Interpretation of Results
-
p-CHK1: Positive staining will appear as a brown precipitate, primarily in the nucleus of tumor cells. A decrease in the intensity and percentage of positive cells is expected post-Tuvusertib treatment compared to baseline or vehicle controls.
-
γH2AX: Positive staining will appear as distinct brown nuclear foci. An increase in the number of γH2AX foci per nucleus is expected post-Tuvusertib treatment.
-
Scoring: A semi-quantitative analysis can be performed using an H-score or by quantifying the percentage of positive cells and staining intensity (e.g., 0 for no staining, 1+ for weak, 2+ for moderate, 3+ for strong).[11]
References
- 1. Facebook [cancer.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. ATR Targeting [merckgrouponcology.com]
- 5. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor this compound (M1774) as Monotherapy in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of pharmacodynamic biomarkers for ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The novel ATR inhibitor M1774 induces replication protein overexpression and broad synergy with DNA-targeted anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cancer-Specific Synthetic Lethality between ATR and CHK1 Kinase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ATR and p-ATR are emerging prognostic biomarkers and DNA damage response targets in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abcepta.com [abcepta.com]
- 13. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 14. bosterbio.com [bosterbio.com]
- 15. Immunohistochemistry Procedure [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Tuvusertib Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with Tuvusertib resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2][3] ATR is a critical regulator of the DNA damage response (DDR), particularly in response to single-stranded DNA breaks and replication stress.[1][4] By inhibiting ATR, this compound prevents cancer cells from repairing damaged DNA, leading to genomic instability and cell death.[5][6][7]
Q2: We are observing reduced sensitivity to this compound in our cancer cell line. What are the potential mechanisms of resistance?
While specific acquired resistance mechanisms to this compound are still under investigation, research on ATR inhibitors points to several possibilities:
-
Loss of Nonsense-Mediated Decay (NMD) Factors: Studies have shown that the loss of NMD factors, such as UPF2, can mediate resistance to ATR inhibitors in gastric cancer cells.[5]
-
Alterations in Cell Cycle Regulation: Genes associated with cell cycle progression, including CDK2, E2F8, CCNE1, and CDC25A, have been implicated in resistance to ATR inhibitors.[5]
-
Alternative DNA Damage Response Pathways: Cancer cells might develop resistance by upregulating alternative DDR pathways to compensate for ATR inhibition.
Q3: Are there any known biomarkers that can predict sensitivity or resistance to this compound?
Several biomarkers are being investigated to predict sensitivity to this compound and other ATR inhibitors:
-
SLFN11 Expression: Lack of SLFN11 expression, which is common in many cancers, confers resistance to DNA-damaging agents. This compound has been shown to reverse this resistance, suggesting that SLFN11 deficiency could be a predictive biomarker for successful combination therapy.[5][6][7][8]
-
Mutations in DDR Genes: Tumors with loss-of-function mutations in other DDR genes, such as ATM, ARID1A, ATRX, and DAXX, may exhibit increased sensitivity to this compound due to the principle of synthetic lethality.[1][2][3][9] Clinical data has shown molecular responses in patients with mutations in ARID1A, ATRX, and DAXX.[1][2][3]
-
TP53 Alterations: TP53 mutations have been associated with increased sensitivity to ATR inhibitors.[1]
Troubleshooting Guides
Problem 1: Decreased this compound Efficacy in Monotherapy
If you observe a decrease in the cytotoxic effect of this compound as a single agent in your cancer cell line, consider the following troubleshooting steps:
Potential Cause 1: Acquired Resistance
-
Troubleshooting Step:
-
Confirm Resistance: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of this compound in your cell line to the parental, sensitive cell line. A significant increase in the IC50 value indicates acquired resistance.
-
Investigate Molecular Mechanisms:
-
Western Blot: Analyze the protein expression levels of key cell cycle regulators (CDK2, Cyclin E1) and NMD factors (UPF2).
-
Sequencing: Perform targeted sequencing of genes implicated in ATR inhibitor resistance, such as UPF2, CDK2, E2F8, CCNE1, and CDC25A.
-
-
Consider Combination Therapy: Explore synergistic combinations to overcome potential resistance pathways (see Problem 2).
-
Potential Cause 2: Suboptimal Experimental Conditions
-
Troubleshooting Step:
-
Verify Drug Concentration and Stability: Ensure the correct concentration of this compound is used and that the stock solution is properly stored and has not degraded.
-
Optimize Treatment Duration: The cytotoxic effects of this compound may be time-dependent. Conduct a time-course experiment to determine the optimal treatment duration for your cell line.
-
Check Cell Culture Conditions: Ensure that cell line identity has been verified and that there is no contamination.
-
Problem 2: Lack of Synergy in this compound Combination Therapy
This compound often exhibits strong synergy with DNA-damaging agents (DDAs) and PARP inhibitors. If you are not observing the expected synergistic effect, consider these points:
Potential Cause 1: Inappropriate Combination Partner or Dosing
-
Troubleshooting Step:
-
Select Rational Combinations: this compound shows strong synergy with topoisomerase I (e.g., SN-38, topotecan) and II (e.g., etoposide) inhibitors, platinum-based chemotherapy (e.g., cisplatin), and PARP inhibitors (e.g., talazoparib).[5][6][7][8]
-
Optimize Dosing Schedule: The synergistic effect is often most pronounced when a non-toxic or low dose of this compound is used in combination with a DDA.[5][6][7] Perform a dose-matrix experiment to identify the optimal concentrations of both drugs. The timing of drug administration (sequential vs. concurrent) can also influence synergy.
-
Potential Cause 2: Cell Line-Specific Factors
-
Troubleshooting Step:
-
Assess Biomarker Status: The synergistic effect of this compound with DDAs can be particularly strong in cell lines lacking SLFN11 expression.[5][6][7][8] Determine the SLFN11 status of your cell line via Western blot or qPCR.
-
Consider DDR Pathway Integrity: The genetic background of the cancer cell line, particularly the status of other DDR genes, can influence the outcome of combination therapies.
-
Data Presentation
Table 1: Synergistic Effects of this compound (M1774) in Combination with DNA-Damaging Agents in Small Cell Lung Cancer (SCLC) Cell Lines
| Cell Line | Combination Agent | This compound (M1774) Concentration (nmol/L) | Combination Agent Concentration (nmol/L) | Combination Index (CI) Value* |
| H146 | SN-38 | 40 | 1, 2, 4, 8, 16 | < 0.5 (Synergistic) |
| H146 | Etoposide | 40 | 10, 20, 40, 80, 160 | < 0.5 (Synergistic) |
| H146 | Cisplatin | 40 | 100, 200, 400, 800, 1600 | < 0.5 (Synergistic) |
| H146 | Talazoparib | 40 | 0.5, 1, 2, 4, 8 | < 0.5 (Synergistic) |
| H82 | SN-38 | 20 | 0.25, 0.5, 1, 2, 4 | < 0.5 (Synergistic) |
| H82 | Etoposide | 20 | 5, 10, 20, 40, 80 | < 0.5 (Synergistic) |
| H82 | Cisplatin | 20 | 50, 100, 200, 400, 800 | < 0.5 (Synergistic) |
| H82 | Talazoparib | 20 | 0.25, 0.5, 1, 2, 4 | < 0.5 (Synergistic) |
*Combination Index (CI) values were calculated using the Chou-Talalay method, where CI < 1 indicates synergy. The cited study specifies that CI values between 0 and 0.5 are considered synergistic.[5]
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
This is a general protocol that can be adapted for specific cell lines.[10][11][12][13]
-
Determine the Initial IC50: Culture the parental cancer cell line and determine the half-maximal inhibitory concentration (IC50) of this compound using a cell viability assay (e.g., MTT or CellTiter-Glo) after 72 hours of treatment.
-
Initial Drug Exposure: Treat the parental cells with this compound at a concentration equal to the IC50.
-
Monitor and Passage: Monitor the cells for signs of cell death. When the surviving cells reach 70-80% confluency, passage them and re-seed them in a new flask with fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells show stable growth at the initial concentration for several passages, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Repeat Cycles: Repeat the process of monitoring, passaging, and dose escalation for several months.
-
Confirm Resistance: After establishing a cell line that can proliferate in a significantly higher concentration of this compound, perform a dose-response assay to determine the new IC50 value. A fold-increase of 3 or more in the IC50 compared to the parental cell line is generally considered indicative of resistance.
-
Characterize the Resistant Cell Line: Once resistance is confirmed, investigate the underlying molecular mechanisms as described in the troubleshooting guide.
Protocol 2: Assessing Synergy of this compound with a Combination Agent
-
Cell Seeding: Seed the cancer cell line of interest in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination agent (e.g., a DDA or PARP inhibitor) in culture medium.
-
Combination Treatment: Treat the cells with a matrix of different concentrations of this compound and the combination agent, both alone and in combination. Include untreated control wells.
-
Incubation: Incubate the plates for a period determined to be optimal for observing a cytotoxic effect (typically 72 hours).
-
Cell Viability Assay: Measure cell viability using an appropriate assay (e.g., CellTiter-Glo).
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
-
Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.[5] A CI value less than 1 indicates a synergistic interaction.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor this compound (M1774) as Monotherapy in Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical trial tests ATR inhibitor in difficult-to-treat cancers - VUMC News [news.vumc.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The novel ATR inhibitor M1774 induces replication protein overexpression and broad synergy with DNA-targeted anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Novel ATR Inhibitor M1774 Induces Replication Protein Overexpression and Broad Synergy with DNA-targeted Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Troubleshooting Tuvusertib solubility issues for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for handling Tuvusertib in experimental settings.
Troubleshooting Guide: this compound Solubility Issues
This guide addresses common solubility challenges encountered when working with this compound.
Problem 1: this compound powder is difficult to dissolve in DMSO.
-
Question: I am having trouble dissolving this compound powder in DMSO. What can I do?
-
Answer:
-
Use High-Quality, Anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can significantly reduce the solubility of many compounds, including this compound.[1][2] Always use fresh, high-purity, anhydrous DMSO.
-
Sonication: Gentle sonication can help break up powder aggregates and facilitate dissolution.[3] Sonicate the solution in a water bath for short intervals to avoid heating the sample.
-
Vortexing: Vigorous vortexing can also aid in dissolving the compound.
-
Gentle Warming: If solubility issues persist, you can try gently warming the solution to no higher than 50°C.[2] However, be cautious as excessive heat may degrade the compound. Always check for any visible signs of degradation, such as a color change.
-
Problem 2: this compound precipitates out of solution when diluted in aqueous media (e.g., cell culture medium, PBS).
-
Question: My this compound solution, which is clear in DMSO, becomes cloudy or shows precipitation after I dilute it in my cell culture medium. How can I prevent this?
-
Answer: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer.[4] The dramatic change in solvent polarity causes the compound to crash out of solution. Here are several strategies to mitigate this:
-
Stepwise Dilution: Instead of directly diluting the concentrated DMSO stock into your final aqueous solution, perform one or more intermediate dilution steps. First, dilute the concentrated DMSO stock to a lower concentration in DMSO. Then, slowly add this intermediate stock to your aqueous medium while gently vortexing or mixing.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, and for many cell lines, 0.1% or lower is recommended to avoid solvent toxicity.[1][5][6][7][8] A vehicle control with the same final DMSO concentration should always be included in your experiments.
-
Pre-warm the Medium: Adding the DMSO stock to pre-warmed (37°C) cell culture medium can sometimes help maintain solubility.
-
Rapid Mixing: Add the this compound stock solution to the aqueous medium with gentle but rapid agitation to ensure it disperses quickly.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[1][3][10] this compound is reported to be insoluble in water and ethanol.[10]
Q2: What is the solubility of this compound in DMSO?
A2: The reported solubility of this compound in DMSO varies slightly among suppliers. It is crucial to consult the product-specific datasheet. The table below summarizes the available data.
Q3: How should I prepare a stock solution of this compound?
Q4: How should I store this compound powder and stock solutions?
A4:
-
Powder: Store this compound powder at -20°C for long-term storage (up to 3 years).[1]
-
In Solvent (DMSO): Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Q5: What is the maximum concentration of DMSO that my cells can tolerate?
A5: The maximum tolerable DMSO concentration is cell line-dependent. For most cancer cell lines, a final DMSO concentration of 0.1% to 0.5% is generally well-tolerated.[6][7][8] However, it is always recommended to perform a dose-response experiment with DMSO alone to determine the specific tolerance of your cell line.
Q6: Can I filter-sterilize my this compound working solution?
A6: Filtering a solution where the compound has low aqueous solubility and may be close to its saturation point can lead to loss of the compound on the filter membrane.[4] If you observe precipitation, filtering is not recommended as it will alter the effective concentration of this compound in your experiment.[9] Addressing the underlying solubility issue is the correct approach.
Data Presentation
Table 1: Reported Solubility of this compound in DMSO
| Supplier | Reported Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| TargetMol | 6.25 | 16.88 | Sonication is recommended. |
| Selleck Chemicals | 12 | 32.4 | Use fresh DMSO as moisture-absorbing DMSO reduces solubility. |
| MedchemExpress | 5 | 13.50 | Ultrasonic treatment is needed; hygroscopic DMSO impacts solubility. |
Molecular Weight of this compound is approximately 370.32 g/mol .
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing this compound: Carefully weigh out 3.70 mg of this compound powder on an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Adding DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, place the tube in a sonicator water bath for 5-10 minutes. Check for dissolution periodically.
-
If necessary, gently warm the solution to 37°C and continue to mix until the solution is clear.
-
-
Storage: Once the this compound is completely dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C.
Protocol 2: Preparation of this compound Working Solutions in Cell Culture Medium
Objective: To prepare a final working concentration of 1 µM this compound in cell culture medium with a final DMSO concentration of 0.1%.
Materials:
-
10 mM this compound stock solution in DMSO
-
Anhydrous DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Prepare an Intermediate Dilution (1000X):
-
Prepare a 1 mM intermediate stock solution by diluting the 10 mM stock 1:10 in anhydrous DMSO. To do this, add 10 µL of the 10 mM this compound stock to 90 µL of anhydrous DMSO. Mix well by vortexing.
-
-
Prepare the Final Working Solution:
-
Add 1 µL of the 1 mM intermediate this compound stock solution to 999 µL of pre-warmed cell culture medium.
-
Mix immediately and thoroughly by gentle inversion or pipetting. Do not vortex vigorously as this can cause foaming of the medium.
-
-
Vehicle Control: Prepare a vehicle control by adding 1 µL of anhydrous DMSO to 999 µL of pre-warmed cell culture medium (final DMSO concentration of 0.1%).
-
Use Immediately: It is recommended to use the freshly prepared working solutions immediately to minimize the risk of precipitation over time.
Mandatory Visualizations
Caption: this compound inhibits ATR, preventing CHK1 activation and leading to apoptosis.
Caption: Experimental workflow for preparing this compound solutions.
Caption: Logical steps for troubleshooting this compound precipitation.
References
- 1. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 2. file.selleckchem.com [file.selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. benchchem.com [benchchem.com]
- 10. support.nanotempertech.com [support.nanotempertech.com]
How to mitigate off-target effects of Tuvusertib in research
Welcome to the Technical Support Center for Tuvusertib (M1774). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential off-target effects of this compound in a research setting.
This compound is a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA damage response (DDR) pathway.[1][2][3][4] By inhibiting ATR, this compound blocks the downstream phosphorylation of CHK1, disrupting DNA damage repair and leading to apoptosis in cancer cells.[1][4][5] While developed to be selective, all small molecule inhibitors have the potential for off-target interactions, which can lead to unexpected experimental results. This guide provides troubleshooting advice and detailed protocols to help you identify, validate, and mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with this compound?
A1: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target. For this compound, the intended target is ATR kinase. However, due to the conserved nature of ATP-binding sites across the kinome, there is a possibility of interaction with other kinases or proteins. These unintended interactions can lead to misinterpretation of experimental data, unexpected phenotypes, or cellular toxicity that is not related to ATR inhibition.
Q2: My experimental results are inconsistent with ATR inhibition. Could this be an off-target effect?
A2: Yes, unexpected phenotypes are often the first indication of potential off-target activity. If you observe effects that cannot be explained by the known function of ATR, it is crucial to consider and investigate the possibility of off-target interactions. Examples include, but are not limited to, paradoxical pathway activation, unexpected cell death at concentrations that should be well-tolerated, or altered cellular morphology inconsistent with ATR inhibition.
Q3: How can I begin to investigate if the effects I'm seeing are off-target?
A3: A good first step is to perform a dose-response experiment and compare the concentration at which you observe the phenotype with the known IC50 of this compound for ATR. A significant discrepancy may suggest an off-target effect. Additionally, using a structurally distinct ATR inhibitor to see if the phenotype is recapitulated can provide evidence for or against an on-target effect. Finally, directly measuring the engagement of this compound with ATR in your cellular system at your experimental concentrations is a key validation step.
Q4: What are the known off-targets of this compound?
A4: While this compound is described as a highly selective ATR inhibitor, comprehensive, publicly available kinome scan data detailing all potential off-targets is limited. As with any small molecule inhibitor, it is recommended to perform selectivity profiling in your experimental system. The troubleshooting guides below provide protocols for identifying potential off-targets.
Troubleshooting Guides
Problem 1: Unexpected Cellular Phenotype or Toxicity
You observe a cellular effect (e.g., cytotoxicity, morphological change, or pathway modulation) that is not consistent with the known function of ATR inhibition.
Troubleshooting Workflow
Caption: Workflow to troubleshoot unexpected cellular phenotypes.
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| Off-target kinase inhibition | Perform a kinome-wide selectivity screen (e.g., KINOMEscan™) to identify potential off-target kinases. Validate hits using orthogonal biochemical assays and cellular target engagement assays. |
| Non-kinase off-target effects | Employ chemical proteomics approaches to identify non-kinase binding partners. |
| Compound degradation or metabolism | Use LC-MS/MS to assess the stability of this compound in your cell culture media and cell lysates over time. |
| Indirect cellular stress response | Measure markers of general cellular stress (e.g., oxidative stress, unfolded protein response) to determine if the observed phenotype is a secondary effect. |
Problem 2: Discrepancy Between Biochemical and Cellular Potency
The IC50 of this compound in your cellular assay is significantly different from its reported biochemical IC50 for ATR.
Troubleshooting Workflow
References
- 1. This compound (M1774) | ATR inhibitor | Probechem Biochemicals [probechem.com]
- 2. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor this compound (M1774) as Monotherapy in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATR Targeting [merckgrouponcology.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Collection - Data from The Novel ATR Inhibitor this compound (M1774) Induces Replication Protein Overexpression and Broad Synergy with DNA-targeted Anticancer Drugs - Molecular Cancer Therapeutics - Figshare [aacr.figshare.com]
Tuvusertib Combination Therapy Studies: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tuvusertib-based combination therapies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. General & Initial Experimental Design
Q1: We are planning a new combination study with this compound. What are the most common and synergistic combination partners?
A1: this compound, as an Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, shows significant preclinical synergy with agents that induce DNA damage or replication stress.[1][2] The most promising combination partners include:
-
DNA-damaging agents (DDAs):
-
Other DNA Damage Response (DDR) inhibitors:
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ATM inhibitors (e.g., lartesertib)[2]
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DNA-PK inhibitors (e.g., peposertib)
-
-
Immunotherapy:
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PD-L1 inhibitors (e.g., avelumab)[5]
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The rationale for these combinations often relies on the concept of synthetic lethality, where the inhibition of two key DNA repair pathways is selectively lethal to cancer cells.
Q2: How should we select appropriate cell lines for our this compound combination studies?
A2: Cell line selection is critical for the success of your study. Consider the following factors:
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Genetic background: Cell lines with defects in other DNA damage response genes, such as ATM or ARID1A, may be more sensitive to this compound.[2][4] Tumors with high replication stress are also good candidates.
-
Biomarker expression:
-
SLFN11: Expression of Schlafen 11 (SLFN11) has been shown to sensitize cancer cells to a broad range of DNA-targeted therapies. This compound can reverse chemoresistance in SLFN11-deficient cells, making this a key biomarker to assess.[1]
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p53 status: p53 deficiency can increase reliance on the ATR pathway for survival, potentially sensitizing cells to this compound.[1]
-
-
Relevant cancer type: Choose cell lines that are representative of the cancer type you are studying. For example, H146, H82, and DMS114 are small cell lung cancer (SCLC) cell lines that have been used in this compound studies.[1][3]
2. Dosing & Synergy Analysis
Q3: We are observing unexpected toxicity or lack of synergy in our in vitro experiments. How can we optimize the dosing of this compound and its combination partner?
A3: This is a common challenge. Here's a troubleshooting guide:
-
Dose-response curves: First, perform single-agent dose-response curves for both this compound and the combination partner in your chosen cell lines to determine their respective IC50 values.
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Low-dose combinations: A key finding in preclinical studies is that low, non-toxic doses of this compound can achieve high synergy with DNA-damaging agents.[1][3] This approach can also mitigate the hematological toxicities seen in clinical settings.[1]
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Combination Index (CI) analysis: To quantitatively assess synergy, antagonism, or additivity, calculate the Combination Index (CI) using software like CompuSyn.[1][3] A CI value less than 1 indicates synergy.
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Intermittent dosing: In vivo studies and clinical trials have explored intermittent dosing schedules (e.g., 2 weeks on, 1 week off) to manage toxicities like anemia while maintaining efficacy.[2] This concept can be adapted for longer-term in vitro experiments.
Table 1: Example of this compound (M1774) Concentrations for In Vitro Synergy Studies
| Cell Line | Cancer Type | This compound (M1774) Concentration for Synergy | Combination Partner Example & Concentration | Reference |
| H146 | Small Cell Lung Cancer | 40 nmol/L | SN-38 (irinotecan active metabolite), Etoposide, Cisplatin, Talazoparib (concentrations varied) | [1][3] |
| H82 | Small Cell Lung Cancer | 20 nmol/L | SN-38, Etoposide, Cisplatin, Talazoparib (concentrations varied) | [3] |
| DMS114 (SLFN11 wild-type) | Small Cell Lung Cancer | 40 nmol/L | SN-38, Cisplatin (concentrations varied) | [3] |
3. Troubleshooting Unexpected Results
Q4: Our combination therapy is leading to significant cytotoxicity in our preclinical models, particularly hematological toxicity. How can we manage this?
A4: Hematological toxicity, especially anemia, is a known dose-limiting toxicity of this compound.[2][6] Here are some strategies to manage this in a research setting:
-
Dose reduction and scheduling: As mentioned, using lower doses of this compound and/or the combination partner, and exploring intermittent dosing schedules, can significantly reduce toxicity.[1][2]
-
Supportive care in vivo: For animal studies, consider supportive care measures as you would in a clinical setting, such as monitoring blood counts and providing transfusions if necessary and ethically approved.
-
Pharmacodynamic (PD) marker analysis: Assess target engagement at lower doses. You may find that a lower, less toxic dose is still sufficient for ATR pathway inhibition. Key PD markers include phosphorylated CHK1 (pCHK1) and γH2AX.[2]
Q5: We are not observing the expected synergistic effect between this compound and our combination partner. What could be the issue?
A5: A lack of synergy can be due to several factors:
-
Cell line resistance: The chosen cell line may have intrinsic resistance mechanisms. For example, if combining with a PARP inhibitor, the cells may not have underlying homologous recombination deficiencies.
-
Incorrect dosing: The concentrations of one or both drugs may be outside the synergistic range. Re-evaluate your dose-response curves and consider a wider range of concentrations for your synergy experiments.
-
Experimental timing: The timing of drug administration can be crucial. For example, pre-treating with a DNA-damaging agent before adding this compound might be more effective than simultaneous administration.
-
Biomarker status: Verify the expression of key biomarkers like SLFN11 and the status of genes like ATM and p53 in your cell lines.[1][7]
4. Resistance Mechanisms
Q6: We are interested in studying acquired resistance to this compound combination therapy. What are the potential mechanisms of resistance?
A6: While research is ongoing, potential mechanisms of resistance to ATR inhibitors, which could be relevant for this compound, include:
-
Upregulation of compensatory DNA repair pathways: Cells may upregulate other DNA repair pathways to bypass the need for ATR.
-
Drug efflux pumps: Increased expression of drug efflux pumps can reduce the intracellular concentration of this compound.
-
Alterations in the ATR signaling pathway: Mutations in ATR itself or downstream effectors could lead to resistance.
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment using CellTiter-Glo
Objective: To determine the synergistic effect of this compound in combination with a DNA-damaging agent on cancer cell viability.
Materials:
-
Cancer cell lines of interest
-
This compound (M1774)
-
DNA-damaging agent (e.g., SN-38)
-
Complete cell culture medium
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (e.g., 2,000-5,000 cells/well). Incubate for 24 hours.
-
Drug Preparation: Prepare serial dilutions of this compound and the DNA-damaging agent in complete cell culture medium.
-
Treatment: Treat the cells with a matrix of this compound and the DNA-damaging agent concentrations, including single-agent controls and a vehicle control.
-
Incubation: Incubate the plates for 72 hours.
-
Cell Viability Measurement: On the day of analysis, allow the plate and its contents to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Luminescence Reading: Measure luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Calculate the IC50 values for each single agent.
-
Use software such as CompuSyn to calculate the Combination Index (CI) for each drug combination. A CI < 1 indicates synergy.
-
Protocol 2: Western Blot Analysis of Pharmacodynamic Markers
Objective: To assess the inhibition of the ATR signaling pathway by this compound in combination with a DNA-damaging agent.
Materials:
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Cancer cell lines
-
This compound (M1774)
-
DNA-damaging agent (e.g., Camptothecin)
-
Complete cell culture medium
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6-well plates
-
Lysis buffer
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Protein quantification assay (e.g., BCA)
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SDS-PAGE gels and blotting equipment
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Primary antibodies: anti-pCHK1 (Ser345), anti-CHK1, anti-γH2AX, anti-H2AX, anti-Actin or anti-Tubulin (loading control)
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Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach. Pre-treat with the desired concentration of this compound for 1 hour, followed by the addition of the DNA-damaging agent for the desired time (e.g., 3 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control to determine the relative levels of pCHK1 and γH2AX.
Visualizations
Caption: this compound inhibits ATR kinase, preventing downstream signaling.
Caption: A typical experimental workflow for this compound combination studies.
Caption: A logical approach to troubleshooting common experimental pitfalls.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor this compound (M1774) as Monotherapy in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tuvusertib Bioavailability in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when studying the bioavailability of Tuvusertib in animal models.
Troubleshooting Guides
This section provides solutions to common problems that may arise during in vivo experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or variable plasma concentrations of this compound after oral administration. | Poor aqueous solubility of this compound. this compound is known to be poorly soluble in aqueous solutions, which can limit its dissolution and absorption in the gastrointestinal tract. | 1. Optimize the formulation. A reported successful formulation for oral administration in mice is a suspension of this compound in 15% Captisol (a modified cyclodextrin) in water, with the pH adjusted to 4.75. 2. Consider alternative formulation strategies. For poorly soluble compounds, techniques such as micronization to increase surface area, or the use of co-solvents, surfactants, or lipid-based formulations like self-emulsifying drug delivery systems (SEDDS), can enhance solubility and absorption. |
| Suboptimal dosing vehicle. The vehicle used to administer this compound can significantly impact its absorption. | 1. Use a solubilizing excipient. Captisol has been shown to be effective. Other cyclodextrins or solubilizing agents may also be suitable. 2. Ensure the vehicle is appropriate for the animal model and administration route. The volume and viscosity of the formulation should be well-tolerated by the animals. | |
| Issues with the gavage procedure. Improper oral gavage technique can lead to inaccurate dosing or stress in the animals, affecting gastrointestinal function and drug absorption. | 1. Ensure proper training in oral gavage techniques. 2. Use appropriate gavage needle sizes for the specific animal model. 3. Administer the formulation at a consistent time of day and under consistent fasting/feeding conditions. | |
| Unexpected toxicity or adverse events in animal models. | High unbound plasma concentrations. Some ATR inhibitors have been associated with toxicity, which may be related to high levels of the unbound drug in plasma.[1][2] | 1. Review the dosing regimen. It may be necessary to adjust the dose or the dosing schedule. 2. Monitor for signs of toxicity. Closely observe the animals for any adverse effects and collect relevant samples for analysis (e.g., blood for hematology and clinical chemistry). |
| Off-target effects. While this compound is a selective ATR inhibitor, off-target activities at high concentrations cannot be entirely ruled out. | 1. Correlate pharmacokinetic data with pharmacodynamic markers. Measure target engagement (e.g., phosphorylation of CHK1) in tumor and surrogate tissues to ensure that the doses used are achieving the desired pharmacological effect without excessive off-target activity. | |
| Difficulty in reproducing in vivo efficacy results. | Variability in drug exposure. Inconsistent bioavailability can lead to variable tumor growth inhibition. | 1. Characterize the pharmacokinetics of your formulation. Conduct a pilot pharmacokinetic study to determine the Cmax, Tmax, and AUC of this compound in your animal model with your specific formulation. 2. Ensure consistent formulation preparation. Prepare the dosing formulation fresh for each experiment and ensure it is homogenous. |
Frequently Asked Questions (FAQs)
Formulation and Administration
-
Q1: What is a recommended starting formulation for this compound in mice? A common and effective formulation for oral administration of this compound in mice is a suspension in 15% Captisol in water, with the pH adjusted to 4.75.
-
Q2: My this compound formulation is not stable. What can I do? For suspension formulations, ensure adequate mixing before each administration to guarantee dose uniformity. If precipitation occurs, you may need to re-evaluate the formulation composition. For poorly soluble drugs, preparing fresh formulations for each dosing day is recommended.
-
Q3: What are some general strategies to improve the oral bioavailability of a poorly soluble compound like this compound? Several strategies can be employed, including:
-
Particle Size Reduction: Micronization or nanosizing increases the surface area for dissolution.
-
Solid Dispersions: Dispersing the drug in a polymer matrix can enhance dissolution.
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption.
-
Complexation: Using agents like cyclodextrins (e.g., Captisol) to form inclusion complexes can increase aqueous solubility.
-
Use of Co-solvents and Surfactants: These can help to keep the drug in solution in the gastrointestinal tract.
-
Pharmacokinetics
-
Q4: Is there any available preclinical pharmacokinetic data for this compound in animal models? While comprehensive public data is limited, a study in tumor-bearing mice has utilized oral dosing of this compound, indicating it achieves systemic exposure. For other ATR inhibitors like berzosertib, non-linear pharmacokinetics have been observed in mice, which was attributed to saturation of plasma protein binding.[3][4] It is crucial to perform pharmacokinetic studies in your specific animal model and with your chosen formulation to understand the exposure profile.
-
Q5: What pharmacokinetic parameters should I measure? Key parameters to determine include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, which represents total drug exposure.
-
t1/2: Elimination half-life.
-
Bioavailability (%F): The fraction of the administered dose that reaches systemic circulation.
-
-
Q6: How does the pharmacokinetics of this compound in animals compare to humans? In a first-in-human study, this compound administered orally showed rapid absorption with a median Tmax ranging from approximately 0.5 to 3.5 hours and a mean elimination half-life of about 1.2 to 5.6 hours.[5][6] While direct comparisons are difficult without specific animal PK data, these human data can provide a frame of reference for preclinical studies.
Metabolism and Drug-Drug Interactions
-
Q7: What is known about the metabolism of this compound? Specific preclinical metabolism studies for this compound are not widely published. Generally, kinase inhibitors are metabolized by cytochrome P450 (CYP) enzymes in the liver. In vitro studies using liver microsomes from different species (mouse, rat, dog, human) can be conducted to identify the primary metabolizing enzymes and potential metabolites.
-
Q8: Are there any potential drug-drug interactions I should be aware of when co-administering this compound with other drugs? Preclinical in vivo drug-drug interaction studies for this compound have not been published. However, as many kinase inhibitors are substrates and/or inhibitors of CYP enzymes, there is a potential for drug-drug interactions.[7][8] If this compound is co-administered with compounds known to be strong inhibitors or inducers of CYP enzymes, its plasma concentrations could be altered, affecting both efficacy and toxicity.
Data Presentation
Table 1: Human Pharmacokinetic Parameters of this compound (Monotherapy)
| Parameter | Value | Reference |
| Median Tmax (hours) | 0.5 - 3.5 | [5][6] |
| Mean Elimination Half-life (t1/2) (hours) | 1.2 - 5.6 | [5][6] |
Note: This data is from a first-in-human study and may not be directly comparable to animal models. It is provided for context.
Table 2: Comparative Toxicology of ATR Inhibitors in Mice (Single Dose)
| ATR Inhibitor | Key Toxicological Finding | Reference |
| Ceralasertib | Cardiotoxicity | [1][2] |
| Elimusertib | Most potent, general toxicity | [1][2] |
| Berzosertib | Modest amelioration of TBI-associated effects | [1][2] |
TBI: Total Body Irradiation
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage in Mice
-
Materials:
-
This compound powder
-
Captisol® (sulfobutylether-β-cyclodextrin)
-
Sterile water for injection
-
Hydrochloric acid (HCl) and/or Sodium hydroxide (NaOH) for pH adjustment
-
Sterile conical tubes
-
Magnetic stirrer and stir bar
-
Calibrated pH meter
-
-
Procedure:
-
Calculate the required amount of this compound and Captisol for the desired concentration and final volume. A 15% (w/v) Captisol solution is recommended.
-
In a sterile conical tube, dissolve the calculated amount of Captisol in approximately 80% of the final volume of sterile water. Mix using a magnetic stirrer until fully dissolved.
-
Slowly add the this compound powder to the Captisol solution while continuously stirring to form a suspension.
-
Adjust the pH of the suspension to 4.75 using small volumes of dilute HCl or NaOH. Monitor the pH closely with a calibrated pH meter.
-
Add sterile water to reach the final desired volume.
-
Continue stirring for at least 15-30 minutes to ensure a homogenous suspension.
-
Visually inspect the suspension for any clumps or undissolved particles.
-
Store the formulation appropriately (e.g., at 4°C) and use it within a validated stability period. Always re-suspend thoroughly before each administration.
-
Visualizations
Caption: Workflow for this compound oral bioavailability studies.
Caption: this compound inhibits the ATR signaling pathway.
References
- 1. Comparative in vivo toxicology of ATR inhibitors ceralasertib, elimusertib, and berzosertib alone and in combination with ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cris.bgu.ac.il [cris.bgu.ac.il]
- 3. Non-linear IV pharmacokinetics of the ATR inhibitor berzosertib (M6620) in mice | Semantic Scholar [semanticscholar.org]
- 4. Non-linear IV pharmacokinetics of the ATR inhibitor berzosertib (M6620) in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor this compound (M1774) as Monotherapy in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor this compound (M1774) as Monotherapy in Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinically relevant drug interactions with multikinase inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug-drug interactions in patients receiving tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Tuvusertib-Induced Cytotoxicity in Normal Cells: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential cytotoxicity induced by Tuvusertib in normal cells during pre-clinical research. The information is intended to assist in the design and execution of experiments, and the interpretation of results.
Introduction to this compound
This compound (also known as M1774) is an orally available, potent, and selective inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a critical enzyme in the DNA Damage Response (DDR) pathway, playing a key role in DNA repair, cell cycle progression, and survival, particularly in cancer cells which often exhibit a high degree of replication stress.[1] By inhibiting ATR, this compound disrupts DNA damage repair mechanisms, leading to the accumulation of DNA damage and ultimately inducing apoptosis in tumor cells.[1] this compound is currently under investigation in clinical trials for the treatment of various advanced solid tumors.[3]
While this compound is designed to selectively target cancer cells, off-target effects and cytotoxicity in normal, healthy cells are important considerations in pre-clinical and clinical development. This guide provides practical information to help researchers manage and troubleshoot these potential issues.
Troubleshooting Guide
This section addresses specific issues that may be encountered during in vitro and in vivo experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High cytotoxicity observed in normal cell lines at expected therapeutic concentrations. | Cell line hypersensitivity; incorrect dosage calculation; prolonged exposure. | 1. Perform a dose-response curve: Determine the IC50 value for your specific normal cell line to identify a therapeutic window. 2. Optimize treatment duration: Assess cell viability at multiple time points (e.g., 24, 48, 72 hours) to find the optimal exposure time. 3. Consider intermittent dosing: Mimic clinical trial protocols by implementing a "drug holiday" (e.g., 2 weeks on, 1 week off) in your experimental design.[1][2] |
| Discrepancies in IC50 values between experiments. | Variations in experimental conditions (cell density, passage number, reagent quality); assay-dependent variability. | 1. Standardize cell culture practices: Maintain consistent cell passage numbers, seeding densities, and media formulations. 2. Use multiple viability assays: Corroborate findings using orthogonal methods (e.g., MTT and CellTiter-Glo) to ensure the observed effect is not an artifact of a single assay. 3. Include positive and negative controls: Use a known cytotoxic agent and a vehicle control in every experiment to validate assay performance. |
| Significant hematological toxicity (anemia, neutropenia) observed in animal models. | On-target effect of ATR inhibition on hematopoietic stem and progenitor cells. | 1. Implement intermittent dosing schedules: A 2 weeks on, 1 week off schedule has been shown to be better tolerated in clinical trials.[1][2] 2. Administer supportive care agents: Consider the use of hematopoietic growth factors (e.g., erythropoietin for anemia, G-CSF for neutropenia) to mitigate myelosuppression. 3. Monitor complete blood counts (CBCs) regularly: Frequent monitoring will allow for timely intervention and dose adjustments. |
| Unexpected off-target effects observed in specific normal cell types. | Inhibition of other kinases or cellular pathways. | 1. Perform kinome profiling: Assess the selectivity of this compound against a panel of kinases to identify potential off-target interactions. 2. Utilize systems biology approaches: Employ transcriptomic or proteomic analysis to identify perturbed pathways in treated normal cells. 3. Consult available literature: Review preclinical and clinical data for known off-target effects of this compound and other ATR inhibitors. |
Data Presentation
A critical aspect of assessing this compound's therapeutic window is to compare its cytotoxic effects on cancer cells versus normal cells. The following table summarizes available IC50 values for this compound in various human cancer cell lines. Note: Publicly available, peer-reviewed IC50 data for this compound in a wide range of normal human cell lines is limited. Researchers are encouraged to determine the IC50 values in their specific normal cell line models of interest.
| Cell Line | Cancer Type | This compound IC50 (µM) | Reference |
| H146 | Small Cell Lung Cancer | ~0.05 | [4] |
| H82 | Small Cell Lung Cancer | ~0.04 | [4] |
| DMS114 | Small Cell Lung Cancer | ~0.06 | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accuracy.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
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Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO at the same final concentration).
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Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Subtract the background absorbance and normalize the results to the vehicle-treated control wells. Plot the percentage of cell viability against the logarithm of this compound concentration to determine the IC50 value using a non-linear regression curve fit.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
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Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the chosen duration.
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Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
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Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
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Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
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Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
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Viable cells: Annexin V-negative and PI-negative.
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Early apoptotic cells: Annexin V-positive and PI-negative.
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
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Mandatory Visualizations
This compound's Mechanism of Action: The ATR-CHK1 Signaling Pathway
The following diagram illustrates the central role of the ATR-CHK1 pathway in the DNA damage response and how this compound intervenes.
Caption: this compound inhibits ATR, preventing the activation of CHK1 and subsequent cell cycle arrest and DNA repair.
Experimental Workflow for Assessing this compound-Induced Cytotoxicity
This workflow outlines the key steps in evaluating the cytotoxic effects of this compound in both normal and cancer cell lines.
Caption: A stepwise workflow for the in vitro assessment of this compound-induced cytotoxicity.
Troubleshooting Logic for High Cytotoxicity in Normal Cells
This diagram provides a logical approach to troubleshooting unexpected cytotoxicity in normal cell lines.
Caption: A logical decision tree for troubleshooting unexpected this compound cytotoxicity in normal cells.
Frequently Asked Questions (FAQs)
Q1: What are the most common cytotoxic effects of this compound on normal cells observed in clinical trials?
A1: The most frequently reported grade ≥3 treatment-emergent adverse events in the first-in-human clinical trial of this compound were anemia (36%), neutropenia (7%), and lymphopenia (7%).[1][2] These findings suggest that hematopoietic cells are particularly sensitive to this compound.
Q2: How can I minimize this compound-induced cytotoxicity in my in vivo experiments?
A2: Based on clinical trial data, an intermittent dosing schedule of 2 weeks on treatment followed by 1 week off was better tolerated than continuous daily dosing.[1][2] This approach may help to reduce hematological toxicities. Additionally, the use of supportive care agents such as hematopoietic growth factors could be explored.
Q3: Is there a known biomarker to predict which normal tissues might be more sensitive to this compound?
A3: While there is no definitive biomarker for predicting normal tissue sensitivity, cells with a high proliferation rate, such as hematopoietic progenitors, are generally more susceptible to agents that interfere with the DNA damage response. Therefore, it is prudent to closely monitor tissues with high cell turnover in your experiments.
Q4: Can I combine this compound with other agents to reduce its toxicity to normal cells?
A4: The combination of this compound with other DNA-damaging agents is being explored to enhance its anti-tumor efficacy.[3] Theoretically, combining this compound with a cytoprotective agent that selectively protects normal cells could be a viable strategy, although specific combinations for this compound have not been extensively reported. The use of growth factors to manage hematological toxicities is a clinically established approach for various chemotherapies.
Q5: Where can I find more information about ongoing clinical trials with this compound?
A5: Information on clinical trials involving this compound can be found on government-run clinical trial registries such as ClinicalTrials.gov (NCT04170153 for the first-in-human study).[1] These resources provide details on study design, eligibility criteria, and reported outcomes.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor this compound (M1774) as Monotherapy in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Managing hematologic toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating Tuvusertib Treatment: A Technical Support Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective and safe use of Tuvusertib in pre-clinical and clinical research. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges related to treatment schedules and toxicity management, ensuring the generation of reliable and reproducible data.
Troubleshooting Guide: Managing this compound-Associated Toxicities
Researchers may encounter a range of toxicities during this compound administration. This guide provides a systematic approach to identifying and mitigating these adverse events.
| Observed Issue | Potential Cause | Recommended Action |
| Significant drop in hemoglobin levels (Anemia) | This compound-induced myelosuppression is the most common dose-limiting toxicity.[1][2][3] | - Monitor complete blood counts (CBCs) regularly. - For Grade 2 or 3 anemia, consider a dose reduction or interruption.[1][3] - For Grade 3 anemia requiring transfusion, this is considered a dose-limiting toxicity (DLT).[4] An intermittent dosing schedule (e.g., 2 weeks on/1 week off) has been shown to be better tolerated than continuous dosing.[1][2][3] |
| Decreased neutrophil and/or lymphocyte counts (Neutropenia/Lymphopenia) | Myelosuppressive effects of this compound. | - Monitor CBCs with differential. - For Grade ≥3 neutropenia or lymphopenia, dose interruption or reduction should be considered.[1][2][3] |
| Decreased platelet count (Thrombocytopenia) | Myelosuppressive effects of this compound, particularly in combination therapies.[4][5] | - Monitor platelet counts regularly. - For Grade ≥3 thrombocytopenia, dose modification is recommended.[5] |
| Nausea, vomiting, and fatigue | Common treatment-emergent adverse events.[5][6] | - Administer appropriate supportive care, such as antiemetics. - These are generally manageable, but if they become severe (Grade ≥3), consider dose modification.[5] |
| Elevated liver enzymes (ALT/AST) | Potential for hepatotoxicity, particularly in combination therapies.[7] | - Monitor liver function tests at baseline and regularly during treatment. - For Grade 3 or higher elevations, dose interruption or discontinuation should be considered.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally available and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1] ATR is a critical component of the DNA damage response (DDR) pathway, which is activated by DNA replication stress.[8] By inhibiting ATR, this compound prevents the downstream phosphorylation of checkpoint kinase 1 (CHK1), leading to the disruption of DNA damage repair, cell cycle checkpoint abrogation, and ultimately, tumor cell apoptosis.[1]
Q2: What are the most common toxicities associated with this compound monotherapy?
A2: The most frequently observed Grade ≥3 treatment-emergent adverse events in clinical trials of this compound monotherapy are anemia (36%), neutropenia (7%), and lymphopenia (7%). Anemia is the most common dose-limiting toxicity.[1][2][3]
Q3: How can I refine the this compound treatment schedule to reduce toxicity?
A3: Clinical data suggests that intermittent dosing schedules are better tolerated than continuous daily dosing. The recommended dose for expansion (RDE) for this compound monotherapy has been established as 180 mg once daily (QD) for 2 weeks, followed by a 1-week break (2 weeks on/1 week off).[1][2][3] This schedule was associated with a lower incidence of anemia compared to continuous 180 mg QD dosing.[1] For combination therapies, other intermittent schedules, such as 1 week on/1 week off (with niraparib) or 2 weeks on/2 weeks off (with lartesertib), have been explored to manage toxicities.[4][5]
Q4: What are the key considerations when using this compound in combination with other agents?
A4: When combining this compound with other therapies, such as PARP inhibitors (e.g., niraparib) or ATM inhibitors (e.g., lartesertib), an increase in the frequency and severity of adverse events, particularly myelosuppression, can be expected. For instance, in combination with niraparib, the incidence of Grade ≥3 anemia was 41.9% and platelet count decrease was 14.0%.[4] With lartesertib, 62% of patients experienced anemia of any grade.[6] Careful dose selection and scheduling for both agents are crucial.
Q5: How can I pharmacodynamically confirm this compound's target engagement in my experiments?
A5: A common method to assess this compound's target engagement is to measure the inhibition of phosphorylation of the histone variant H2AX at serine 139 (γ-H2AX), a downstream marker of ATR activity.[1] This can be done in surrogate tissues like peripheral blood mononuclear cells (PBMCs) stimulated with a DNA damaging agent such as 4-Nitroquinoline N-oxide (4-NQO).[1]
Quantitative Data Summary
Table 1: Grade ≥3 Treatment-Emergent Adverse Events (AEs) with this compound Monotherapy
| Adverse Event | Percentage of Patients |
| Anemia | 36%[1][2][3] |
| Neutropenia | 7%[1][2][3] |
| Lymphopenia | 7%[1][2][3] |
Table 2: Grade ≥3 Treatment-Emergent AEs with this compound Combination Therapies
| Combination Agent | Adverse Event | Percentage of Patients |
| Niraparib | Anemia | 41.9%[4] |
| Platelet Count Decrease | 14.0%[4] | |
| Fatigue | 9.3%[4] | |
| Lartesertib | Anemia | Not specified for Grade ≥3, but 62% any grade[6] |
| Decreased Platelets | Not specified | |
| Fatigue | Not specified | |
| Decreased Neutrophils | Not specified |
Detailed Experimental Protocols
Protocol 1: Monitoring and Grading of Hematological Toxicities
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Baseline Assessment: Prior to initiating this compound treatment, perform a complete blood count (CBC) with differential to establish baseline values for hemoglobin, absolute neutrophil count (ANC), lymphocyte count, and platelet count.
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On-Treatment Monitoring:
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For continuous daily dosing schedules, perform a CBC with differential at least weekly for the first two cycles, and then every 2-3 weeks for subsequent cycles, or as clinically indicated.
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For intermittent dosing schedules, perform a CBC with differential at baseline of each cycle and weekly during the "on-treatment" period.
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Toxicity Grading: Grade all hematological adverse events according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE) version 5.0.
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Actionable Thresholds:
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Anemia: For Grade 2 anemia, consider dose reduction. For Grade 3, dose interruption is recommended. Grade 3 anemia requiring a blood transfusion is considered a dose-limiting toxicity.[4]
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Neutropenia/Lymphopenia: For Grade 3 or higher, consider dose interruption until recovery to Grade 1 or baseline, and then resume at a reduced dose.
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Thrombocytopenia: For Grade 3 or higher, consider dose interruption until recovery and subsequent dose reduction.
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Protocol 2: Pharmacodynamic Assay for γ-H2AX Inhibition in PBMCs
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Sample Collection: Collect whole blood samples from subjects before and at specified time points (e.g., 3 hours) after the first dose of this compound.[1]
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PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
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Ex Vivo Stimulation:
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Resuspend isolated PBMCs in appropriate cell culture medium.
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Treat the cells with a DNA damaging agent, 4-Nitroquinoline N-oxide (4-NQO), to induce ATR-dependent γ-H2AX phosphorylation.[1] A control group of cells should be treated with the vehicle (e.g., DMSO).
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Cell Staining:
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After stimulation, fix and permeabilize the PBMCs.
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Stain the cells with a fluorescently labeled antibody specific for phosphorylated H2AX (γ-H2AX).
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Flow Cytometry Analysis:
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Acquire the stained cells on a flow cytometer.
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Quantify the percentage of γ-H2AX positive cells or the mean fluorescence intensity of the γ-H2AX signal.
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Data Analysis: Compare the levels of γ-H2AX in post-dose samples to the pre-dose samples to determine the percentage of target inhibition by this compound.
Visualizations
Caption: this compound inhibits the ATR signaling pathway.
Caption: Workflow for managing this compound toxicity.
Caption: Logic for selecting this compound dosing schedules.
References
- 1. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor this compound (M1774) as Monotherapy in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor this compound (M1774) as Monotherapy in Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ascopubs.org [ascopubs.org]
- 8. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Tuvusertib experiments
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving the ATR inhibitor, Tuvusertib (also known as M1774).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally available and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a critical enzyme in the DNA Damage Response (DDR) pathway, which helps cancer cells repair damaged DNA and survive.[3][4] this compound works by blocking the activity of ATR, which in turn prevents the phosphorylation of its downstream target, Checkpoint Kinase 1 (CHK1).[5][6] This disruption of the ATR-CHK1 signaling pathway leads to the inhibition of DNA damage checkpoint activation, prevents DNA repair, and ultimately induces apoptosis (cell death) in tumor cells.[4][7]
Q2: What are the common experimental applications of this compound?
This compound is frequently used in preclinical cancer research to:
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Assess its single-agent efficacy in various cancer cell lines.
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Evaluate its synergistic effects when combined with DNA-damaging agents (e.g., chemotherapy, PARP inhibitors).[1]
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Investigate its impact on cell cycle progression and apoptosis.[8]
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Serve as a tool to study the ATR signaling pathway and DNA damage response.
Q3: What is the recommended solvent and storage condition for this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO). It is crucial to use fresh, high-purity DMSO as moisture can reduce the solubility of the compound. For long-term storage, the solid form of this compound should be stored at -20°C. Stock solutions in DMSO should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.
Troubleshooting Guides
Section 1: Inconsistent Cell Viability Assay Results
Q1: My IC50 values for this compound are highly variable between experiments. What are the potential causes?
Inconsistent IC50 values can arise from several factors:
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Cell Health and Passage Number: Ensure that your cells are healthy, free of contamination (e.g., mycoplasma), and within a consistent and low passage number range. Senescent or unhealthy cells can exhibit altered sensitivity to drugs.
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Seeding Density: Inconsistent initial cell seeding density can significantly affect the final readout of viability assays. It is crucial to optimize and maintain a consistent seeding density for each experiment.
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Drug Dilution and Pipetting: Inaccurate serial dilutions or pipetting errors can lead to incorrect final drug concentrations. Always prepare fresh drug dilutions for each experiment and use calibrated pipettes.
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Incubation Time: The duration of drug exposure can influence the IC50 value. A 72-hour incubation is commonly used for this compound, but this may need to be optimized for your specific cell line.[1]
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Assay Type: Different viability assays (e.g., CellTiter-Glo, MTT, resazurin) measure different cellular parameters (ATP levels, metabolic activity, etc.) and can yield different IC50 values. Ensure you are using a consistent assay method.
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DMSO Concentration: High concentrations of DMSO can be toxic to cells. The final DMSO concentration in the cell culture medium should ideally be kept at or below 0.1% to avoid solvent-induced toxicity.
Q2: I am observing minimal or no effect of this compound on my cancer cell line, even at high concentrations. What should I investigate?
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Drug Activity: Confirm the activity of your this compound stock. If there are doubts, test it on a known sensitive cell line as a positive control.
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Cell Line Resistance: The cell line you are using may be intrinsically resistant to ATR inhibition. Resistance can be associated with the absence of underlying DNA damage repair defects. The expression status of genes like SLFN11 has been shown to influence sensitivity to DNA-damaging agents and ATR inhibitors.[1]
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Experimental Conditions: Re-evaluate your experimental protocol, including incubation times and drug concentrations. It's possible that the chosen conditions are not optimal for observing an effect in your specific cell line.
Data Presentation: this compound IC50 Values in SCLC Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in three small cell lung cancer (SCLC) cell lines after 72 hours of treatment, as determined by the CellTiter-Glo assay.[1]
| Cell Line | This compound IC50 (µM) |
| H146 | ~0.1 |
| H82 | ~0.2 |
| DMS114 | ~0.15 |
Section 2: Western Blotting Issues
Q1: I am not observing a decrease in phosphorylated CHK1 (p-CHK1) after this compound treatment in my Western blot.
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Suboptimal Treatment Conditions: The concentration of this compound or the treatment duration may be insufficient to inhibit ATR effectively in your cell line. Perform a dose-response and time-course experiment to determine the optimal conditions.
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Basal p-CHK1 Levels: Some cell lines exhibit high basal levels of replication stress, leading to a detectable p-CHK1 signal even without external DNA damaging agents. Ensure you have an untreated control to assess the basal level.
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Antibody Performance: The anti-p-CHK1 antibody may not be performing optimally. Ensure the antibody is validated for Western blotting and is specific for the correct phosphorylation site (e.g., Ser345). You may need to optimize the antibody dilution.
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Technical Issues: A weak or absent signal can be due to various technical aspects of the Western blot procedure, such as inefficient protein transfer, improper blocking, or issues with the detection reagents.
Q2: The p-CHK1 signal is weak and difficult to detect, even in my positive control.
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Induction of DNA Damage: To enhance the p-CHK1 signal, consider pre-treating your cells with a DNA damaging agent (e.g., hydroxyurea, UV radiation) to activate the ATR pathway before adding this compound.
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Loading Amount: Ensure you are loading a sufficient amount of protein lysate (typically 20-40 µg) per lane.
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Phosphatase Inhibitors: It is critical to include phosphatase inhibitors in your lysis buffer to prevent the dephosphorylation of CHK1 during sample preparation.
Experimental Protocols
Detailed Western Blot Protocol for p-CHK1 Detection
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Cell Lysis:
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After treatment, wash cells with ice-cold PBS.
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Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
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Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
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Collect the supernatant containing the protein lysate.
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Protein Quantification:
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Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer:
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Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
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Separate proteins on an SDS-polyacrylamide gel.
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Transfer proteins to a PVDF or nitrocellulose membrane.
-
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Immunoblotting:
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Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
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Incubate with a primary antibody against p-CHK1 (e.g., Ser345) overnight at 4°C.
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Wash the membrane with TBST.
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Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane with TBST.
-
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Detection:
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Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
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Stripping and Re-probing:
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The membrane can be stripped and re-probed for total CHK1 and a loading control (e.g., β-actin or GAPDH) to ensure equal loading.
-
Mandatory Visualization
Caption: this compound inhibits the ATR-CHK1 signaling pathway.
Section 3: Flow Cytometry Analysis Issues
Q1: My cell cycle analysis results after this compound treatment are inconsistent.
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Cell Fixation: Improper cell fixation can lead to poor quality DNA histograms. Use ice-cold 70% ethanol and add it dropwise while vortexing to prevent cell clumping.
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RNase Treatment: Incomplete RNA digestion can interfere with propidium iodide (PI) staining and broaden the G1 and G2/M peaks. Ensure adequate RNase A treatment.
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Cell Number: Use a consistent number of cells for each sample to ensure reproducible staining.
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Staining Time: Allow sufficient time for the DNA dye to intercalate fully. Overnight staining at 4°C is often recommended for equilibrium.
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Flow Rate: Run samples at a low flow rate on the cytometer to obtain the best resolution and minimize the coefficient of variation (CV) of the peaks.
Q2: I am observing a high percentage of debris in my flow cytometry plots.
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Cell Health: A high amount of debris can indicate poor cell health or excessive cell death, which may be an expected outcome of this compound treatment. However, it can also result from harsh experimental procedures.
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Sample Preparation: Be gentle during cell harvesting and washing steps to minimize cell lysis.
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Gating Strategy: Use forward scatter (FSC) and side scatter (SSC) to gate on the main cell population and exclude debris and cell aggregates.
Experimental Protocols
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
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Cell Preparation:
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Harvest cells (including supernatant to collect detached apoptotic cells) and wash with PBS.
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-
Fixation:
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Resuspend the cell pellet in PBS.
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While gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of 70%.
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Fix for at least 2 hours at -20°C (can be stored for several days).
-
-
Staining:
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Centrifuge the fixed cells to remove the ethanol.
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Wash the cell pellet with PBS.
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Resuspend the pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
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Analysis:
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Incubate for 30 minutes at room temperature in the dark.
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Analyze the DNA content by flow cytometry.
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Mandatory Visualization
Caption: A generalized workflow for this compound experiments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor this compound (M1774) as Monotherapy in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging strategies for cancer therapy by ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are ATR inhibitors and how do they work? [synapse.patsnap.com]
- 5. A Study on this compound (Oral ATR Inhibitor) in Combination With PLX038 (Topo1 Inhibitor) in Patients With Advanced Solid Tumors | MedPath [trial.medpath.com]
- 6. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Molecularly Driven Phase 1b Dose Escalation and Dose Expansion Study of the DNA-PK Inhibitor Peposertib (M3814) in Combination with the ATR Inhibitor M1774 | Dana-Farber Cancer Institute [dana-farber.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Tuvusertib and Other ATR Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The inhibition of the Ataxia Telangiectasia and Rad3-related (ATR) kinase has emerged as a promising strategy in cancer therapy. ATR is a critical component of the DNA Damage Response (DDR) pathway, playing a pivotal role in maintaining genomic stability, a pathway often exploited by cancer cells for their survival and proliferation. Tuvusertib (M1774) is a potent and selective oral ATR inhibitor currently under clinical investigation. This guide provides an objective comparison of this compound with other clinical-stage ATR inhibitors, supported by preclinical and clinical data, to aid researchers and drug development professionals in their understanding of the landscape of ATR inhibition.
Mechanism of Action: Targeting the ATR Signaling Pathway
ATR is a serine/threonine protein kinase that is activated in response to single-stranded DNA (ssDNA), which forms at sites of DNA damage and replication stress.[1][2] Once activated, ATR phosphorylates a multitude of downstream substrates, most notably the checkpoint kinase 1 (CHK1).[3][4] This phosphorylation cascade initiates cell cycle arrest, providing time for DNA repair, and stabilizes replication forks to prevent their collapse.[1][5] By inhibiting ATR, compounds like this compound block this crucial signaling pathway, leading to the accumulation of DNA damage, cell cycle dysregulation, and ultimately, synthetic lethality in cancer cells with underlying DDR defects or high levels of replication stress.[3][4]
Below is a diagram illustrating the central role of ATR in the DNA damage response and the mechanism of action of ATR inhibitors.
Preclinical Comparative Analysis: Potency of ATR Inhibitors
Preclinical studies are crucial for establishing the initial potency of investigational drugs. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the amount of a drug needed to inhibit a biological process by half. A recent study compared the single-agent activity of this compound (M1774) with other clinical ATR inhibitors in small cell lung cancer (SCLC) cell lines.[6][7]
| ATR Inhibitor | Cell Line: H146 (IC50, µM) | Cell Line: H82 (IC50, µM) | Cell Line: DMS114 (IC50, µM) |
| This compound (M1774) | 0.29 | 0.19 | 0.23 |
| Ceralasertib (AZD6738) | >1 | >1 | >1 |
| Berzosertib (M6620/VX-970) | >1 | >1 | >1 |
| Gartisertib | 0.08 | 0.05 | 0.07 |
| Elimusertib (BAY 1895344) | 0.03 | 0.02 | 0.02 |
| Data extracted from a study by Murai et al. (2024) in Molecular Cancer Therapeutics.[6] |
As the data indicates, in these SCLC cell lines, this compound demonstrated greater single-agent potency than ceralasertib and berzosertib, but was less potent than gartisertib and elimusertib.[6][7]
Clinical Comparative Analysis: Safety and Efficacy
The clinical development of ATR inhibitors has provided valuable insights into their safety and efficacy profiles in patients with advanced solid tumors. The following tables summarize key findings from Phase 1 clinical trials of this compound and other prominent ATR inhibitors.
Safety and Tolerability: Common Treatment-Emergent Adverse Events
| ATR Inhibitor | Clinical Trial | Most Common Grade ≥3 Adverse Events | Dose-Limiting Toxicities (DLTs) |
| This compound (M1774) | NCT04170153[8][9] | Anemia (36%), Neutropenia (7%), Lymphopenia (7%) | Anemia |
| Berzosertib (M6620/VX-970) | NCT02595931[10][11] | Neutrophil decrease (34%), Lymphocyte decrease (30%), WBC decrease (28%), Anemia (20%) | Febrile neutropenia, Diarrhea, Neutropenia |
| Ceralasertib (AZD6738) | NCT02630199[12] | Neutropenia (68%), Anemia (44%), Thrombocytopenia (37%) | Neutropenic fever |
| Elimusertib (BAY 1895344) | NCT03188965[13][14] | Anemia, Neutropenia, Thrombocytopenia | Hematological toxicities |
| ART0380 | NCT04657068[15][16] | Neutropenia (53%), Anemia (41%), Fatigue (33%), Diarrhea (31%) | Not specified in abstract |
Note: Adverse event profiles can vary based on the combination therapy used in the trial.
Preliminary Efficacy: Antitumor Activity
| ATR Inhibitor | Clinical Trial | Patient Population | Key Efficacy Results |
| This compound (M1774) | NCT04170153[8][9] | Advanced solid tumors | 1 unconfirmed partial response (PR) in a patient with platinum- and PARP inhibitor-resistant ovarian cancer; 27% of patients had stable disease. |
| Berzosertib (M6620/VX-970) | NCT02595931[10][11] | Advanced solid tumors (in combination with irinotecan) | 2 partial responses in patients with pancreatic cancer and ATM alterations. |
| Ceralasertib (AZD6738) | NCT02630199[12] | Advanced solid tumors (in combination with paclitaxel) | Overall response rate (ORR) of 22.6%; in melanoma patients resistant to prior anti-PD1 therapy, ORR was 33.3%. |
| Elimusertib (BAY 1895344) | NCT03188965[13][14] | Advanced solid tumors | Single-agent antitumor activity observed in cancers with certain DDR defects, including ATM protein loss. |
| ART0380 | NCT04657068[15][16] | Advanced solid tumors (in combination with irinotecan) | In patients with ATM-negative tumors, a confirmed overall response rate (cORR) of 50% was observed. |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
The potency of ATR inhibitors, as measured by IC50 values, is often determined using a cell viability assay such as the Promega CellTiter-Glo® Luminescent Cell Viability Assay.[1] This assay quantifies ATP, an indicator of metabolically active cells.
Experimental Workflow:
Detailed Steps:
-
Cell Plating: Seed cells in opaque-walled 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the ATR inhibitor for a specified period (e.g., 72 hours).
-
Reagent Preparation: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[1]
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[1]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[1]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[1]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[1]
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells. IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Western Blot for CHK1 Phosphorylation
A key pharmacodynamic biomarker for ATR inhibitor activity is the reduction of CHK1 phosphorylation at Ser345.[5] Western blotting is a standard technique used to detect this change.
Experimental Workflow:
Detailed Steps:
-
Sample Preparation: Treat cells with the ATR inhibitor for the desired time, then lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins. Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature to minimize non-specific antibody binding.[5]
-
Antibody Incubation:
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total CHK1 and a loading control (e.g., β-actin) to normalize the data.[5]
Conclusion
This compound is a potent oral ATR inhibitor with a manageable safety profile and has demonstrated preliminary antitumor activity in early-phase clinical trials.[8] Preclinical data suggests that its potency is comparable to or greater than some other clinical-stage ATR inhibitors, though less potent than others in specific cancer cell lines.[6] The clinical landscape of ATR inhibitors is diverse, with each agent showing a unique profile of safety and efficacy, often in combination with other anticancer agents. The choice of an ATR inhibitor for further development or clinical application will likely depend on the specific tumor type, its underlying genetic alterations (such as ATM deficiency), and the intended combination therapy.[10][12][13][15] Continued clinical investigation and comparative studies will be essential to fully elucidate the therapeutic potential of this compound and its place within the growing arsenal of DDR-targeted cancer therapies.
References
- 1. OUH - Protocols [ous-research.no]
- 2. youtube.com [youtube.com]
- 3. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.kr]
- 4. ch.promega.com [ch.promega.com]
- 5. benchchem.com [benchchem.com]
- 6. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor this compound (M1774) as Monotherapy in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor this compound (M1774) as Monotherapy in Patients with Solid Tumors [pubmed.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. researchgate.net [researchgate.net]
- 10. Phase I Study of Ceralasertib (AZD6738), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. First-in-Human Trial of the Oral Ataxia Telangiectasia and Rad3-Related Inhibitor BAY 1895344 in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Artios Pharma Reports Differentiated Clinical Activity in STELLA Phase 1/2a Study for Lead Program ART0380 at the American Association for Cancer Research (AACR) Annual Meeting 2025 - Artios Pharma [artios.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]
Tuvusertib: A Comparative Analysis of Combination Therapy Versus Monotherapy in Clinical Trials
For Immediate Release
[City, State] – [Date] – Tuvusertib (also known as M1774 or VX-970), a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase, is under active investigation in numerous clinical trials for the treatment of various solid tumors. As a key regulator of the DNA damage response (DDR), ATR inhibition by this compound represents a promising therapeutic strategy, both as a standalone agent and in combination with other anticancer therapies. This guide provides a comparative overview of the clinical trial data for this compound as a monotherapy versus its use in combination regimens, with a focus on experimental data, safety profiles, and efficacy.
Introduction to this compound's Mechanism of Action
This compound targets the ATR kinase, a critical component of the cellular machinery that responds to DNA damage and replication stress.[1] By inhibiting ATR, this compound can induce synthetic lethality in cancer cells with existing defects in other DDR pathways, such as those with ATM or BRCA mutations. Furthermore, it can potentiate the effects of DNA-damaging agents like chemotherapy and PARP inhibitors by preventing cancer cells from repairing the induced damage, ultimately leading to cell death.[2][3]
This compound Monotherapy: Clinical Trial Findings
The first-in-human phase I study (NCT04170153) evaluated this compound monotherapy in 55 patients with metastatic or locally advanced unresectable solid tumors.[4] The study established the safety, tolerability, and recommended dose for expansion (RDE).
Efficacy of this compound Monotherapy
Preliminary efficacy data from the monotherapy trial showed modest but promising activity in a heavily pretreated patient population.
| Efficacy Endpoint | Result | Patient Population | Trial Identifier |
| Objective Response Rate (ORR) | One unconfirmed partial response | Platinum- and PARP inhibitor-resistant BRCA wild-type ovarian cancer | NCT04170153[2][4] |
| Disease Stabilization | 27% of patients achieved stable disease | Advanced solid tumors | NCT04170153[2] |
| Complete Response (CR) | One patient with metastatic colorectal cancer with ATM loss and ARID1A mutation | Advanced solid tumors | Phase I Trial of M6620 (VX-970)[5] |
Safety and Tolerability of this compound Monotherapy
The safety profile of this compound monotherapy was found to be manageable.
| Adverse Event (Grade ≥3) | Incidence | Trial Identifier |
| Anemia | 36% | NCT04170153 |
| Neutropenia | 7% | NCT04170153 |
| Lymphopenia | 7% | NCT04170153 |
This compound in Combination Therapy: Enhanced Antitumor Activity
Preclinical studies have demonstrated that this compound acts synergistically with a broad range of DNA-damaging agents, including topoisomerase inhibitors, platinum-based chemotherapy, and PARP inhibitors.[3][6] Several clinical trials are now evaluating this compound in combination with other anticancer drugs.
This compound and PARP Inhibitors (Niraparib)
Part B1 of the DDRiver Solid Tumors 301 study (NCT04170153) is assessing the combination of this compound with the PARP inhibitor niraparib.
The combination has shown promising preliminary efficacy in patients with advanced solid tumors.
| Efficacy Endpoint | Result | Patient Population (n=32 evaluable) | Trial Identifier |
| Objective Response Rate (ORR) | 15.6% (5 responses, 3 confirmed) | Advanced solid tumors | NCT04170153 (Part B1)[7][8] |
Responses were observed in patients with epithelial ovarian cancer (including a PARP inhibitor-resistant case), non-small cell lung cancer, breast cancer, and pancreatic cancer.[7][8]
The combination has a manageable safety profile.
| Adverse Event (Grade ≥3) | Incidence (n=43) | Trial Identifier |
| Anemia | 41.9% | NCT04170153 (Part B1)[8] |
| Platelet Count Decrease | 14.0% | NCT04170153 (Part B1)[8] |
| Fatigue | 9.3% | NCT04170153 (Part B1)[8] |
This compound and Platinum-Based Chemotherapy (Carboplatin)
A phase I trial evaluated this compound (as M6620/VX-970) in combination with carboplatin in patients with advanced solid tumors.
This combination also demonstrated clinical activity.
| Efficacy Endpoint | Result | Patient Population (n=23) | Trial Identifier |
| Partial Response (PR) | One patient | Advanced germline BRCA1 ovarian cancer (platinum-refractory and PARP inhibitor-resistant) | Phase I Trial of M6620 (VX-970)[5] |
| Stable Disease (SD) | 15 patients | Advanced solid tumors | Phase I Trial of M6620 (VX-970)[5] |
Experimental Protocols
This compound Monotherapy (NCT04170153)
-
Study Design: A first-in-human, open-label, multicenter, dose-escalation Phase I study.[4]
-
Patient Population: Patients with metastatic or locally advanced unresectable solid tumors who have progressed on standard therapies.[4]
-
Dosing Regimen: Ascending doses of this compound were evaluated. The Recommended Dose for Expansion (RDE) was determined to be 180 mg once daily (QD) for 2 weeks on, followed by 1 week off.
-
Primary Objectives: To assess the safety, tolerability, maximum tolerated dose (MTD), and RDE of this compound monotherapy.[4]
-
Secondary Objectives: To evaluate the pharmacokinetics and preliminary antitumor activity.[4]
This compound in Combination with Niraparib (NCT04170153, Part B1)
-
Study Design: An open-label, multicenter, dose-escalation Phase Ib trial.[8]
-
Patient Population: Patients with metastatic or locally advanced unresectable solid tumors refractory to standard treatment.[8]
-
Dosing Regimen: Multiple continuous and intermittent schedules were explored with this compound doses ranging from 90–180 mg QD and niraparib doses from 100–200 mg QD. The RDEs were identified as this compound 180 mg QD with niraparib 100 mg QD, or this compound 90 mg QD with niraparib 200 mg QD, both on a 1 week on/1 week off schedule.[7][8]
-
Primary Objective: To determine the safety, including MTD and RDEs.[8]
-
Secondary and Tertiary Objectives: To determine the pharmacokinetics, pharmacodynamics, and preliminary efficacy.[8]
This compound in Combination with Carboplatin (Phase I Trial of M6620/VX-970)
-
Study Design: A Phase I dose-escalation trial.[5]
-
Patient Population: Patients with advanced solid tumors.[5]
-
Dosing Regimen: Carboplatin was administered on day 1, and this compound (M6620) on days 2 and 9 of a 21-day cycle. The recommended phase II dose (RP2D) for the combination was M6620 90 mg/m² with carboplatin AUC5.[5]
-
Primary Objectives: To assess safety, tolerability, and MTD.[5]
-
Secondary Objectives: To evaluate pharmacokinetics and antitumor activity.[5]
Visualizing the Mechanism and Workflow
This compound's Inhibition of the ATR Signaling Pathway
Caption: this compound inhibits ATR, preventing CHK1 phosphorylation and cell cycle arrest, leading to apoptosis.
Clinical Trial Workflow for this compound Studies
Caption: A generalized workflow for clinical trials evaluating this compound monotherapy versus combination therapy.
Conclusion
This compound has demonstrated a manageable safety profile and preliminary signs of antitumor activity as a monotherapy in patients with advanced solid tumors. The combination of this compound with other DNA damage response inhibitors, such as PARP inhibitors, or with traditional chemotherapy like carboplatin, appears to enhance its efficacy. The higher response rates observed in combination therapy trials suggest a synergistic effect, validating the preclinical rationale for these approaches. Ongoing and future clinical trials will further elucidate the full potential of this compound-based combination therapies in various cancer types and patient populations.
References
- 1. ATR Targeting [merckgrouponcology.com]
- 2. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor this compound (M1774) as Monotherapy in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor this compound (M1774) as Monotherapy in Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I Trial of First-in-Class ATR Inhibitor M6620 (VX-970) as Monotherapy or in Combination With Carboplatin in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ascopubs.org [ascopubs.org]
- 8. ascopubs.org [ascopubs.org]
Tuvusertib: A Comparative Analysis of its Mechanism of Action and Efficacy Across Diverse Tumor Types
For Researchers, Scientists, and Drug Development Professionals
Tuvusertib (M1774) is an orally bioavailable, selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a pivotal regulator of the DNA damage response (DDR). By targeting ATR, this compound aims to exploit the reliance of many cancers on this pathway for survival, particularly in the context of increased replication stress and other DDR defects. This guide provides a comprehensive comparison of this compound's mechanism of action, preclinical potency, and clinical efficacy with alternative ATR inhibitors and other relevant cancer therapies, supported by experimental data and detailed protocols.
Mechanism of Action: Inhibiting the Guardian of the Genome
ATR kinase is a critical component of the DDR, a network of cellular pathways that sense, signal, and repair DNA damage. In response to single-stranded DNA (ssDNA) breaks and replication stress, common features of cancer cells, ATR activates downstream signaling cascades, most notably through the phosphorylation of checkpoint kinase 1 (CHK1). This leads to cell cycle arrest, allowing time for DNA repair and preventing the propagation of genomic instability.
This compound functions by competitively inhibiting the ATP-binding site of ATR, thereby abrogating its kinase activity. This disruption of the ATR-CHK1 signaling axis has several key consequences for cancer cells:
-
Abrogation of Cell Cycle Checkpoints: this compound prevents ATR-mediated cell cycle arrest, forcing cells with damaged DNA to proceed through the cell cycle, leading to mitotic catastrophe and apoptosis.
-
Induction of Synthetic Lethality: In tumors with pre-existing defects in other DDR pathways, such as mutations in ATM or BRCA1/2, the inhibition of ATR creates a synthetic lethal interaction, where the combined loss of both repair pathways is incompatible with cell survival.
-
Potentiation of DNA-Damaging Agents: By preventing the repair of DNA damage induced by chemotherapy or radiation, this compound can synergistically enhance the efficacy of these conventional treatments.
Preclinical Performance: A Comparative Potency Analysis
The in vitro potency of this compound has been evaluated against a panel of cancer cell lines and compared with other clinical-stage ATR inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a drug.
| Drug | Target | H146 (SCLC) IC50 (µM) | H82 (SCLC) IC50 (µM) | DMS114 (SCLC) IC50 (µM) | Glioblastoma (Median IC50, µM) |
| This compound (M1774) | ATR | ~0.1 | ~0.1 | ~0.2 | N/A |
| Ceralasertib (AZD6738) | ATR | ~0.3 | ~0.4 | ~0.5 | N/A |
| Berzosertib (M6620) | ATR | ~0.5 | ~0.6 | ~0.8 | 2.21 |
| Gartisertib (M4344) | ATR | <0.1 | <0.1 | <0.1 | 0.56 |
| Elimusertib (BAY1895344) | ATR | <0.1 | <0.1 | <0.1 | N/A |
Data compiled from publicly available research.[1][2][3]
As the data indicates, this compound demonstrates potent single-agent activity at nanomolar concentrations in small cell lung cancer (SCLC) cell lines.[1][3] Its potency is greater than that of ceralasertib and berzosertib in these lines, though it appears less potent than gartisertib and elimusertib.[1][3] In glioblastoma cell lines, gartisertib was found to be approximately four times more potent than berzosertib.[4][5]
Clinical Efficacy: Cross-Validation in Diverse Tumor Types
This compound is currently being investigated in numerous clinical trials across a spectrum of advanced solid tumors, both as a monotherapy and in combination with other anticancer agents.
Monotherapy and Combination Therapy Trials
A first-in-human study of this compound monotherapy in 55 patients with advanced solid tumors demonstrated a manageable safety profile.[4][6] One patient with platinum- and PARP inhibitor-resistant BRCA wild-type ovarian cancer achieved an unconfirmed partial response.[4][6] Furthermore, 27% of patients had stable disease.[6]
In a Phase 1b study, this compound in combination with the anti-PD-L1 antibody avelumab showed a partial response in a patient with chordoma.[7] A Phase 1b trial of this compound combined with the PARP inhibitor niraparib in 32 evaluable patients with advanced solid tumors reported a 15.6% objective response rate (ORR), with 3 confirmed responses.[5]
Ongoing Phase 2 trials are evaluating this compound in specific patient populations, including those with SPOP-mutant refractory prostate cancer and in combination with other agents for ovarian and colorectal cancer.[8][9]
Comparison with other ATR Inhibitors and Targeted Therapies
The clinical efficacy of this compound can be contextualized by comparing its performance with that of other ATR inhibitors and targeted therapies in similar settings.
| Drug | Tumor Type | Treatment Setting | Objective Response Rate (ORR) |
| This compound (Monotherapy) | Advanced Solid Tumors | First-in-human | 1 unconfirmed PR in 55 patients [4][6] |
| This compound + Niraparib | Advanced Solid Tumors | Phase 1b | 15.6% [5] |
| This compound + Avelumab | Advanced Solid Tumors | Phase 1b | 1 PR in 22 patients [7] |
| Ceralasertib | Advanced Solid Tumors | Phase 1 | N/A |
| Berzosertib + Gemcitabine | Platinum-Resistant Ovarian Cancer | Phase 2 | N/A |
| Elimusertib | Advanced Solid Tumors (DDR defects) | Phase 1b | Clinical benefit in ~35% of patients |
| Olaparib (PARP Inhibitor) | BRCA-mutated Ovarian Cancer | Recurrent, Platinum-Sensitive | 31.1% (monotherapy) |
| Niraparib (PARP Inhibitor) | Ovarian Cancer | First-line maintenance | N/A |
| Rucaparib (PARP Inhibitor) | BRCA-mutated Ovarian Cancer | Recurrent | N/A |
This table presents a selection of publicly available clinical trial data and is not an exhaustive list.
Mechanisms of Resistance
While promising, acquired resistance to ATR inhibitors, including potentially this compound, is an anticipated challenge. Preclinical studies have begun to elucidate potential mechanisms of resistance to this class of drugs. As specific data on acquired resistance to this compound is not yet widely available, insights are drawn from studies on other ATR inhibitors.
One identified mechanism of resistance involves the loss of function of the nonsense-mediated decay (NMD) factor UPF2. Loss of UPF2 has been shown to cause resistance to ATR inhibitors in gastric cancer cell lines. This is thought to occur through alterations in cell-cycle progression and DNA damage responses.
Further research is needed to specifically investigate the mechanisms of acquired resistance to this compound to develop strategies to overcome or circumvent this challenge.
Key Experimental Protocols
To facilitate further research and cross-validation of findings, detailed protocols for key experimental assays are provided below.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound and other compounds to be tested
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or other compounds for the desired duration (e.g., 72 hours). Include untreated and vehicle-only controls.
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Western Blot for CHK1 Phosphorylation
This technique is used to detect the phosphorylation status of CHK1, a direct downstream target of ATR, to confirm the on-target activity of this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-CHK1 (Ser345) and anti-total-CHK1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CHK1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total CHK1 to normalize for protein loading.
Conclusion
This compound is a potent and selective ATR inhibitor with a clear mechanism of action that has demonstrated promising preclinical activity and a manageable safety profile in early clinical trials. Its ability to induce synthetic lethality in tumors with specific DDR defects and to potentiate the effects of DNA-damaging agents makes it a compelling candidate for further clinical development. Head-to-head comparisons with other ATR inhibitors are ongoing, and the identification of predictive biomarkers will be crucial for optimizing patient selection and realizing the full therapeutic potential of this compound in the treatment of a wide range of cancers. As more data from ongoing and future clinical trials become available, a clearer picture of this compound's standing in the landscape of targeted cancer therapies will emerge.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mb.cision.com [mb.cision.com]
- 3. aacrmeetingnews.org [aacrmeetingnews.org]
- 4. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor this compound (M1774) as Monotherapy in Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor this compound (M1774) as Monotherapy in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. cancernetwork.com [cancernetwork.com]
Tuvusertib: A Comparative Analysis of its Efficacy Across Diverse Cancer Cell Lines
For Immediate Release
This publication provides a comprehensive comparative analysis of Tuvusertib (M1774), a potent and selective oral inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) kinase, across a range of cancer cell lines. This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of this compound's performance with alternative ATR inhibitors, supported by experimental data.
Abstract
This compound is a clinical-stage ATR inhibitor that has demonstrated significant anti-tumor activity by disrupting the DNA damage response (DDR) in cancer cells. By selectively inhibiting ATR, this compound prevents the phosphorylation of its downstream target, CHK1, leading to the accumulation of DNA damage, cell cycle dysregulation, and ultimately, apoptosis.[1] This guide summarizes the available preclinical data on this compound's efficacy as a monotherapy and in combination with other DNA-damaging agents. It provides a comparative analysis with other ATR inhibitors, presents detailed experimental protocols for key assays, and utilizes visualizations to illustrate relevant biological pathways and experimental workflows.
Mechanism of Action: Targeting the ATR-CHK1 Pathway
This compound exerts its anti-neoplastic effects by targeting a critical node in the DNA damage response pathway. In response to DNA damage and replication stress, ATR kinase is activated, initiating a signaling cascade that promotes cell cycle arrest and DNA repair. This compound selectively inhibits ATR, thereby preventing the phosphorylation of CHK1. This abrogation of the ATR-CHK1 signaling axis leads to the inability of cancer cells to repair DNA damage, resulting in genomic instability and programmed cell death.[1]
Comparative Efficacy of this compound Monotherapy
This compound has demonstrated potent single-agent activity in various cancer cell lines. Its efficacy is particularly notable in tumors with underlying defects in other DNA damage response pathways, such as mutations in ATM or ARID1A, highlighting a synthetic lethal relationship.[1][2]
Table 1: Monotherapy IC50 Values of ATR Inhibitors in Small Cell Lung Cancer (SCLC) Cell Lines
| Cell Line | This compound (M1774) IC50 (µM) | Ceralasertib IC50 (µM) | Berzosertib IC50 (µM) | Gartisertib IC50 (µM) | Elimusertib IC50 (µM) |
| H146 | > Ceralasertib & Berzosertib, < Gartisertib & Elimusertib | > this compound | > this compound | < this compound | < this compound |
| H82 | > Ceralasertib & Berzosertib, < Gartisertib & Elimusertib | > this compound | > this compound | < this compound | < this compound |
| DMS114 | > Ceralasertib & Berzosertib, < Gartisertib & Elimusertib | > this compound | > this compound | < this compound | < this compound |
| Data derived from a study by Jo et al.[1][3] The study indicated relative potency but did not provide specific numerical IC50 values in the abstract. |
Table 2: Monotherapy IC50 Values of ATR Inhibitors in Glioblastoma Cell Lines
| ATR Inhibitor | Median IC50 (µM) |
| Gartisertib | 0.56 |
| Berzosertib | 2.21 |
| Data from a study on 12 patient-derived glioblastoma cell lines.[4][5] |
This compound in Combination Therapy
The therapeutic potential of this compound is significantly enhanced when used in combination with DNA-damaging agents such as chemotherapy and PARP inhibitors. By inhibiting the DNA damage repair mechanisms, this compound sensitizes cancer cells to the cytotoxic effects of these agents.
Table 3: IC50 Values of DNA-Damaging Agents in Combination with this compound in SCLC Cell Lines
| Cell Line | DNA-Damaging Agent | IC50 (Agent Alone) | IC50 (Agent + this compound) |
| H146 | SN-38 | Not specified | Synergistic effect observed |
| H146 | Etoposide | Not specified | Synergistic effect observed |
| H146 | Cisplatin | Not specified | Synergistic effect observed |
| H146 | Talazoparib | Not specified | Synergistic effect observed |
| H82 | SN-38 | Not specified | Synergistic effect observed |
| H82 | Etoposide | Not specified | Synergistic effect observed |
| H82 | Cisplatin | Not specified | Synergistic effect observed |
| H82 | Talazoparib | Not specified | Synergistic effect observed |
| Synergistic effects were observed with non-cytotoxic low concentrations of this compound (40 nM for H146 and 20 nM for H82 cells).[3] |
Effects on Cell Cycle and Apoptosis
Treatment with this compound leads to a halt in the cell cycle and the induction of apoptosis. In the H146 SCLC cell line, this compound treatment resulted in an increase in markers of DNA damage (γH2AX), mitotic entry (cyclin B1 and phospho-histone H3), and apoptosis (cleaved PARP).[1]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor this compound (M1774) as Monotherapy in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ATR inhibition synergizes with standard glioblastoma treatment | BioWorld [bioworld.com]
- 5. ATR inhibition using gartisertib enhances cell death and synergises with temozolomide and radiation in patient-derived glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Tuvusertib: A Comparative Analysis Against Standard-of-Care in Advanced Solid Tumors
For Immediate Release
[City, State] – [Date] – In the rapidly evolving landscape of oncology, the novel Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, Tuvusertib (M1774), is emerging as a promising therapeutic agent for heavily pre-treated patients with advanced solid tumors. This guide provides a comprehensive comparison of this compound's performance against current standard-of-care treatments for specific, challenging-to-treat cancers, supported by available experimental data and detailed methodologies for key studies. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential role in future cancer therapy paradigms.
Introduction to this compound and its Mechanism of Action
This compound is an orally available, potent, and selective inhibitor of ATR kinase, a critical component of the DNA Damage Response (DDR) pathway.[1] In many cancer cells, increased replication stress leads to a dependency on the ATR pathway for survival and DNA repair. By inhibiting ATR, this compound disrupts this crucial repair mechanism, leading to the accumulation of DNA damage and ultimately, tumor cell apoptosis.[1][2] This mechanism of action is particularly relevant in tumors with mutations in other DDR genes, such as ATM or ARID1A, where the cancer cells become even more reliant on the ATR pathway.
Benchmarking this compound's Performance
Direct head-to-head clinical trials comparing this compound with standard-of-care treatments are not yet available. This compound has been primarily investigated in patients with advanced solid tumors who have progressed on multiple prior therapies. The following sections provide a comparative overview of this compound's preliminary efficacy in this heavily pre-treated population against the established performance of standard-of-care treatments in their respective indications.
Platinum-Resistant Ovarian Cancer
This compound Performance: In the first-in-human phase 1 trial (NCT04170153), patients with various advanced solid tumors refractory to standard therapy were treated with this compound monotherapy. Notably, one patient with platinum- and PARP inhibitor-resistant BRCA wild-type ovarian cancer achieved an unconfirmed partial response.[3][4] Furthermore, across the entire study population of 55 patients, 15 patients (27%) achieved stable disease.[3] Molecular responses, including complete responses for mutations in ARID1A, have also been observed.[3][4]
Standard-of-Care Performance: The standard of care for platinum-resistant ovarian cancer typically involves single-agent chemotherapy or combination therapy with bevacizumab. The overall response rates (ORRs) for single-agent chemotherapies are generally low.
| Treatment Regimen | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Citation(s) |
| This compound (Monotherapy, Heavily Pre-treated) | Unconfirmed PR in 1 patient | Data not mature | [3][4] |
| Pegylated Liposomal Doxorubicin (PLD) | 12.8% - 32.3% | 4.0 - 6.8 months | [5][6] |
| Weekly Paclitaxel | 22% - 56% | 4.0 - 5.0 months | [7][8] |
| Topotecan | 13.7% - 20.3% | ~3 - 5.7 months | [9][10] |
| Bevacizumab + Chemotherapy (AURELIA trial) | 27.3% | 6.7 months | [11] |
Metastatic Castration-Resistant Prostate Cancer (mCRPC) with SPOP mutations
This compound Performance: While the NCT04170153 trial included patients with various solid tumors, specific efficacy data for a subgroup with mCRPC and SPOP mutations from this trial is not yet available. However, this compound is being investigated in this patient population due to the biological rationale that SPOP mutations may confer sensitivity to ATR inhibition.
Standard-of-Care Performance: The standard of care for mCRPC involves androgen receptor signaling inhibitors (ARSIs) such as abiraterone and enzalutamide. Retrospective studies suggest that patients with SPOP mutations may have a better prognosis and response to ARSIs compared to those with wild-type SPOP.
| Treatment Regimen | Median Progression-Free Survival (PFS) | Citation(s) |
| This compound | Data not yet available | |
| Abiraterone/Enzalutamide (in SPOP-mutant mCRPC) | 1.79 years (PSA-PFS) | [12] |
| ADT + ADE (in SPOP-mutant mCSPC) | 35 months | [13] |
| ADT alone (in SPOP-mutant mCSPC) | 28.1 - 35 months | [13][14] |
Recurrent Endometrial Cancer with ARID1A mutations
This compound Performance: The NCT04170153 trial demonstrated complete molecular responses for mutations in ARID1A, suggesting potential activity in this subset of tumors.[3][4] A phase 2 study of this compound in combination with the anti-PD-L1 antibody avelumab is ongoing for patients with ARID1A-mutated recurrent endometrial cancer who have received prior immunotherapy (NCT05687136).
Standard-of-Care Performance: There is no single standard-of-care specifically for ARID1A-mutated recurrent endometrial cancer. Treatment often involves chemotherapy or immunotherapy, with PARP inhibitors also being explored. A phase 2 trial is investigating niraparib with or without bevacizumab in this patient population (NCT05523440).[15][16][17][18][19]
| Treatment Regimen | Efficacy Data | Citation(s) |
| This compound | Complete molecular responses observed | [3][4] |
| Niraparib +/- Bevacizumab | Trial ongoing, data not yet available | [15][16][17][18][19] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological and experimental frameworks, the following diagrams are provided in Graphviz DOT language.
Caption: this compound inhibits ATR, blocking downstream signaling and leading to apoptosis.
Caption: Workflow of the first-in-human clinical trial of this compound (NCT04170153).
Experimental Protocols
First-in-Human Clinical Trial (NCT04170153)
-
Study Design: This was a phase 1, open-label, multicenter, first-in-human study of this compound monotherapy in patients with metastatic or locally advanced unresectable solid tumors who were refractory to standard therapy.[4][20] The study included a dose-escalation phase to determine the maximum tolerated dose (MTD) and the recommended dose for expansion (RDE), followed by a dose-expansion phase.
-
Patient Population: Eligible patients had histologically or cytologically confirmed advanced solid tumors and had exhausted standard therapeutic options.[20]
-
Treatment: this compound was administered orally once daily in 21-day cycles.[20]
-
Assessments: Safety and tolerability were the primary endpoints. Pharmacokinetics, pharmacodynamics (including target engagement biomarkers), and preliminary anti-tumor activity (assessed by RECIST v1.1) were secondary and exploratory endpoints.[4]
Preclinical Xenograft Studies
Detailed protocols for specific preclinical studies are often proprietary. However, a general methodology for evaluating an oral ATR inhibitor like this compound in xenograft models would typically involve:
-
Cell Lines and Animal Models: Human cancer cell lines with and without specific DNA damage response gene mutations are implanted into immunocompromised mice.
-
Drug Administration: this compound is administered orally to the mice at various doses and schedules.
-
Tumor Growth Inhibition: Tumor volume is measured regularly to assess the anti-tumor activity of this compound compared to a vehicle control.
-
Pharmacodynamic Analysis: Tumor and surrogate tissues are collected to measure the inhibition of ATR signaling (e.g., by assessing the phosphorylation of CHK1).
Conclusion
This compound has demonstrated a manageable safety profile and early signs of clinical activity as a monotherapy in a heavily pre-treated population with advanced solid tumors. While direct comparative data against standard-of-care treatments is not yet available, its mechanism of action and the preliminary efficacy signals, particularly the observed molecular responses in tumors with specific mutations, suggest that this compound holds promise as a future therapeutic option. Further clinical investigation, including combination studies and trials in more defined patient populations, is warranted to fully elucidate its role in the treatment of advanced cancers.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The information presented is based on publicly available data as of the date of publication.
References
- 1. onclive.com [onclive.com]
- 2. Paclitaxel for platinum-refractory ovarian cancer: results from the first 1,000 patients registered to National Cancer Institute Treatment Referral Center 9103 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor this compound (M1774) as Monotherapy in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor this compound (M1774) as Monotherapy in Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomized phase III trial comparing pegylated liposomal doxorubicin (PLD) at 50 mg/m2 versus 40 mg/m2 in patients with platinum-refractory and -resistant ovarian carcinoma: the JGOG 3018 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. A phase II study of weekly paclitaxel in platinum and paclitaxel-resistant ovarian cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Weekly topotecan for recurrent platinum resistant ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Update on the role of topotecan in the treatment of recurrent ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 13. ascopubs.org [ascopubs.org]
- 14. ascopubs.org [ascopubs.org]
- 15. go.drugbank.com [go.drugbank.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Bevacizumab and/or Niraparib in Patients With Recurrent Endometrial and/or Ovarian Cancer With ARID1A Mutation [clin.larvol.com]
- 18. Bevacizumab + Niraparib for Ovarian and Endometrial Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 19. Bevacizumab and/or Niraparib in Patients With Recurrent Endometrial and/or Ovarian Cancer With ARID1A Mutation | Clinical Research Trial Listing [centerwatch.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
Independent Validation of Tuvusertib Sensitivity Biomarkers: A Comparative Guide
This guide provides a comprehensive comparison of the performance of the Ataxia Telangiectasia and Rad3-related (ATR) inhibitor, Tuvusertib (M1774), with alternative ATR inhibitors, focusing on the validation of published sensitivity biomarkers. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the context of precision oncology.
Data Presentation
The following tables summarize the quantitative data on this compound's efficacy in preclinical and clinical settings, stratified by the presence of specific biomarkers. A comparative overview with other ATR inhibitors is also provided.
Table 1: Preclinical Efficacy of this compound in Biomarker-Defined Models
| Biomarker | Model System | This compound Efficacy Metric | Finding |
| ATM mutation | Non-small cell lung cancer (NSCLC) xenograft | Antitumor activity | This compound demonstrated antitumor activity as a monotherapy.[1] |
| ARID1A mutation | Gastric cancer xenograft | Antitumor activity | This compound showed antitumor activity as a monotherapy.[1] |
| SLFN11 deficiency | Cancer cell lines | Synergy with DNA damaging agents (DDAs) | The chemoresistance of cancer cells that do not express SLFN11 can be reversed by the combination of replication stress-inducing chemotherapeutic agents and ATR inhibitors.[2] |
Table 2: Clinical Response to this compound in Patients with Validated Biomarkers
| Biomarker | Cancer Type | Clinical Trial | Best Response | Additional Details |
| ARID1A, ATRX, DAXX mutations | Advanced Solid Tumors | NCT04170153 | Molecular Responses (MRs) | Complete MRs were detected for mutations in these genes.[1][3][4] |
| ATRX and p53 mutations | IDH mutated Glioma | NCT04170153 (case series) | Prolonged Disease Stabilization | Two of five patients experienced disease stabilization for over 18 months.[5] |
| BRCA wild-type, platinum- and PARP inhibitor-resistant | Ovarian Cancer | NCT04170153 | Unconfirmed Partial Response | One patient had 9 months of disease stabilization.[1] |
Table 3: Comparison of this compound with Alternative ATR Inhibitors in Biomarker-Defined Settings
| ATR Inhibitor | Biomarker | Cancer Type | Key Findings |
| This compound (M1774) | ARID1A, ATRX, DAXX mutations | Advanced Solid Tumors | Induced frequent molecular responses in patients with these mutations.[1][3][4] |
| SLFN11 deficiency | Various | Overcomes chemoresistance to DNA damaging agents in SLFN11-negative cancer cells.[2] | |
| Ceralasertib (AZD6738) | ATM deficiency | Various | Increased sensitivity observed in ATM-deficient cells.[6][7] In a Phase II trial in advanced gastric cancer, patients with ATM protein loss had improved median progression-free survival when treated with Ceralasertib and Durvalumab.[8] |
| Berzosertib (M6620, VE-822) | ATRX, ATM mutations | Advanced Solid Tumors | No significant difference in progression-free survival for patients with or without these mutations.[9][10] |
| SLFN11 expression | Advanced Solid Tumors | Increased expression of SLFN11 on-treatment correlated with clinical benefit.[9] |
Experimental Protocols
Detailed methodologies for the detection and validation of key this compound sensitivity biomarkers are provided below.
ARID1A Mutation Detection
Mutations in the ARID1A gene are identified using a targeted next-generation sequencing approach.
-
DNA Extraction: Genomic DNA is extracted from formalin-fixed, paraffin-embedded (FFPE) tumor tissue or circulating tumor DNA (ctDNA).
-
Library Preparation: 50–200 ng of DNA is used for individual sample library preparation using a kit such as the KAPA Biosystem HyperPlus kit.
-
Targeted Capture: A custom capture panel targeting the ARID1A gene (and often other DNA damage response genes) is used. An example is the Nimblegen SeqCap Capture Protocol.
-
Sequencing: Libraries are quantified and pooled before sequencing on an Illumina platform (e.g., MiSeq).
-
Data Analysis: Sequences are aligned to the human genome reference (e.g., hg19). Variant calling is performed using software like MiSeq Reporter and Somatic Caller. Variants are typically called at a frequency of 5% or higher with a minimum read depth. Manual visualization in a genome viewer like the Integrated Genomics Viewer is recommended.
-
Validation: All identified mutations should be validated using an independent method, such as a custom AmpliSeq panel on an Ion Torrent platform.[11]
SLFN11 Immunohistochemistry
The expression level of the SLFN11 protein is assessed in tumor tissue using immunohistochemistry (IHC).
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor sections (3-5 μm) are used.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., Antigen Retrieval Buffer, pH 6.0) in a microwave for approximately 20 minutes.
-
Primary Antibody: A validated primary antibody against SLFN11 is used. For example, a mouse monoclonal anti-SLFN11 antibody (D-2, #sc-515071, Santa Cruz Biotechnology) at a 1:50 dilution.[12]
-
Detection System: A polymer-based detection system (e.g., poly-HRP-IGG) with a chromogen like DAB is used for visualization.
-
Scoring: SLFN11 expression in the nucleus of tumor cells is evaluated. A semi-quantitative H-score can be calculated: H-score = (% of cells with 3+ intensity) × 3 + (% of cells with 2+ intensity) × 2 + (% of cells with 1+ intensity).[12] Alternatively, a positivity threshold can be set (e.g., ≥15% of tumor nuclei stained).[13]
Pharmacodynamic Assessment of ATR Inhibition (pChk1 Western Blot)
Target engagement of this compound can be assessed by measuring the phosphorylation of Chk1 (a downstream target of ATR).
-
Sample Collection: Peripheral blood mononuclear cells (PBMCs) can be used as a surrogate tissue. Samples are collected before and at specified time points after this compound administration.
-
Cell Lysis: Cells are lysed in a suitable buffer (e.g., NP-40 lysis buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated Chk1 (e.g., pSer345-Chk1) and total Chk1.
-
Detection: A secondary antibody conjugated to horseradish peroxidase (HRP) is used, and the signal is detected using an enhanced chemiluminescence (ECL) system.[14]
Mandatory Visualization
The following diagrams illustrate key concepts related to this compound and its biomarker validation.
References
- 1. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor this compound (M1774) as Monotherapy in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor this compound (M1774) as Monotherapy in Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. JS02.6.A PRELIMINARY SIGNS OF CLINICAL ACTIVITY OF this compound (M1774), A HIGHLY POTENT ORAL ATR INHIBITOR, IN REFRACTORY IDH MUTATED GLIOMA PATIENTS WITH P53 AND ATRX MUTATIONS; A CASE SERIES FROM A FIH STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Profile Detail [ckb.genomenon.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A Translational Study of the ATR Inhibitor Berzosertib as Monotherapy in Four Molecularly Defined Cohorts of Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Lack of association between SLFN11 expression and treatment efficacy or survival outcomes in patients with pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Schlafen family member 11 indicates favorable prognosis of patients with head and neck cancer following platinum-based chemoradiotherapy [frontiersin.org]
- 14. molbiolcell.org [molbiolcell.org]
Tuvusertib: A Comparative Analysis of a Novel ATR Inhibitor in the Landscape of DNA Damage Response-Targeting Therapies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tuvusertib's efficacy against other DNA damage response (DDR) inhibitors. The following analysis is supported by preclinical and clinical data, with detailed experimental protocols and visual representations of key biological pathways and research workflows.
This compound (M1774) is an orally bioavailable and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the cellular response to DNA damage and replication stress.[1][2] By targeting ATR, this compound aims to exploit the reliance of cancer cells on this pathway for survival, particularly in tumors with existing defects in other DNA repair mechanisms, leading to synthetic lethality. This guide evaluates the preclinical and clinical efficacy of this compound in relation to other ATR inhibitors and different classes of DDR inhibitors.
Comparative Efficacy of this compound and Other DNA Damage Response Inhibitors
The efficacy of this compound has been evaluated in a range of preclinical models and is currently under investigation in multiple clinical trials.[2] To provide a comprehensive overview, its performance is compared here with other ATR inhibitors, as well as inhibitors targeting PARP, ATM, and WEE1.
Preclinical In Vitro Efficacy
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in vitro. The following table summarizes the IC50 values for this compound and other DDR inhibitors across various cancer cell lines.
| Inhibitor Class | Inhibitor | Cell Line(s) | IC50 (µM) | Reference(s) |
| ATR | This compound (M1774) | H146, H82, DMS114 (SCLC) | > Ceralasertib & Berzosertib, < Gartisertib & Elimusertib | [3][4] |
| ATR | Ceralasertib (AZD6738) | H146, H82, DMS114 (SCLC) | < this compound | [3][4] |
| ATR | Berzosertib (M6620) | H146, H82, DMS114 (SCLC) | < this compound | [3][4] |
| ATR | Gartisertib (M4344) | H146, H82, DMS114 (SCLC) | > this compound | [3][4] |
| ATR | Elimusertib (BAY 1895344) | H146, H82, DMS114 (SCLC) | > this compound | [3][4] |
| PARP | Olaparib | HCT116, HCT15, SW480 (Colorectal) | 2.8, 4.7, 12.4 | [5] |
| Ovarian Cancer Cell Lines | 0.0003 - 21.7 | [6] | ||
| Breast Cancer Cell Lines | 4.2 - 19.8 (MTT); 0.6 - 3.2 (Colony Formation) | [7] | ||
| PARP | Talazoparib | Pediatric Cancer Cell Lines | Median rIC50: 0.026 | [8] |
| WEE1 | Adavosertib (AZD1775) | Pancreatic Cancer Cell Lines | - | [9] |
SCLC: Small Cell Lung Cancer. Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
A direct comparative study in small cell lung cancer (SCLC) cell lines demonstrated that this compound has greater single-agent activity than ceralasertib and berzosertib, but is less potent than gartisertib and elimusertib.[3][4]
Preclinical In Vivo Efficacy
The antitumor activity of this compound and other DDR inhibitors has been assessed in various xenograft models. The table below summarizes key findings from these in vivo studies.
| Inhibitor Class | Inhibitor | Cancer Model(s) | Key Findings | Reference(s) |
| ATR | This compound (M1774) | SCLC & Gastric Carcinoma Xenografts | Synergistic with a broad spectrum of DNA damaging agents. | |
| ATR | Ceralasertib (AZD6738) | Triple-Negative Breast Cancer PDX | Combination with carboplatin led to enhanced tumor growth inhibition. | [10] |
| PARP | Talazoparib | Triple-Negative Breast Cancer PDX | Caused tumor regression in models with and without BRCA mutations. | [11] |
| SCLC PDX | 0.2 mg/kg in combination with IR caused tumor growth inhibition. | [12] | ||
| ATM | AZD0156 | Colorectal Cancer PDX | Ineffective as monotherapy, but increased antitumor effects with irinotecan. | [13] |
| Triple-Negative Breast Cancer PDX | Improved efficacy of olaparib. | [14] |
PDX: Patient-Derived Xenograft; IR: Ionizing Radiation.
Clinical Trial Efficacy
Clinical trials provide crucial data on the safety and efficacy of these inhibitors in patients. The following table highlights key results from clinical studies of this compound and other DDR inhibitors.
| Inhibitor Class | Inhibitor | Phase | Cancer Type(s) | Key Efficacy Results | Reference(s) |
| ATR | This compound (M1774) | Phase 1 | Advanced Solid Tumors | Monotherapy showed manageable safety and target engagement. One partial response in a platinum-resistant ovarian cancer patient. | [15] |
| ATM | AZD0156 | Phase 1 | Solid Tumors | In combination with olaparib, hematologic toxicity was treatment-limiting. Stable disease observed in a patient with somatic BRCA2 deletion. | [16] |
| WEE1 | Adavosertib (AZD1775) | Phase 2 | Refractory Solid Tumors with CCNE1 amplification | ORR of 27% in all patients and 36% in ovarian cancer patients. | [17][18] |
| Phase 2 | Metastatic Triple-Negative Breast Cancer | In combination with cisplatin, ORR was 26%. | [19] | ||
| Phase 1 | Locally Advanced Pancreatic Cancer | In combination with gemcitabine and radiation, median OS was 21.7 months. | [9] |
ORR: Objective Response Rate; OS: Overall Survival.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of DDR inhibitors.
Cell Viability Assay (MTT Assay)
This assay is used to assess the dose-dependent effect of an inhibitor on cell proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the DDR inhibitor for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.
Western Blot for Phospho-CHK1 (p-CHK1)
This technique is used to measure the pharmacodynamic effect of ATR inhibitors by detecting the phosphorylation of its downstream target, CHK1.
-
Cell Lysis: Cells treated with the ATR inhibitor are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for p-CHK1 (e.g., at Ser345).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The signal is detected using a chemiluminescent substrate and visualized using an imaging system.
In Vivo Xenograft Model
This model is used to evaluate the antitumor efficacy of a drug in a living organism.
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment and control groups. The DDR inhibitor is administered according to a specific dosing schedule (e.g., oral gavage daily).
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Data Analysis: Tumor growth curves are plotted for each group to assess the effect of the treatment on tumor growth inhibition. At the end of the study, tumors may be excised for further analysis (e.g., pharmacodynamic marker analysis).
Visualizing the Science: Pathways and Workflows
Understanding the underlying biology and experimental processes is crucial for drug development professionals. The following diagrams, created using the DOT language for Graphviz, illustrate the DNA damage response pathway and a typical workflow for evaluating DDR inhibitors.
Caption: The DNA Damage Response Signaling Pathway.
Caption: Experimental Workflow for DDR Inhibitor Evaluation.
References
- 1. DNA damage response signaling: A common link between cancer and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. onclive.com [onclive.com]
- 11. mdlinx.com [mdlinx.com]
- 12. Talazoparib is a Potent Radiosensitizer in Small Cell Lung Cancer Cell Lines and Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacology of the ATM Inhibitor AZD0156: Potentiation of Irradiation and Olaparib Responses Preclinically - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. First-in-Human Study of the Ataxia Telangiectasia and Rad3-Related (ATR) Inhibitor this compound (M1774) as Monotherapy in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. ascopubs.org [ascopubs.org]
- 18. Multicenter Phase II Trial of the WEE1 Inhibitor Adavosertib in Refractory Solid Tumors Harboring CCNE1 Amplification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Tuvusertib
Essential Safety and Handling Protocols for the Potent ATR Inhibitor, Tuvusertib, to Ensure Laboratory Safety and Minimize Exposure Risk.
For researchers, scientists, and drug development professionals working with the potent and selective ATR (Ataxia Telangiectasia and Rad3-related) kinase inhibitor, this compound, stringent adherence to safety protocols is paramount. Given its mechanism of action—disrupting DNA damage repair in tumor cells—this compound should be handled as a potent compound with potential health risks upon exposure. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational plans, and disposal procedures to foster a secure research environment.
While some safety data sheets (SDS) may classify this compound as a non-hazardous substance, this is often due to a lack of comprehensive toxicological data for novel research compounds.[1] Therefore, it is critical to adopt a conservative approach and utilize full personal protective equipment to mitigate any potential risks associated with its handling.[1]
Recommended Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when handling this compound in both solid (powder) and solution forms. The following table summarizes the recommended PPE, and the subsequent sections provide detailed procedural guidance.
| PPE Category | Item | Specification and Use |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. The outer pair should be changed immediately upon suspected contamination. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory where this compound is handled. Goggles provide a more complete seal against splashes. |
| Body Protection | Disposable Lab Coat with Knit Cuffs | A disposable, fluid-resistant lab coat provides a barrier against spills. Knit cuffs ensure a snug fit around the inner gloves. |
| Respiratory Protection | N95 Respirator or Higher | Recommended when handling the powdered form of this compound to prevent inhalation of fine particles. A fit-tested N95 or a higher-level respirator (e.g., elastomeric half-mask with P100 filters) should be used. |
| Face Protection | Face Shield | Should be worn in conjunction with safety glasses or goggles, especially when there is a significant risk of splashes, such as during the preparation of stock solutions. |
Operational Plans: Step-by-Step Handling Procedures
Adherence to a strict, step-by-step operational plan for donning, doffing, and handling this compound is critical to prevent contamination and exposure.
Donning PPE: A Sequential Approach
-
Hand Hygiene: Begin by thoroughly washing your hands with soap and water.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Lab Coat: Put on the disposable lab coat, ensuring it is fully buttoned.
-
Respiratory Protection: If handling powder, perform a seal check and don your fit-tested N95 respirator.
-
Eye and Face Protection: Put on your safety glasses/goggles, followed by a face shield if necessary.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs of the outer gloves go over the knit cuffs of the lab coat.
Doffing PPE: Minimizing Contamination
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Face Shield and Goggles: Remove the face shield (if used) and then the safety glasses/goggles from the back of your head.
-
Lab Coat: Unbutton the lab coat and roll it down from your shoulders, turning it inside out as you remove it. This contains any contamination on the exterior. Dispose of it in the designated hazardous waste.
-
Respirator: Remove the respirator from the back of your head without touching the front.
-
Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
Disposal Plan: Managing this compound Waste
All materials that come into contact with this compound are to be considered hazardous waste. This includes, but is not limited to:
-
Used PPE (gloves, lab coats, etc.)
-
Contaminated consumables (pipette tips, tubes, vials)
-
Excess or expired this compound powder or solutions
-
Cleaning materials from spills
All this compound waste should be collected in clearly labeled, sealed, and puncture-proof hazardous waste containers. Follow your institution's specific guidelines for the disposal of chemical and cytotoxic waste.
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the area and prevent exposure.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full recommended PPE, including respiratory protection.
-
Contain the Spill: For powdered spills, gently cover with absorbent pads. For liquid spills, use a chemical spill kit to absorb the solution. Avoid creating dust.
-
Clean the Area: Once absorbed, carefully collect the contaminated materials and place them in a designated hazardous waste container. Clean the spill area with an appropriate deactivating solution (if available and validated) or a suitable laboratory detergent, followed by a rinse with water.
-
Report the Incident: Report the spill to your laboratory supervisor and your institution's environmental health and safety department.
Signaling Pathway and Experimental Workflow Diagrams
To provide further value beyond the product itself, the following diagrams illustrate key conceptual frameworks relevant to research involving this compound.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
